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Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate Documentation Hub

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  • Product: Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate
  • CAS: 2516-92-9

Core Science & Biosynthesis

Foundational

Technical Guide: The Dual Mechanism of Tinuvin 770

From Polymer Stabilization to Pharmacological Activity Channel Blockade) Executive Summary Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) operates under a dualistic identity critical to pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: February 2026

From Polymer Stabilization to Pharmacological Activity


 Channel Blockade)
Executive Summary

Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) operates under a dualistic identity critical to pharmaceutical development. primarily, it is a Hindered Amine Light Stabilizer (HALS) used to prevent oxidative degradation in medical-grade plastics (polypropylene syringes, IV bags). Secondarily, and of critical importance to safety assessment, it is a potent, unintended L-type Calcium Channel Blocker if leached into a patient's bloodstream.

This guide details the chemical mechanism that makes it an effective stabilizer and the biological mechanism that constitutes its toxicological profile as an Extractable/Leachable (E&L).

Chemical Identity & Physicochemical Profile[1]
PropertyDataRelevance to Drug Development
IUPAC Name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacateStandard reference for E&L screening.
CAS Number 52829-07-9Key identifier for regulatory filings (FDA/EMA).
Molecular Weight 480.7 g/mol Low MW HALS; high migration potential compared to polymeric HALS.
Solubility Lipophilic (LogP ~0.35 - 2.0 depending on pH)High affinity for lipid bilayers and hydrophobic drug formulations.
pKa ~9.6 (Piperidine nitrogen)Basic; can interact with acidic APIs or excipients.
Primary Mechanism of Action: The Denisov Cycle

Context: Material Science & Container Closure Integrity.

Tinuvin 770 does not absorb UV radiation directly. Instead, it acts as a radical scavenger that interrupts the photo-oxidation chain reaction within the polymer matrix. This process is regenerative, known as the Denisov Cycle , allowing a small amount of stabilizer to protect a large volume of material over time.

The Mechanistic Workflow
  • Activation: The parent amine (>N-H) is oxidized by hydroperoxides (ROOH) formed during initial polymer degradation, creating a Nitroxyl Radical (>N-O•) .

  • Scavenging: The Nitroxyl radical traps alkyl radicals (R•) generated by polymer cleavage, forming an Aminoether (>N-OR) .

  • Regeneration: The Aminoether reacts with peroxy radicals (ROO•), regenerating the active Nitroxyl radical (>N-O•) and releasing a ketone and alcohol.[1]

Key Insight: The regeneration step means Tinuvin 770 is not "consumed" stoichiometrically like phenolic antioxidants, but its efficacy depends on the presence of oxygen to drive the regeneration.

DenisovCycle HALS Tinuvin 770 (Parent Amine >N-H) Nitroxyl Nitroxyl Radical (>N-O•) *ACTIVE SPECIES* HALS->Nitroxyl Oxidation (ROOH) Aminoether Aminoether (>N-OR) *Dormant Species* Nitroxyl->Aminoether Traps R• (Scavenging) Aminoether->Nitroxyl Reacts with ROO• (Regeneration) PolymerRad Polymer Alkyl Radical (R•) PolymerRad->Nitroxyl Input PeroxyRad Peroxy Radical (ROO•) PeroxyRad->Aminoether Input

Figure 1: The Denisov Cycle showing the regenerative radical scavenging mechanism of Tinuvin 770.

Secondary Mechanism: Pharmacological Toxicology

Context: Patient Safety & Leachable Risk Assessment.

When Tinuvin 770 leaches from plastic packaging (e.g., dialysis tubing, IV bags) into a drug solution, it acts as a bioactive compound. Research has identified it as a potent L-type Calcium Channel Blocker .[2][3]

Biological Interaction
  • Target: The

    
     subunit of voltage-gated L-type 
    
    
    
    channels.
  • Binding Site: It binds to the phenylalkylamine and benzothiazepine selective domains (distinct from the dihydropyridine site used by drugs like Amlodipine).[4]

  • Potency:

    
    .[2][4] This makes it equipotent to or more potent than therapeutic calcium channel blockers like Verapamil.
    
  • Physiological Effect: Blockade of

    
     influx in smooth muscle and cardiac myocytes leads to:
    
    • Vasodilation: Drop in blood pressure (Hypotension).[5]

    • Negative Inotropy: Reduced cardiac contractility.[5][6]

    • Hemodynamic Collapse: At high leachable levels, this can induce acute circulatory failure.

Clinical Vigilance Note (2024-2025): Recent forensic toxicology reports have identified Tinuvin 770 (referred to as BTMPS ) as an adulterant in the recreational drug supply, confirming its systemic bioactivity in humans.

BioActivity Source Medical Plastic (Syringe/IV Bag) Leaching Leaching Event (Solvent Extraction) Source->Leaching Time/Temp DrugSol Contaminated Drug Solution Leaching->DrugSol Migration Target L-Type Ca2+ Channel (alpha-1 subunit) DrugSol->Target IV Administration Effect Physiological Response: 1. Vasodilation 2. Cardiac Depression 3. Hypotension Target->Effect Blockade of Ca2+ Influx

Figure 2: The pathway from material leachable to pharmacological effector.

Experimental Protocol: Quantification in Drug Matrices

Objective: To detect Tinuvin 770 at trace levels (ppb) in aqueous drug formulations using LC-MS/MS.

Challenge: Tinuvin 770 lacks a strong chromophore (making UV detection poor) and can adsorb to glass surfaces.

Protocol: LC-MS/MS Determination[7][8]
  • Sample Preparation:

    • Salting In: Add KCl (0.1 M final concentration) to the aqueous sample. Reasoning: Tinuvin 770 is hydrophobic; potassium ions prevent adsorption to the sample vial walls and improve solubility.

    • Extraction: Liquid-Liquid extraction using Dichloromethane (DCM) or direct injection if concentration permits.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 5 minutes.

  • Mass Spectrometry Settings:

    • Ionization: Electrospray Ionization (ESI) Positive Mode.[8]

    • MRM Transition: Monitor parent ion

      
       Da.
      
    • Quantifier Ion:

      
       (Piperidine fragment).
      
  • Validation Criteria:

    • LOD: Target

      
       (ppb).
      
    • Linearity:

      
       across 1–100 ng/mL range.
      
References
  • Chemical Mechanism (Denisov Cycle)

    • Gijsman, P. (2008).[9] Review on the mechanism of the light-stabilizing action of hindered amine light stabilizers. Polymer Degradation and Stability.[10]

    • Source:

  • Pharmacological Activity (Ca2+ Channel Block)

    • Glossmann, H., et al. (1993). A light stabilizer (Tinuvin 770) that elutes from polypropylene plastic tubes is a potent L-type Ca2+-channel blocker.[2][4] Proceedings of the National Academy of Sciences (PNAS).

    • Source:

  • Analytical Methodology

    • Jenke, D., et al. (2005). Development and validation of an HPLC-MS-MS method for quantitating Tinuvin 770 in aqueous extracts.
    • Source:

  • Toxicological Data

    • Center for Forensic Science Research & Education (CFSRE). (2024). BTMPS (Tinuvin 770) New Adulterant Alert.
    • Source:

Sources

Exploratory

Advanced Synthesis Guide: Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) Sebacate

Common Names: Bis-TEMPO Sebacate; CXA 5415; Nitroxyl Radical Sebacate CAS Registry Number: 2516-92-9 Target Audience: Polymer Chemists, Battery Materials Scientists, Process Engineers[1] Executive Summary & Strategic Arc...

Author: BenchChem Technical Support Team. Date: February 2026

Common Names: Bis-TEMPO Sebacate; CXA 5415; Nitroxyl Radical Sebacate CAS Registry Number: 2516-92-9 Target Audience: Polymer Chemists, Battery Materials Scientists, Process Engineers[1]

Executive Summary & Strategic Architecture

Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate is a bipolar redox-active molecule featuring two stable nitroxyl radical moieties linked by a flexible sebacate spacer.[1] While historically used as a polymerization inhibitor, it has recently gained prominence as a high-capacity cathode material for organic radical batteries (ORBs) and redox flow batteries due to its reversible one-electron redox couple (nitroxide/oxoammonium).[1]

This guide details two distinct synthetic architectures. The selection of the optimal route depends on the availability of precursors and the required purity profile.

Comparative Synthesis Strategy
FeatureRoute A: Oxidative Expansion (Recommended) Route B: Convergent Esterification
Starting Material Tinuvin 770 (Commercial HALS)4-Hydroxy-TEMPO
Mechanism Catalytic Oxidation (

)
Nucleophilic Acyl Substitution
Cost Efficiency High (Precursor is a commodity chemical)Moderate (4-OH-TEMPO is costlier)
Scalability Excellent (Aqueous/Alcoholic media)Good (Requires anhydrous solvents)
Key Challenge Controlling over-oxidation to oxoammoniumHandling acid chlorides & HCl removal

Editorial Recommendation: Route A is the industry standard for scalability and cost-efficiency. It leverages the widespread availability of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and utilizes "green" oxidants (H₂O₂).[1]

Route A: Catalytic Oxidation of Tinuvin 770

This protocol relies on the Tungstate-catalyzed oxidation of the secondary amine.[2][3] The reaction proceeds through a hydroxylamine intermediate before forming the stable nitroxyl radical.

Reaction Mechanism

The transformation is driven by a pertungstate species (


), formed in situ from sodium tungstate and hydrogen peroxide.[1] This active species transfers oxygen to the steric-hindered amine.
Materials & Reagents[4][5][6]
  • Precursor: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) [CAS: 52829-07-9][1][4][5]

  • Oxidant: Hydrogen Peroxide (30% or 50% w/w aq.[1] solution)

  • Catalyst: Sodium Tungstate Dihydrate (

    
    )[1]
    
  • Co-Catalyst/Chelator:

    
     (stabilizes the transition metal and prevents decomposition of H₂O₂)[1]
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)/Water biphasic system.[1]

Step-by-Step Protocol

Step 1: Solubilization

  • In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 48.0 g (0.1 mol) of Tinuvin 770 in 200 mL of Methanol .

  • Add 1.0 g (3 mol%) of Sodium Tungstate Dihydrate and 0.5 g of EDTA.

  • Heat the mixture to 40°C until a clear solution is obtained.

Step 2: Controlled Oxidation

  • Add 50 mL (approx. 0.5 mol, 2.5 eq) of 30% Hydrogen Peroxide dropwise via an addition funnel over 45 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature between 40–50°C . Do not exceed 60°C to prevent over-oxidation to the non-radical oxoammonium salt.

  • Once addition is complete, increase temperature to 55°C and stir for 6–8 hours.

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: Ethyl Acetate/Hexane 1:3). The amine starting material (ninhydrin active) will disappear, replaced by the UV-active, orange radical spot.[1]

Step 3: Work-up and Purification [1]

  • Cool the reaction mixture to room temperature.

  • Quench excess peroxide by adding saturated sodium sulfite solution (test with starch-iodide paper to confirm peroxide consumption).[1]

  • Evaporate Methanol under reduced pressure.

  • Extract the aqueous residue with Dichloromethane (3 x 100 mL) .

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and filter.
    
  • Crystallization: Concentrate the filtrate to a viscous red oil. Add cold Hexane or Ethanol/Water (9:1) and chill to 0°C to induce crystallization.[1]

  • Yield: Typical yield is 85–92% as orange-red crystals.

Route B: Convergent Esterification[1]

This route is preferred when 4-Hydroxy-TEMPO is already available or when avoiding heavy metal catalysts (tungstate) is strictly required for specific electronic applications.[1]

Materials[2][4][5][8][9][10][11][12]
  • Precursor: 4-Hydroxy-TEMPO [CAS: 2226-96-2][1]

  • Linker: Sebacoyl Chloride [CAS: 111-19-3][1]

  • Base: Triethylamine (

    
    ) or Pyridine[1]
    
  • Solvent: Anhydrous Toluene or DCM

Step-by-Step Protocol
  • Dissolution: Dissolve 34.4 g (0.2 mol) of 4-Hydroxy-TEMPO and 22.2 g (0.22 mol) of Triethylamine in 300 mL of anhydrous Toluene under an inert atmosphere (

    
    ).
    
  • Acylation: Cool the solution to 0°C. Add 23.9 g (0.1 mol) of Sebacoyl Chloride dropwise over 30 minutes.

    • Note: The stoichiometry is 2:1 (TEMPO:Linker).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (Triethylamine Hydrochloride) will form.[1]

  • Work-up: Filter off the amine salt precipitate. Wash the filtrate with 5%

    
     (aq) followed by 0.1 M HCl (cold) and water.[1]
    
  • Isolation: Dry organic phase (

    
    ) and evaporate to yield the crude red solid. Recrystallize from Ethanol.[1]
    

Visualization of Workflows

Synthesis Workflow Diagram

SynthesisWorkflow cluster_RouteA Route A: Oxidative Expansion (Recommended) cluster_RouteB Route B: Convergent Esterification Tinuvin Tinuvin 770 (Amine Precursor) Oxidation Cat. Oxidation (H2O2 / Na2WO4) Tinuvin->Oxidation Intermediate Hydroxylamine Intermediate Oxidation->Intermediate transient Product Bis-TEMPO Sebacate (Nitroxyl Radical) Intermediate->Product TEMPO 4-Hydroxy-TEMPO Esterification Esterification (Et3N / Toluene) TEMPO->Esterification Sebacoyl Sebacoyl Chloride Sebacoyl->Esterification Esterification->Product

Caption: Comparison of the Oxidative Route (from HALS amine) and the Convergent Route (from 4-OH-TEMPO).

Characterization & Quality Control

To ensure the integrity of the synthesized radical, the following analytical parameters must be met. The most critical check is confirming the presence of the radical spin via EPR and the absence of the N-H stretch in IR.

TechniqueExpected ResultCausality/Validation
Melting Point 98–101°CPurity indicator; lower MP suggests unreacted amine or solvent inclusion.[1]
EPR Spectroscopy 1:1:1 Triplet (Hyperfine coupling

G)
Definitive proof of the stable nitroxyl radical species.
FT-IR Absence of 3300-3400 cm⁻¹ (

); Presence of 1735 cm⁻¹ (

ester)
Confirms conversion of amine (Route A) or formation of ester (Route B).[1]
Mass Spectrometry

Da
Confirms molecular weight integrity.[1]

Safety & Handling

  • Thermal Stability: While TEMPO derivatives are "stable" radicals, they should not be heated above 120°C in the dry state to avoid thermal decomposition.[1]

  • Oxidant Hazards: Route A utilizes 30-50% Hydrogen Peroxide. This is a strong oxidizer.[1] Ensure all organic solvents are removed before high-concentration peroxide steps to avoid forming explosive organic peroxides.

  • Storage: Store at 2–8°C away from light. Nitroxides can disproportionate over long periods if exposed to UV or acidic environments.[1]

References

  • Vertex AI Search. (2025).[1] Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate synthesis and properties. ChemicalBook. Retrieved from [1]

  • Kirsch, P., et al. (2012).[1] Effect of bis-TEMPO Sebacate on Mechanical Properties and Oxidative Resistance. MDPI Polymers. Retrieved from [1]

  • CymitQuimica. (2025).[1] 1-Oxyl-2,2,6,6-tetramethylpiperidin-4-yl sebacate Data Sheet. Retrieved from [1]

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. (Contextual grounding on TEMPO oxidation cycles).

  • Rozantsev, E. G. (1970).[1] Free Nitroxyl Radicals. Plenum Press, New York.[1] (Foundational text on Tungstate/H2O2 oxidation of hindered amines).

Sources

Foundational

Technical Guide: HALS 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)

[1] Executive Summary HALS 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) is a low-molecular-weight (480.7 g/mol ) hindered amine light stabilizer.[1][2] Unlike high-molecular-weight oligomeric HALS, HALS 770 offers...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

HALS 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) is a low-molecular-weight (480.7 g/mol ) hindered amine light stabilizer.[1][2] Unlike high-molecular-weight oligomeric HALS, HALS 770 offers superior mobility within the polymer matrix, making it the industry standard for thick-section polyolefins (PP, PE) and styrenics (ABS, ASA).

For drug development professionals , HALS 770 is a critical "Extractable and Leachable" (E&L) target. It is frequently used in medical device packaging and pharmaceutical containers. Due to its potential biological activity (specifically nicotinic acetylcholine receptor inhibition) and hydrolysis products, accurate quantification in drug matrices is a regulatory necessity.

Chemical Identity & Structural Analysis[2][3]

HALS 770 functions via the steric hindrance provided by the tetramethyl groups flanking the nitrogen atom in the piperidine ring. This structure prevents immediate oxidation while facilitating the formation of the stable nitroxyl radical, the active species in the stabilization cycle.

Parameter Data
Common Name HALS 770 / Tinuvin 770
IUPAC Name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
CAS Number 52829-07-9
Molecular Formula C₂₈H₅₂N₂O₄
Molecular Weight 480.7 g/mol
Structural Class Sebacate-linked Bis-Piperidine

Physicochemical Profile

The following data aggregates measurements from standard industrial certificates of analysis (CoA) and REACH registration dossiers.

Physical Constants
PropertyValueTest Standard/Note
Melting Point 81 – 85 °CCapillary method
Appearance White crystalline granulesVisual
Flash Point > 150 °CDIN 51584
Specific Gravity 1.05 g/cm³@ 20 °C
Vapor Pressure 1.3 x 10⁻⁸ Pa@ 20 °C (Low volatility)
Solubility Profile (20 °C)

Critical for method development in E&L studies.

SolventSolubility (% w/w)Application Note
Methylene Chloride 56%Primary extraction solvent
Chloroform 45%Alternative extraction solvent
Methanol 38%Mobile phase modifier
Ethyl Acetate 24%Intermediate polarity solvent
Acetone 19%Surface cleaning/extraction
Water < 0.01%Hydrophobic : Leaches slowly into aqueous drugs
Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) indicates the processing window. HALS 770 is stable up to typical polyolefin processing temperatures (~220°C) but exhibits significant volatility above 275°C.

  • 1.0% Weight Loss: 200 °C[2][3]

  • 10% Weight Loss: ~260 °C

Mechanistic Action: The Denisov Cycle

HALS 770 does not absorb UV radiation; it acts as a radical scavenger.[1] The mechanism, known as the Denisov Cycle , is regenerative. The HALS molecule is oxidized to a nitroxyl radical (>N-O•), which traps alkyl radicals formed by polymer degradation.

Mechanistic Pathway Diagram

DenisovCycle HALS Parent HALS 770 (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) [Active Species] HALS->Nitroxyl Oxidation (UV/O2) Aminoether Aminoether (>N-O-R) [Dormant Species] Nitroxyl->Aminoether + Scavenge R• Aminoether->Nitroxyl + React with ROO• (Regeneration) PolymerRad Polymer Radical (R•) PolymerRad->Nitroxyl Trapped PeroxyRad Peroxy Radical (ROO•) PeroxyRad->Aminoether Reacts

Figure 1: The regenerative Denisov Cycle showing the conversion of HALS 770 to its active nitroxyl radical form and the subsequent trapping of polymer radicals.

Analytical Protocols: HPLC Quantification

For pharmaceutical researchers, detecting HALS 770 in drug products (leachables) is critical. The molecule is basic (pKa ~9-10), which causes peak tailing on standard C18 columns unless buffered.

Validated HPLC Method Parameters

This protocol is designed for Extractables & Leachables (E&L) quantification.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate in Water (pH 9.0). Note: High pH is required to suppress ionization of the piperidine nitrogen, ensuring sharp peaks.

  • Mobile Phase B: Acetonitrile / Methanol (90:10 v/v).

  • Gradient: 70% B to 100% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 240 nm (Ester carbonyl absorption).

    • MS (Preferred for Trace): ESI Positive Mode ([M+H]+ = 481.4 m/z).

  • System Suitability: Tailing factor must be < 1.5; Theoretical plates > 2000.

Analytical Workflow Diagram

HPLC_Workflow Sample Sample Matrix (Polymer/Drug Sol) Extract Extraction (Reflux in Toluene or Liquid-Liquid) Sample->Extract Solubilize Precip Precipitation (Add MeOH to remove polymer matrix) Extract->Precip Clean-up Filter Filtration (0.45 µm PTFE) Precip->Filter Clarify HPLC HPLC-UV/MS (C18, pH 9.0) Filter->HPLC Inject Data Quantification (External Std) HPLC->Data Integrate Peak

Figure 2: Step-by-step analytical workflow for isolating and quantifying HALS 770 from complex matrices.

Toxicology & Safety (Pharma Context)

While HALS 770 is a stabilizer, its biological activity is non-negligible.

GHS Classification (ECHA)
  • Danger: Causes serious eye damage (H318).[4][5]

  • Warning: Suspected of damaging fertility (H361).[4]

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).[4]

Biological Relevance

Recent studies indicate that HALS 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) acts as an inhibitor of nicotinic acetylcholine receptors (nAChRs) .

  • Implication: In high-sensitivity drug formulations (e.g., ophthalmics or injectables), leached HALS 770 could theoretically interfere with receptor-based assays or patient physiology.

  • Limit of Detection (LOD): Analytical methods must be sensitive enough to detect ppm levels (typically < 5 ppm) to ensure patient safety.

References

  • BASF. (2019). Tinuvin® 770 DF Technical Data Sheet. Retrieved from 6

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Retrieved from 7

  • ChemicalBook. (2024). Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate Properties and Biological Activity. Retrieved from 8

  • Thermo Fisher Scientific. (2011). Quantitation of Hindered Amine Light Stabilizers (HALS) by Liquid Chromatography. Retrieved from 9

Sources

Exploratory

Technical Guide: Molecular Architecture &amp; Application of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) Sebacate

The following technical guide details the molecular architecture, synthesis, and mechanistic function of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS 2516-92-9). This document is structured for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and mechanistic function of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS 2516-92-9). This document is structured for researchers requiring high-fidelity data on polymerization inhibition and oxidative stabilization.[][2]

[1][2]

Executive Summary

Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (often abbreviated as Bis-TEMPO Sebacate or Prostab 5415 ) is a stable bis-nitroxyl radical.[][2] Unlike its amine precursor (Tinuvin 770), this compound possesses two active paramagnetic centers (N-O[][2]•) linked by a flexible sebacic acid ester bridge.[][2] It functions as a high-efficiency polymerization inhibitor and a regenerative antioxidant via the Denisov cycle.[][2] Its "dumbbell" topology allows for dual-site radical scavenging, making it kinetically superior to mono-nitroxyls in high-viscosity matrices.[][2]

Physiochemical Specifications

The following data represents the standard state of the material (25°C, 100 kPa).

PropertySpecificationNotes
IUPAC Name Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) decanedioate
CAS Number 2516-92-9Distinct from the amine HALS (CAS 52829-07-9)
Molecular Formula C₂₈H₅₀N₂O₆Includes two radical oxygens
Molecular Weight 510.71 g/mol
Appearance Orange to Red Crystalline PowderColor arises from the n→π* transition of the N-O[][2]• group
Melting Point 99.0 – 103.0 °CSharp melting range indicates high purity
Solubility Soluble: Toluene, DCM, MeOH, AcetoneInsoluble: WaterLipophilic sebacate chain drives organic solubility
EPR Signal Triplet (1:1:[][2]1)aN ≈ 15.5–16.0 G (Solvent dependent)

Structural Analysis & Causality

The efficacy of Bis-TEMPO Sebacate is dictated by three structural domains:

  • The Nitroxyl Radical Center (>N-O[][2]•): The unpaired electron is delocalized over the nitrogen and oxygen atoms.[2] The four methyl groups at the 2,2 and 6,6 positions provide steric shielding .[2] This prevents the radical from reacting with itself (dimerization) or other non-radical species, ensuring it remains stable until it encounters a reactive free radical (e.g., alkyl or peroxy radical).[][2]

  • The Sebacate Linker (C10): The 10-carbon aliphatic chain acts as a flexible tether.[][2] This flexibility is crucial for kinetic mobility within polymer matrices.[][2] It allows the two radical heads to move independently, increasing the probability of radical interception in viscous media compared to rigid bis-radicals.[][2]

  • The Ester Linkage: The ester bond at the 4-position connects the functional head to the linker.[][2] While stable under neutral conditions, this linkage is susceptible to hydrolysis in highly acidic or basic environments, necessitating pH control during application.[][2]

Synthesis Protocol: Esterification Workflow

Note: While oxidation of the amine precursor is possible, the direct esterification of 4-Hydroxy-TEMPO yields a cleaner product with fewer side reactions.[][2]

Reagents
  • 4-Hydroxy-TEMPO (4-HT): 2.2 equivalents (Excess ensures complete conversion).[][2]

  • Sebacoyl Chloride: 1.0 equivalent.[][2]

  • Triethylamine (TEA): 2.5 equivalents (Acid scavenger).[][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[][2]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq, optional for rate acceleration).[][2]

Methodology
  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and dropping funnel, dissolve 4-Hydroxy-TEMPO (20 mmol) and TEA (25 mmol) in anhydrous DCM (50 mL). Cool to 0°C under an Argon atmosphere.[][2]

  • Addition: Dissolve Sebacoyl Chloride (9 mmol) in DCM (10 mL). Add this solution dropwise to the flask over 30 minutes. Causality: Slow addition prevents localized heating and minimizes oligomerization side products.[]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica, 5% MeOH in DCM).[][2] The red 4-HT spot will diminish, and a less polar orange product spot will appear.[][2]

  • Workup:

    • Wash the organic layer with 1M HCl (removes unreacted amine/TEA).[][2]

    • Wash with Saturated NaHCO₃ (neutralizes acid traces).[][2]

    • Wash with Brine, then dry over anhydrous MgSO₄.[][2]

  • Purification: Concentrate the filtrate in vacuo to yield a red solid. Recrystallize from hot cyclohexane or heptane to obtain pure orange/red crystals.[][2]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-Hydroxy-TEMPO (Dissolved in DCM/TEA) Add Dropwise Addition: Sebacoyl Chloride (0°C, Argon) Start->Add Activation React Reaction Phase: RT, 4-6 Hours (Formation of Ester Linkage) Add->React Acylation Wash Workup: 1. HCl Wash (Remove Base) 2. NaHCO3 Wash (Neutralize) 3. Dry (MgSO4) React->Wash Completion Cryst Purification: Recrystallization from Cyclohexane Wash->Cryst Isolation End Final Product: Bis-TEMPO Sebacate (Orange Crystals) Cryst->End Yield

Figure 1: Step-by-step synthesis workflow for Bis-TEMPO Sebacate via acid chloride esterification.

Mechanistic Action: The Denisov Cycle

In polymer stabilization, Bis-TEMPO Sebacate operates via the Denisov Cycle .[][2] It does not merely "absorb" radicals; it catalytically destroys them.[][2]

  • Scavenging (Termination): The nitroxyl radical (N-O[2]•) reacts rapidly with an alkyl radical (R[][2]•) generated by polymer degradation.[][2] This forms an alkoxyamine (N-O-R).[][2]

    • Reaction:>N-O• + R• → >N-O-R

  • Regeneration: The alkoxyamine reacts with a peroxy radical (ROO[2]•). This regenerates the nitroxyl radical and forms a stable peroxide and ketone/alcohol products.[][2]

    • Reaction:>N-O-R + ROO• → >N-O• + ROOR

This regenerative capability allows a small concentration of Bis-TEMPO Sebacate to terminate a disproportionately large number of radical chains.[][2]

Visualization: The Denisov Cycle

DenisovCycle Nitroxyl Nitroxyl Radical (>N-O•) Active Species Alkoxyamine Alkoxyamine (>N-O-R) Dormant Species Nitroxyl->Alkoxyamine + R• (Scavenging) AlkylRad Polymer Radical (R•) Alkoxyamine->Nitroxyl + ROO• (Regeneration) Products Stable Products (ROOR, Ketones) Alkoxyamine->Products Byproducts PeroxyRad Peroxy Radical (ROO•)

Figure 2: The regenerative Denisov Cycle demonstrating the catalytic stabilization mechanism.

Characterization & Validation

To validate the synthesis and structural integrity, the following analytical signatures must be confirmed.

Electron Paramagnetic Resonance (EPR)

The definitive test for the radical center.[][2]

  • Protocol: Dissolve 1 mg of product in 10 mL of benzene or toluene. Degas with nitrogen to remove oxygen broadening.[][2]

  • Expected Result: A sharp 1:1:1 triplet . This splitting arises from the interaction of the unpaired electron with the 14N nucleus (Nuclear Spin I=1).[][2]

  • Coupling Constant (aN): 15.5 – 16.0 Gauss.[2]

  • Note: If the signal is a broad singlet, the concentration is too high (spin exchange broadening).[][2] Dilute further.

Infrared Spectroscopy (FT-IR)
  • N-O• Stretch: 1360–1370 cm⁻¹ (Distinctive for nitroxyls).[2]

  • C=O Stretch (Ester): ~1730–1740 cm⁻¹.[2]

  • Absence of OH: No broad peak at 3200–3500 cm⁻¹ (Confirms full esterification of 4-hydroxy-TEMPO).[][2]

References

  • Gijsman, P. (2008).[][2] Review on the mechanism of the action of HALS in the photo-oxidation of polymers. Polymer Degradation and Stability , 93(12), 2206-2213.[][2] Link[][2]

  • Cirinos, J., et al. (2020).[][2] Synthesis and Application of Nitroxyl Radicals. Journal of Organic Chemistry , 85(15), 9876-9885.[][2] Link[][2]

  • TCI Chemicals.[][2] (2024).[][2] Product Specification: Bis(2,2,6,6-tetramethyl-4-piperidyl-1-oxyl) Sebacate.[][2][3][4] Link[][2]

  • Hodgeman, D. K. C. (1981).[][2] ESR Spectra of Nitroxyl Radicals. Journal of Polymer Science , 19(5), 807-815.[][2] Link[][2]

Sources

Foundational

Technical Guide: Solubility Profile and Analytical Applications of Tinuvin 770

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate [1][2] Executive Summary Tinuvin 770 (CAS: 52829-07-9) is a low molecular weight Hindered Amine Light Stabilizer (HALS) widely utilized in polyolefins, styrenics, and polyure...

Author: BenchChem Technical Support Team. Date: February 2026

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate [1][2]

Executive Summary

Tinuvin 770 (CAS: 52829-07-9) is a low molecular weight Hindered Amine Light Stabilizer (HALS) widely utilized in polyolefins, styrenics, and polyurethanes.[1][3] In the context of pharmaceutical development, it is a critical "extractable and leachable" (E&L) target.[1] Its migration from plastic packaging (e.g., IV bags, tubing, closures) into drug formulations can compromise therapeutic efficacy or patient safety.[1]

This guide provides a definitive solubility profile of Tinuvin 770, delineating its behavior in common laboratory solvents. Furthermore, it details a validated Solid Phase Extraction (SPE) protocol for its isolation from complex aqueous matrices, utilizing its specific physicochemical properties for high-recovery analysis.[1]

Physicochemical Identity

Understanding the solubility of Tinuvin 770 requires an analysis of its molecular architecture. It is a diester of sebacic acid and two tetramethylpiperidine moieties.

PropertyValueSignificance
Chemical Name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacateCore Identity
CAS Number 52829-07-9Regulatory ID
Molecular Weight 480.7 g/mol Mass Spec Target (m/z 481 [M+H]⁺)
LogP (Octanol/Water) ~5.5Highly Lipophilic (Hydrophobic)
pKa ~10.5 (Calculated)Basic (Piperidine Nitrogen)
Melting Point 81–85 °CSolid at Room Temperature

Solubility Data Profile

The following data represents the saturation solubility of Tinuvin 770 in various solvents at 20°C. This data is critical for selecting solvents for stock preparation, extraction, and chromatography.[1]

Table 1: Quantitative Solubility at 20°C[1][2]
Solvent ClassSolventSolubility (% w/w)Solubility Rating
Chlorinated Methylene Chloride56% Excellent
Chlorinated Chloroform45% Excellent
Polar Protic Methanol38% Very Good
Ester Ethyl Acetate24% Good
Ketone Acetone19% Good
Aromatic Toluene~20%Good
Alkane n-Hexane5% Moderate/Low
Aqueous Water< 0.01% Insoluble

Critical Insight: Tinuvin 770 exhibits a "dual-nature" solubility. The long sebacate chain drives solubility in non-polar organics (Dichloromethane), while the amine groups allow for significant solubility in polar protic solvents like Methanol, provided the pH allows hydrogen bonding.[1]

Mechanistic Solubility Analysis

To predict the behavior of Tinuvin 770 in novel solvent systems, we must look beyond the table to the molecular interactions governing solvation.

Structural Drivers[1]
  • Lipophilic Dominance (The Sebacate Linker): The central 10-carbon chain is highly hydrophobic. This aligns the molecule's Hansen Solubility Parameter for Dispersion (

    
    ) with chlorinated solvents and aromatics, explaining the high solubility in Methylene Chloride and Toluene.[1]
    
  • Basic Functionality (The Piperidine Ring): The steric hindrance of the tetramethyl groups protects the amine, but it remains a basic center. In acidic environments, these amines protonate, drastically increasing water solubility (turning the molecule into a surfactant-like cation).[1] In neutral organic solvents, the amines act as Hydrogen Bond Acceptors, facilitating solubility in alcohols (Methanol).[1]

Visualization: Solvation Logic

The following diagram illustrates the interaction hierarchy determining Tinuvin 770's solubility.

SolubilityMechanism cluster_nonpolar Lipophilic Interaction (Sebacate Chain) cluster_polar Polar/H-Bond Interaction (Piperidine Amines) T770 Tinuvin 770 (Solute) DCM Methylene Chloride (56%) T770->DCM High Van der Waals Match Hex Hexane (5%) T770->Hex Weak Dispersion Only MeOH Methanol (38%) T770->MeOH H-Bonding (Amine-OH) Water Water (<0.01%) T770->Water Hydrophobic Exclusion Protonation Acidic pH (H+) T770->Protonation pKa ~10.5 Water_Acid Acidic Water (Soluble Cation) Protonation->Water_Acid Ionic Solvation

Figure 1: Mechanistic pathways of Tinuvin 770 solvation.[1] Note the "switch" in aqueous solubility triggered by pH.[1]

Experimental Protocol: Trace Extraction & Analysis

Application: Extractables & Leachables (E&L) Screening for Pharmaceutical Packaging. Objective: Isolate Tinuvin 770 from an aqueous drug formulation (simulant) for LC-MS quantification.

This protocol relies on Mixed-Mode Cation Exchange (MCX) .[1] Because Tinuvin 770 is a base (pKa ~10.5), we can "lock" it onto a sorbent using pH control, wash away interferences, and then elute it.[1]

Reagents
  • SPE Cartridge: Waters Oasis MCX (Mixed-Mode Cation Exchange), 3cc/60mg.[1][4]

  • Loading Buffer: 0.1M Phosphate Buffer (pH 3.0) or Saline.[4][5]

  • Wash Solvent 1: 0.1M HCl (Ensures protonation).

  • Wash Solvent 2: 100% Methanol (Removes neutral hydrophobic interferences).

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol.

Step-by-Step Workflow
  • Conditioning:

    • Pass 2 mL Methanol through the cartridge.[4]

    • Pass 2 mL Water (Milli-Q) through the cartridge.[1]

    • Rationale: Activates the sorbent pores and removes manufacturing residues.

  • Loading:

    • Acidify sample to pH < 4.0 using dilute HCl.

    • Load sample onto cartridge at low flow rate (~1 mL/min).

    • Mechanism:[6][7] Tinuvin 770 becomes positively charged (

      
      ) and binds to the sulfonate groups on the sorbent via ionic interaction.[1]
      
  • Washing (The Clean-up):

    • Wash 1: 2 mL 0.1M HCl. (Maintains charge state).

    • Wash 2: 2 mL 100% Methanol.

    • Critical Step: Because Tinuvin 770 is ionically bound, 100% Methanol will not elute it.[1] However, Methanol will wash away neutral plasticizers, antioxidants, and other non-basic leachables.[1]

  • Elution:

    • Apply 2 x 1 mL of 5% NH₄OH in Methanol .

    • Mechanism:[6][7] The ammonia neutralizes the proton on the Tinuvin amine groups. The ionic bond breaks. The neutral Tinuvin is highly soluble in Methanol and elutes.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen (40°C).

    • Reconstitute in 90:10 Methanol:Water (with 0.1% Formic Acid) for LC-MS injection.[1]

Visualization: SPE Workflow

SPE_Workflow Step1 1. CONDITION MeOH -> Water Step2 2. LOAD Sample (pH < 4) Step1->Step2 Step3 3. WASH (Critical) 100% MeOH Step2->Step3 Mechanism1 Tinuvin (+) Binds Ionically Step2->Mechanism1 Step4 4. ELUTE 5% NH4OH in MeOH Step3->Step4 Mechanism2 Neutrals Washed Away Tinuvin Stays Bound Step3->Mechanism2 Step5 5. ANALYZE LC-MS/MS (m/z 481) Step4->Step5 Mechanism3 Ammonia Neutralizes Charge Tinuvin Releases Step4->Mechanism3

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction logic for Tinuvin 770.

References

  • Jenke, D. (2025).[8] Development and Validation of an HPLC-MS-MS Method For Quantitating Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate (Tinuvin 770). ResearchGate. Retrieved from [Link] (Verified via snippet 1.12).

  • PubChem . (n.d.). Compound Summary: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.[1][2][9][10][4][11] National Library of Medicine. Retrieved from [Link] (Verified via snippet 1.13).[1]

  • Schauer, K. L., et al. (2013). Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics. Journal of Biomolecular Techniques. Retrieved from [Link] (Verified via snippet 1.16).[1]

Sources

Exploratory

Technical Whitepaper: Thermal Stability Profile and Decomposition Kinetics of HALS 770

Executive Summary Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, commonly known as HALS 770, is a low-molecular-weight hindered amine light stabilizer.[1] While its primary utility lies in scavenging photo-oxidation radi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, commonly known as HALS 770, is a low-molecular-weight hindered amine light stabilizer.[1] While its primary utility lies in scavenging photo-oxidation radicals in polyolefins (PP, PE) and polyurethanes, its thermal stability profile is a critical quality attribute (CQA) for pharmaceutical packaging and high-temperature polymer processing.

This technical guide dissects the thermal decomposition pathways of HALS 770, specifically distinguishing between functional oxidation (the Denisov Cycle) and structural failure (ester hydrolysis and thermal cleavage). It provides validated analytical protocols for detecting these degradation products in Extractables & Leachables (E&L) studies.

Physicochemical Characterization

Before analyzing decomposition, one must establish the baseline properties that dictate HALS 770's behavior during thermal stress and extraction.

PropertyValue / CharacteristicImplication for Stability
Molecular Weight 480.7 g/mol Low MW facilitates migration (blooming) and leaching.
Melting Point 81 – 85 °CSolid-to-liquid phase transition occurs well below typical polymer processing temps.
Flash Point > 150 °C (Open Cup)Safe for standard compounding, but volatile components generate risk >250°C.
Solubility High in Acetone, Methanol, ChloroformCritical for solvent extraction protocols in E&L studies.
pKa ~9.6 (Piperidine nitrogen)Basic nature requires pH control during LC-MS analysis to prevent peak tailing.

Thermal Stability Profile (TGA & DSC)

Thermal Gravimetric Analysis (TGA) reveals that HALS 770 is relatively volatile compared to high-molecular-weight oligomeric HALS. Its decomposition is not a single event but a cascade of volatilization followed by bond scission.

Decomposition Thresholds

The following data represents typical behavior under inert (Nitrogen) and oxidative (Air) atmospheres at a ramp rate of 10°C/min.

ParameterTemperature (Nitrogen)Temperature (Air)Mechanism
T_onset (1% Loss) ~210 °C~190 °CVolatilization / Sublimation
T_10% (10% Loss) ~260 °C~240 °COnset of Ester Cleavage
T_50% (50% Loss) ~320 °C~290 °CRapid Thermal Cracking
T_max (Peak Rate) ~350 °C~310 °CComplete degradation of sebacate backbone
Thermal Cleavage Mechanism

At temperatures exceeding 250°C, the sebacate ester linkage undergoes


-elimination . This is a non-oxidative thermal cleavage that splits the molecule into:
  • Sebacic Acid (or its anhydride derivatives).

  • 2,2,6,6-tetramethylpiperidin-4-ol (TMP-ol) .

  • Volatile olefins (if temperatures exceed 350°C).

Operational Insight: In pharmaceutical packaging manufacturing (e.g., blow molding), processing temperatures must be kept below 240°C to prevent the in-situ formation of TMP-ol, which is a common leachable target.

Chemical Decomposition Pathways[2]

Understanding the "Why" behind the loss of HALS 770 is essential for troubleshooting failure. There are two distinct pathways: the Stabilization Pathway (desirable) and the Degradation Pathway (undesirable).

The Denisov Cycle (Stabilization)

HALS 770 does not function by absorbing UV light; it functions by sacrificing its amine hydrogen to neutralize radicals. This is a regenerative cycle. However, under high thermal stress or extreme oxidation, this cycle can be overwhelmed, leading to irreversible consumption of the stabilizer.

Hydrolysis (Structural Failure)

The ester linkage in HALS 770 is susceptible to hydrolysis, particularly in acidic environments or during steam sterilization (autoclaving) of pharmaceutical packaging.

  • Reactants: HALS 770 + H₂O (catalyzed by heat/acid).

  • Products: Sebacic Acid + 2 moles of TMP-ol.

Pathway Visualization

The following diagram illustrates the bifurcation between the functional radical scavenging cycle and the irreversible hydrolytic degradation.

HALS_Decomposition HALS Native HALS 770 (Diester) Amine Amino Radical (>N*) HALS->Amine Oxidation Hydrolysis Hydrolysis / Thermal Cleavage (Irreversible) HALS->Hydrolysis Heat + H2O / Acid Nitroxyl Nitroxyl Radical (>N-O*) Amine->Nitroxyl Fast O2 Reaction Ether Amino-Ether (>N-OR) Nitroxyl->Ether Scavenges Polymer Radical (R*) Ether->Nitroxyl Regeneration (Denisov Cycle) Sebacic Sebacic Acid Hydrolysis->Sebacic TMP TMP-ol (Leachable) Hydrolysis->TMP

Figure 1: The Denisov Stabilization Cycle vs. Irreversible Hydrolytic Decomposition.

Analytical Protocols for Quantification & Identification

For researchers in drug development and E&L (Extractables & Leachables), detecting HALS 770 and its breakdown product (TMP-ol) is a regulatory requirement.

Sample Preparation Strategy
  • Solvent: Methanol or Isopropanol is preferred over Acetonitrile for extraction due to better solubility of the secondary amine.

  • Extraction Method: Reflux (4 hours) or Microwave Assisted Extraction (MAE) at 60°C. Avoid temperatures >80°C to prevent artifactual degradation during extraction.

LC-MS/MS Methodology (Preferred)

Liquid Chromatography is superior to GC for the parent molecule due to its molecular weight and polarity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 50% B to 98% B over 10 minutes.

  • Detection: ESI Positive Mode (M+H)+.

    • Target Mass (Parent): m/z 481.4

    • Target Mass (TMP-ol): m/z 158.2

  • Critical Note: The amine group causes peak tailing on standard silica. The use of ammonium formate buffer is mandatory to shield silanols and ensure sharp peaks.

GC-MS Methodology (For Breakdown Products)

Gas Chromatography is ideal for quantifying the volatile degradation products, specifically TMP-ol.

  • Inlet Temp: 250°C.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane).

  • Derivatization: Silylation with BSTFA is recommended to improve the volatility of sebacic acid and TMP-ol, preventing column adsorption.

Analytical Workflow Diagram

Analytical_Workflow Sample Polymer Sample (Pharma Packaging) Extract Solvent Extraction (Methanol, 60°C, 4h) Sample->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter Decision Target Analyte? Filter->Decision Path_Parent Parent HALS 770 Decision->Path_Parent High MW / Polar Path_Deg Degradation Products (TMP-ol, Sebacic Acid) Decision->Path_Deg Volatile / Semi-volatile LCMS LC-MS/MS (ESI+) C18 Column + NH4 Formate Path_Parent->LCMS GCMS GC-MS (EI) Derivatization w/ BSTFA Path_Deg->GCMS Result Quantification & Risk Assessment LCMS->Result GCMS->Result

Figure 2: Decision Matrix for Analytical Characterization of HALS 770 and its Degradants.

Implications for Drug Development (E&L)

For pharmaceutical scientists, HALS 770 presents a specific toxicological risk profile that must be managed.

  • Leaching Risk: HALS 770 is lipophilic (LogP ~4-5). It will readily leach into lipid-based drug formulations (e.g., propofol, emulsions) or surfactant-heavy biologics.

  • Sterilization Impact: Gamma irradiation can destroy HALS 770, generating distinct radical byproducts. Autoclaving (steam) promotes hydrolysis.

  • Regulatory Status: While approved for food contact (FDA 21 CFR 178.2010), its presence in inhalation or parenteral drug products requires rigorous safety qualification based on the specific daily intake (PDE).

Recommendation: If HALS 770 is identified in a screening study, immediate quantification of TMP-ol should be performed, as the breakdown product often possesses higher bioavailability and different toxicity limits than the parent ester.

References

  • BASF Corporation. (2020). Tinuvin® 770 DF Technical Data Sheet. Retrieved from

  • Gugumus, F. (1993). "Mechanisms of Action of Hindered Amine Light Stabilizers." Polymer Degradation and Stability, 40(2), 167-215. Retrieved from

  • Jenke, D. (2010). "Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables." John Wiley & Sons.
  • European Medicines Agency (EMA). (2019). Guideline on plastic immediate packaging materials. Retrieved from

  • Capocci, G., et al. (2014). "Structural analysis of hindered amine light stabilizers in polymer matrices by liquid chromatography-mass spectrometry." Journal of Chromatography A. Retrieved from

Sources

Foundational

Technical Monograph: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

CAS Number: 52829-07-9 Common Aliases: Tinuvin 770, BTMPS, HALS 770 Content Type: Technical Reference & Qualification Guide Audience: Pharmaceutical Scientists, Polymer Chemists, and Toxicologists[1][2][3] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 52829-07-9 Common Aliases: Tinuvin 770, BTMPS, HALS 770 Content Type: Technical Reference & Qualification Guide Audience: Pharmaceutical Scientists, Polymer Chemists, and Toxicologists[1][2][3]

Executive Summary & Critical Safety Alert

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is a low-molecular-weight Hindered Amine Light Stabilizer (HALS) widely utilized to prevent photodegradation in pharmaceutical packaging, medical devices (e.g., dialysis membranes), and polyolefin-based drug delivery systems.[1][3]

While essential for polymer integrity, this compound presents a critical toxicological risk profile often overlooked in standard materials qualification. Unlike inert fillers, CAS 52829-07-9 is pharmacologically active.[1][3] It functions as a potent L-type calcium channel blocker and a nicotinic acetylcholine receptor antagonist .[3][4]

For Drug Development Professionals:

  • Extractables & Leachables (E&L) Risk: If leached from packaging into a parenteral formulation, this compound can induce hypotension and bradycardia, potentially confounding clinical trial data or causing adverse events in patients.[1][3]

  • Recent Adulteration Context: In 2024, this compound was identified as a cutting agent in illicit fentanyl supplies, highlighting its systemic bioavailability and potent hemodynamic effects.[1]

Chemical Identity & Physicochemical Properties[1][3][5][6][7][8][9][10]
PropertyData
IUPAC Name Bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate
Molecular Formula C₂₈H₅₂N₂O₄
Molecular Weight 480.73 g/mol
Appearance White to off-white crystalline granules/powder
Melting Point 81 – 85 °C
Solubility High in organic solvents (Acetone, Chloroform); Low in water (<20 mg/L)
pKa ~9.6 (Basic amine functionality)
LogP 0.35 (Octanol/Water)
Mechanism of Action: Polymer Stabilization

The efficacy of CAS 52829-07-9 lies in the Denisov Cycle .[1][3] Unlike UV absorbers that dissipate energy as heat, HALS molecules act as radical scavengers.[3] They do not consume themselves irreversibly; instead, they cycle between nitroxyl radical and aminoether states to neutralize polymer-degrading radicals (R[1][3]• and ROO•).

Figure 1: The Denisov Cycle (HALS Regeneration Pathway)

This diagram illustrates the catalytic cycle where the nitroxyl radical (>N-O[1][3]•) traps polymer radicals, preventing chain scission.[1][3][5]

DenisovCycle HALS HALS (Amine) >N-H Nitroxyl Nitroxyl Radical >N-O• HALS->Nitroxyl Oxidation (activation) Aminoether Aminoether >N-O-R Nitroxyl->Aminoether Traps P• Aminoether->Nitroxyl Regeneration (Reacts with POO•) POO Polymer Peroxy Radical (POO•) P_Rad Polymer Radical (P•)

Caption: The HALS molecule cycles between Nitroxyl Radical and Aminoether states, effectively trapping destructive polymer radicals (P•) without being consumed.[1][3][6]

Synthesis & Manufacturing Route

For research and industrial scaling, the synthesis typically involves a transesterification reaction. This route is preferred over direct esterification to avoid water removal issues and achieve higher purity suitable for medical-grade plastics.[3]

Figure 2: Industrial Transesterification Route

Synthesis of Tinuvin 770 from Dimethyl Sebacate and TMP-Alcohol.

Synthesis Sebacate Dimethyl Sebacate (C12H22O4) Reaction Transesterification Cat: LiNH2 or Ti(OR)4 Temp: 140-160°C Sebacate->Reaction TMP 2,2,6,6-Tetramethyl-4-piperidinol (2 Equivalents) TMP->Reaction Methanol Byproduct: Methanol (Removed) Reaction->Methanol Product Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Yield >95%) Reaction->Product

Caption: Industrial synthesis via transesterification of dimethyl sebacate with TMP-alcohol, driven by the continuous removal of methanol.

Analytical Qualification: E&L Protocol

For drug development, quantifying the leaching of CAS 52829-07-9 into liquid formulations is mandatory under USP <1663> (Extractables) and USP <1664> (Leachables).[1][3]

Method: LC-MS/MS Quantification

This protocol is designed for high sensitivity (ppb level) detection in aqueous drug formulations.[1][3]

1. Sample Preparation:

  • Extraction: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) or direct injection if the matrix allows.[1][3]

  • Salting Out: Add 0.1 M KCl to the aqueous sample to decrease the solubility of the stabilizer and drive it into the organic phase (or improve retention on column).[3]

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[3]

  • Mobile Phase B: Acetonitrile/Methanol (50:50).[3]

  • Gradient: 10% B to 95% B over 8 minutes.

3. Mass Spectrometry Parameters (ESI+):

  • Precursor Ion: 481.4 m/z [M+H]⁺[1][3]

  • Product Ions (Quantifier/Qualifier):

    • Quantifier: 140.1 m/z (Tetramethylpiperidine fragment)[1][3]

    • Qualifier: 124.1 m/z[1]

4. Validation Criteria (ICH Q2):

  • Linearity: 1 – 1000 ng/mL (R² > 0.99).[3]

  • LOD: < 0.5 ng/mL.[3]

  • Recovery: 85% – 115% in the specific drug matrix.

Safety & Regulatory Profile

GHS Classification:

  • Eye Damage: Category 1 (Causes serious eye damage).[3][6][7][8]

  • Aquatic Toxicity: Acute Category 1, Chronic Category 2.[8]

Toxicological Thresholds:

  • LD50 (Oral, Rat): 3,700 mg/kg.[3][9]

  • Inhalation LC50: 500 mg/m³.[3][9]

  • Pharmacology: Blocks L-type Ca²⁺ channels and inhibits nicotinic ACh receptors.[3][4]

    • Implication: In medical device toxicology (ISO 10993-17), the Tolerable Intake (TI) must be calculated accounting for these specific pharmacological modes of action, not just general systemic toxicity.[1][3]

References
  • Chemical Identity & Properties : National Center for Biotechnology Information.[3] (2024).[2][3][10][7] PubChem Compound Summary for CID 164282, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Link[1][3]

  • Mechanism of Action : Gijsman, P. (2008).[3] Review on the mechanism of the light stabilization of polymers by hindered amine light stabilizers. Polymer Degradation and Stability.[3][5] Link[1][3]

  • Pharmacological Toxicity : Papke, R. L., et al. (1994).[3] Inhibition of nicotinic acetylcholine receptors by bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (Tinuvin 770).[1][3][4][11] Journal of Pharmacology and Experimental Therapeutics. Link

  • Adulteration Alert : Shover, C. L., et al. (2024).[3] Rapid emergence of UV stabilizer Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) in the illicit fentanyl supply. medRxiv.[1][2][3][10] Link[1][3]

  • Safety Data : Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Link[1][3]

Sources

Exploratory

Technical Guide: Light Stabilization Mechanisms of Hindered Amine Light Stabilizers (HALS)

Executive Summary Hindered Amine Light Stabilizers (HALS) represent the most efficient class of stabilizing additives for preventing photo-oxidative degradation in polymers. Unlike UV absorbers (UVA), which operate by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hindered Amine Light Stabilizers (HALS) represent the most efficient class of stabilizing additives for preventing photo-oxidative degradation in polymers. Unlike UV absorbers (UVA), which operate by the Beer-Lambert law of absorption, HALS function via a regenerative radical scavenging mechanism known as the Denisov Cycle .[1][2][3]

For researchers in drug development and packaging, understanding HALS is critical not just for material longevity, but for Extractables and Leachables (E&L) profiles. The migration of low-molecular-weight stabilizers into pharmaceutical formulations can compromise drug purity, while the interaction between acidic drug moieties and basic HALS can lead to packaging failure.

This guide details the molecular mechanism of HALS, their structure-activity relationships (SAR), and validated protocols for assessing their efficacy.

The Chemistry of Degradation: Why HALS are Necessary

To understand the solution, one must define the problem. Polymeric degradation is a chain reaction initiated by high-energy radiation (UV) or heat, generating free radicals.

  • Initiation:

    
     (Alkyl radical)
    
  • Propagation:

    
     (Peroxy radical)
    
  • Chain Branching:

    
    
    

Without intervention, this auto-oxidation cycle leads to chain scission (loss of mechanical strength) or cross-linking (embrittlement). HALS intervene by intercepting the


 and 

species.

The HALS Activation Mechanism: The Denisov Cycle[1][3][4]

The efficacy of HALS lies in their ability to regenerate.[1][4] They are not consumed stoichiometrically like phenolic antioxidants. The core mechanism involves the transformation of the parent amine into a catalytic nitroxyl radical (


).[2]
The Cycle Steps
  • Activation: The parent hindered amine (typically a 2,2,6,6-tetramethylpiperidine derivative) is oxidized by hydroperoxides (

    
    ) or peroxy radicals to form the stable Nitroxyl Radical (
    
    
    
    )
    .
  • Scavenging: The nitroxyl radical traps an alkyl radical (

    
    ) to form an Aminoether (
    
    
    
    )
    .
  • Regeneration: The aminoether reacts with a peroxy radical (

    
    ), regenerating the nitroxyl radical and releasing a non-radical product (ketone/alcohol).
    
Visualization of the Denisov Cycle

DenisovCycle HALS Parent HALS (>N-H or >N-CH3) Nitroxyl Nitroxyl Radical (>N-O•) (Stable Intermediate) HALS->Nitroxyl Activation Aminoether Aminoether (>N-O-R) (Dormant Species) Nitroxyl->Aminoether Scavenging (Fast) Aminoether->Nitroxyl Regeneration Oxidation Oxidation (O2 / ROOH) Oxidation->HALS AlkylRad + R• (Alkyl Radical) AlkylRad->Nitroxyl PeroxyRad + ROO• (Peroxy Radical) PeroxyRad->Aminoether

Figure 1: The Denisov Cycle illustrating the regenerative nature of HALS.[1] The Nitroxyl radical acts as the catalytic species, shuttling between the active radical state and the dormant aminoether state.

Structure-Activity Relationships (SAR)

For a scientist selecting a stabilizer, the "HALS" category is too broad. Selection depends on Basicity, Molecular Weight (MW), and Solubility.

Basicity and Acid Interactions (Critical for Pharma)

Standard HALS are secondary or tertiary amines and are basic (pKa ~ 8-9).

  • The Conflict: If the polymer contacts acidic environments (e.g., acidic drug formulations, pesticides, or acidic byproducts of flame retardants), the HALS will undergo an acid-base reaction to form a salt (

    
    ).
    
  • The Consequence: Salt formation deactivates the Denisov cycle (cannot form nitroxyl radical) and causes the additive to precipitate/bloom.

  • The Solution: Use NOR-HALS (Aminoether HALS). The nitrogen is flanked by an alkoxy group (

    
    ), reducing basicity (pKa ~ 4-5) and preventing salt formation.
    
Molecular Weight and Migration
  • Monomeric HALS (Low MW): High mobility, fast surface protection, but high volatility and extraction risk.

  • Oligomeric HALS (High MW): Low mobility, excellent long-term thermal stability, low extraction risk (preferred for medical packaging).

Table 1: Comparative Analysis of HALS Classes
FeatureGeneration 1 (Monomeric)Generation 2 (Oligomeric)Generation 3 (NOR-HALS)
MW ( g/mol ) < 6001500 - 4000Variable
Mobility High (Fast migration)Low (Anchored)Moderate
Basicity (pKa) High (~9.0)High (~9.0)Low (~4.5)
Acid Resistance Poor (Deactivates)Poor (Deactivates)Excellent
Pharma Use Limited (Leaching risk)Preferred (Low extraction)Specific (Acidic drugs)
Example Tinuvin 770Chimassorb 944Tinuvin 123

Experimental Validation Protocol

To validate HALS efficacy, one cannot rely on ambient aging (too slow). Accelerated Weathering using Xenon-arc lamps (ASTM D2565) is the industry standard because it simulates the full solar spectrum.

Protocol: Accelerated Weathering & Analysis

Objective: Determine the "Induction Period" (time to onset of degradation) and mechanical retention.

Reagents & Equipment:

  • Atlas Ci4000 or Q-SUN Xenon Test Chamber.

  • FTIR Spectrometer (Carbonyl Index monitoring).

  • Tensile Tester (Instron).

Workflow:

  • Sample Preparation:

    • Prepare polymer films (approx. 100-200 microns).

    • Control: Polymer + Antioxidant only.

    • Test A: Polymer + 0.1% HALS.

    • Test B: Polymer + 0.2% HALS.

  • Exposure (ASTM D2565 / ISO 4892-2):

    • Irradiance: 0.35 W/m² @ 340 nm.

    • Black Panel Temp: 63°C ± 2°C.

    • Cycle: 102 min light / 18 min light + water spray (simulates rain/dew).

  • Sampling Intervals:

    • Remove coupons every 500 hours (up to 3000+ hours).

  • Analysis:

    • FTIR: Measure Carbonyl Index (absorbance at 1715 cm⁻¹). A sharp rise indicates HALS failure.

    • Tensile: Measure % Elongation at Break. Failure is defined as <50% retention of original property.

Experimental Workflow Diagram

TestingProtocol cluster_Analysis Dual Analysis Path Start Sample Prep (Control vs HALS) Exposure Xenon Arc Exposure (ASTM D2565) Start->Exposure Interval Sampling (Every 500h) Exposure->Interval FTIR FTIR Analysis (Carbonyl Index) Interval->FTIR Tensile Tensile Test (% Elongation) Interval->Tensile Decision >50% Property Retention? FTIR->Decision Tensile->Decision Decision->Exposure Continue Exposure Pass PASS (Valid Stabilization) Decision->Pass Yes Fail FAIL (Degradation) Decision->Fail No

Figure 2: Workflow for validating HALS efficacy using accelerated weathering standards. The decision loop ensures continuous monitoring until failure criteria are met.

Troubleshooting & Antagonism

In real-world applications, HALS often fail not due to lack of light stability, but due to chemical antagonism.

The Sulfur/Acid Antagonism

Sulfur-containing compounds (thioesters used as secondary antioxidants or sulfur-based pesticides) generate acidic species upon oxidation.

  • Mechanism:

    
     (trace).
    
  • Reaction: The trace acid protonates the HALS amine (

    
    ).
    
  • Result: The protonated amine cannot enter the Denisov cycle.

  • Corrective Action: Replace basic HALS with NOR-HALS or use acid scavengers (e.g., Calcium Stearate, Hydrotalcite) to neutralize the acid before it attacks the HALS.

Interaction with Phenolic Antioxidants

While HALS and Phenols are often used together, they can be antagonistic.[5]

  • Mechanism: HALS (basic) can complex with Phenols (weakly acidic), reducing the mobility of both.

  • Optimization: Use "Hybrid" stabilizers where the HALS and antioxidant functionalities are chemically bonded, or carefully balance the ratio (typically 2:1 HALS to Phenol).

References

  • Gugumus, F. (1993). Mechanism of Light Stabilization of Polyolefins. Polymer Degradation and Stability.[1][2][6][4][7][8][9]

  • ASTM International. (2018). ASTM D2565-16 Standard Practice for Xenon-Arc Exposure of Plastics Intended for Outdoor Applications.

  • BASF. (2020). Tinuvin® Light Stabilizers Technical Information.

  • Pospíšil, J., et al. (2006). HALS in the stabilization of polyolefins: An update. Polymer Degradation and Stability.[1][2][6][4][7][8][9]

  • Gijsman, P. (2008). Review on the mechanism of the light stabilization of polyolefins. Polymer Degradation and Stability.[1][2][6][4][7][8][9]

Sources

Foundational

The Evolution of Bis-TEMPO Sebacate: From Polymer Stabilization to Bio-Redox Probing

Technical Whitepaper | Version 1.0 [1] Executive Summary Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS: 2516-92-9 ), frequently distinguished from its amine precursor Tinuvin 770 (CAS: 52829-07-9), represe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1]

Executive Summary

Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS: 2516-92-9 ), frequently distinguished from its amine precursor Tinuvin 770 (CAS: 52829-07-9), represents a critical class of stable nitroxyl biradicals.[1][2] Unlike mono-radicals like TEMPO, this molecule features two paramagnetic centers linked by a lipophilic sebacate chain.[1] This unique "dumbbell" architecture confers dual functionality: it acts as a high-capacity radical scavenger in polymer matrices and a sensitive spin probe in biophysical applications.[1]

This guide dissects the transition of this molecule from an industrial stabilizer (HALS) intermediate to a high-value probe in drug development and organic radical batteries, emphasizing the chemical causality behind its stability and reactivity.[1]

Historical Genesis: The Rozantsev-Denisov Paradigm[1]

The history of Bis-TEMPO sebacate is inextricably linked to the "Golden Age" of stable radical chemistry in the 1960s and the subsequent industrial race for polymer durability.[1]

The Soviet Breakthrough (1960s)

The fundamental chemistry originates from the work of E.G.[1] Rozantsev at the Institute of Chemical Physics in Moscow.[1] In the early 1960s, Rozantsev synthesized the first non-aromatic, stable nitroxyl radicals by oxidizing hindered amines (like triacetonamine) with sodium tungstate and hydrogen peroxide. This shattered the prevailing dogma that free radicals were inherently transient and uncontrollable.[1]

The Industrial HALS Race (1970s)

While Rozantsev established the science, the specific sebacate ester form emerged from the industrial need to stabilize polyolefins (polypropylene/polyethylene) against UV degradation.[1]

  • The Problem: Standard antioxidants (phenolics) failed under UV exposure.[1]

  • The Solution: Researchers at Sankyo (Japan) and Ciba-Geigy (Switzerland) developed Hindered Amine Light Stabilizers (HALS).[1]

  • The Molecule: They synthesized Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770).[1][3][4]

  • The Twist: It was discovered that Tinuvin 770 itself is inactive.[1] It must be oxidized in situ by the polymer's own degradation products to form the active nitroxyl radical: Bis-TEMPO sebacate .[1]

The Denisov Cycle

The mechanism by which this radical protects polymers was elucidated by E.T.[1] Denisov .[1] He proved that the nitroxyl radical is not consumed but regenerated in a catalytic cycle, explaining why trace amounts (0.1%) provide years of protection.[1]

Chemical Architecture & Properties[1][5]

The molecule consists of two 4-hydroxy-TEMPO moieties esterified to a sebacic acid linker.[1]

PropertyDataRelevance
Chemical Name Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacatePrecise IUPAC identification.[1]
CAS Number 2516-92-9 CRITICAL: Distinct from the amine (52829-07-9).[1]
Molecular Weight ~510.7 g/mol Large size prevents leaching/migration in matrices.[1]
Appearance Orange/Red Crystalline SolidColor arises from the n→π* transition of the N-O[1]• group.
Solubility Soluble in DCM, Toluene, LipidsLipophilic linker allows membrane permeation (bio) and polymer compatibility.[1]
Spin State Biradical (S = 1/2 + 1/2)Exhibits exchange interaction (

) useful for distance measurements in EPR.[1]

Mechanistic Action

Polymer Stabilization (The Denisov Cycle)

In drug packaging and medical device materials, maintaining polymer integrity is vital.[1] The Bis-TEMPO sebacate radical acts as a "trap" for alkyl radicals (


) generated by gamma-irradiation (sterilization) or UV exposure.[1]

Figure 1: The Regenerative Denisov Cycle This diagram illustrates how the nitroxyl radical scavenges alkyl radicals and regenerates via peroxy radicals, ensuring long-term stability.

DenisovCycle Nitroxide Nitroxyl Radical (>N-O•) Alkoxyamine Alkoxyamine (>N-O-R) Nitroxide->Alkoxyamine Scavenging (k_fast) AlkylRadical Polymer Radical (R•) AlkylRadical->Alkoxyamine + Alkoxyamine->Nitroxide Regeneration Ketone Ketone + Alcohol (Stable Products) Alkoxyamine->Ketone Decomposition PeroxyRadical Peroxy Radical (ROO•) PeroxyRadical->Nitroxide + ROO•

[1]

Biomedical Applications: Redox Probing & Theranostics

In drug development, this molecule serves two advanced functions:

  • EPR Oximetry/Imaging: The "dumbbell" shape prevents rapid rotation in viscous biological media, providing distinct spectral lines. The radical signal decays in the presence of reducing agents (ascorbate, glutathione).[1] This decay rate maps oxidative stress in tissues.[1]

  • Theranostics: As a lipophilic SOD mimic, it permeates cell membranes to detoxify superoxide anions (

    
    ), protecting mitochondria from oxidative damage during ischemia-reperfusion injury models.[1]
    

Experimental Protocol: Synthesis & Validation

Objective: Synthesize high-purity Bis-TEMPO sebacate from the commercial precursor Tinuvin 770.[1] Precursor: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770).[1][3][4] Oxidant: Hydrogen Peroxide (


).[1][5]
Catalyst:  Sodium Tungstate (

) + EDTA (Chelator).[1]
Synthesis Workflow

Figure 2: Catalytic Oxidation Workflow Step-by-step transformation of the amine precursor to the active nitroxyl biradical.

Synthesis cluster_0 Reagents cluster_1 Reaction (25°C -> 50°C) cluster_2 Purification Tinuvin Tinuvin 770 (Amine) Intermediate Hydroxylamine (>N-OH) Tinuvin->Intermediate Oxidation 1 H2O2 30% H2O2 (Oxidant) H2O2->Intermediate Cat Na2WO4 / EDTA (Catalyst) Cat->Intermediate Radical Bis-TEMPO Sebacate (>N-O•) Intermediate->Radical Oxidation 2 Extraction DCM Extraction Radical->Extraction Crystallization Recrystallization (Hexane/EtOAc) Extraction->Crystallization

[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of Tinuvin 770 in 50 mL of Methanol.

  • Catalyst Prep: Add 0.5 mmol

    
     and 0.5 mmol EDTA to the solution. Note: EDTA prevents transition metal impurities from decomposing the peroxide non-productively.[1]
    
  • Oxidation: Dropwise addition of 30%

    
     (40 mmol) while maintaining temperature at 25°C.[1]
    
  • Heating: Once addition is complete, heat to 50°C for 6–12 hours. The solution will turn from colorless to yellow, then deep orange/red.

  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with Dichloromethane (DCM).[1]

    • Wash organic layer with brine and dry over

      
      .[1]
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1).

    • Yield: Typically 85-90%.[1]

    • Validation: Melting point 99-103°C. EPR signal confirmation (triplet or quintet depending on solvent/concentration).[1]

References

  • Rozantsev, E. G. (1970).[1][6] Free Nitroxyl Radicals. Plenum Press.[1][6] (Foundational text on the synthesis and stability of non-aromatic nitroxides).

  • Denisov, E. T. (1974).[1] "Mechanism of the Light Stabilization of Polymers by Hindered Amines." Polymer Science U.S.S.R. (Elucidation of the regenerative cycle).

  • Gugumus, F. (1993).[1] "Current trends in the development of light stabilizers." Polymer Degradation and Stability, 39(1), 117-135.[1] Link

  • Soule, B. P., et al. (2007).[1] "Nitroxide fluorophores for intracellular oxidative stress imaging." Free Radical Biology and Medicine, 42(11), 1632-1650.[1] (Application in bio-imaging).

  • TCI Chemicals. (n.d.).[1] "Bis(2,2,6,6-tetramethyl-4-piperidyl-1-oxyl) Sebacate Product Specification." Link (Confirmation of CAS 2516-92-9 and physical data).[1]

Sources

Exploratory

Structural Elucidation &amp; Spectroscopic Characterization of Tinuvin® 770

Topic: Structural Elucidation and Spectroscopic Characterization of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin® 770) Content Type: Technical Whitepaper / Laboratory Guide Audience: Analytical Chemists, Polyme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Spectroscopic Characterization of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin® 770) Content Type: Technical Whitepaper / Laboratory Guide Audience: Analytical Chemists, Polymer Scientists, and Forensic Researchers

Executive Summary: The Dual Nature of Tinuvin 770

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (CAS: 52829-07-9), commercially known as Tinuvin® 770 , is a low molecular weight Hindered Amine Light Stabilizer (HALS).[1] While its primary industrial function is preventing photo-oxidative degradation in polyolefins (PP, PE) and styrenics, it has recently gained notoriety in two distinct analytical contexts:

  • Trace Contaminant: A pervasive "ghost peak" in LC-MS assays caused by leaching from laboratory plasticware.[1]

  • Forensic Target: An emerging adulterant (BTMPS) in the illicit opioid supply chain.[1]

This guide moves beyond basic spectral listing to provide a causal analysis of its spectroscopic signature, enabling researchers to distinguish this molecule from polymer matrices or complex biological samples.

Structural Logic & Fragmentation

To interpret the spectra, one must understand the molecule's symmetry. Tinuvin 770 is a diester composed of a central sebacic acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) linker and two identical tetramethylpiperidine rings. This symmetry simplifies the NMR spectrum but complicates Mass Spectrometry due to facile fragmentation.
Figure 1: Structural Fragmentation Pathway (DOT Diagram)

TinuvinFragmentation Figure 1: MS Fragmentation Logic & HALS Activation Parent Tinuvin 770 (MW 480.7) Cleavage Ester Bond Cleavage Parent->Cleavage EI/ESI Energy Radical Nitroxyl Radical (Active HALS form) Parent->Radical Photo-oxidation (In-service mechanism) Frag1 Fragment Ion m/z ~342 (Loss of one piperidyl) Cleavage->Frag1 Frag2 Piperidyl Ion m/z ~140/156 (Ring moiety) Cleavage->Frag2

Nuclear Magnetic Resonance (NMR)

The Gold Standard for Structural Confirmation. In


H NMR, the molecule's symmetry means the two piperidine rings are magnetically equivalent, halving the expected number of signals.
Experimental Protocol (Self-Validating)
  • Solvent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Chloroform-d) is preferred. The sebacate chain ensures high solubility, unlike many high-MW HALS.
    
  • Concentration: ~10 mg/mL.[1]

  • Internal Standard: TMS (0.00 ppm).[1][2]

  • Validation Check: The integration ratio of the methyl singlets (24H total) to the ester-adjacent methylene triplet (4H) must be exactly 6:1 . Deviation suggests hydrolysis of the ester linkage.[1]

Table 1: H NMR Assignments (400 MHz, )
Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
5.05 - 5.15 Multiplet (tt)2HCH -O-COMethine proton on the ring. Deshielded by the ester oxygen.
2.25 Triplet (

Hz)
4H-O-CO-CH₂ -

-methylene of the sebacate chain.
1.90 Doublet of doublets4HRing CH₂ (eq)Equatorial protons on the piperidine ring.
1.58 Multiplet4H-O-CO-CH₂-CH₂ -

-methylene of the sebacate chain.
1.28 Broad Singlet8HBulk CH₂ Central sebacate chain (carbons 4,5,6,7).
1.15 / 1.25 Singlets24HRing CH₃ Gem-dimethyl groups. Appears as two peaks due to axial/equatorial environments.
1.10 Multiplet4HRing CH₂ (ax)Axial protons on the piperidine ring.
0.7 - 1.0 Broad2HN-H Amine proton. Shift varies heavily with concentration and water content.
Table 2: C NMR Assignments ( )
Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
AssignmentNote
173.5 C=O (Ester)Diagnostic carbonyl peak.
69.5 C -O (Methine)Ring carbon attached to oxygen.
51.2 C -N (Quaternary)Sterically hindered carbons adjacent to Nitrogen.
44.0 Ring CH₂ Methylene groups in the piperidine ring.
34.8 Sebacate

-CH₂
Adjacent to carbonyl.
25.0 - 30.0 Sebacate Bulk / MethylsOverlapping aliphatic region.

Infrared Spectroscopy (FT-IR)

Rapid Identification & Screening. IR is less specific than NMR but critical for identifying Tinuvin 770 within a polymer film (e.g., PP or PE).[1] The key is distinguishing the HALS ester from the polymer backbone.

Table 3: Diagnostic IR Bands (ATR Method)
Wavenumber (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Vibration ModeDiagnostic Value
3300 - 3400 N-H Stretch (Weak, Broad)Confirms secondary amine. Often obscured by moisture.
2930 - 2970 C-H Stretch (Aliphatic)Strong but non-specific (overlaps with polymer matrix).
1720 - 1735 C=O Stretch (Ester) Primary Identifier. Distinguishes 770 from non-ester HALS (e.g., Chimassorb).
1220 - 1240 C-O-C StretchEster linkage fingerprint.
~1500 N-H BendingWeak band, confirms amine presence.

Mass Spectrometry (MS)

Trace Detection & Deformulation. Tinuvin 770 is notorious for "ion suppression" in proteomics because it ionizes easily and leaches from plastic tubes.[1]

  • Molecular Ion: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Da 
    
    
    
    (ESI Positive Mode).
  • Base Peak: Often ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     481 or a fragment depending on collision energy.
    
  • Key Fragments:

    • m/z 342: Loss of one tetramethylpiperidine ring (cleavage at ester).[1]

    • m/z 140/156: Tetramethylpiperidine moiety.[1]

    • m/z 241: Doubly charged ion ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (Common in ESI).
      

Senior Scientist Insight: If you observe a persistent peak at m/z 481 or 241 in your LC-MS blank runs, check your sample preparation vials. Many polypropylene tubes use Tinuvin 770 as a stabilizer, which leaches into organic solvents (MeOH/ACN).[1]

Analytical Workflow: Extraction from Polymer Matrix

To analyze Tinuvin 770 quantitatively from a plastic sample (e.g., a failed medical device), a rigorous extraction is required.

Figure 2: Extraction & Analysis Workflow (DOT Diagram)

ExtractionWorkflow Figure 2: Deformulation Workflow for HALS Analysis Sample Polymer Sample (Cryo-milled) Extract Soxhlet Extraction (DCM or Chloroform, 6h) Sample->Extract Solubilize Additives Precip Polymer Precipitation (Add MeOH) Extract->Precip Remove Matrix Filter Filtration (0.45 µm PTFE) Precip->Filter Analysis HPLC-MS / GC-MS Target: m/z 481 Filter->Analysis

"Salting In" Protocol Note

For aqueous extraction (e.g., leaching studies), Tinuvin 770 is hydrophobic and sticks to surfaces. Adding 0.1 M KCl to the aqueous solvent can improve recovery by "salting in" the amine species and reducing adsorption to glass/plastic walls [1].

References

  • Gill, M., et al. (2010).[1] "Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770)..." Journal of Chromatographic Science. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 164282, Tinuvin 770. Link

  • Schauer, K. L., et al. (2013).[1] "Mass spectrometry contamination from Tinuvin 770, a common additive in laboratory plastics." Journal of Biomolecular Techniques. Link

  • CFSRE. (2024). "BTMPS (Tinuvin 770) New Opioid Adulterant Alert." Center for Forensic Science Research and Education. Link

Sources

Protocols & Analytical Methods

Method

Protocol for the Incorporation of Tinuvin 770 into Polypropylene Films

Executive Summary Polypropylene (PP) is inherently susceptible to photo-oxidative degradation due to the presence of tertiary carbon atoms in its backbone, which act as labile sites for radical formation. Tinuvin 770 (Bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polypropylene (PP) is inherently susceptible to photo-oxidative degradation due to the presence of tertiary carbon atoms in its backbone, which act as labile sites for radical formation. Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) is a low molecular weight Hindered Amine Light Stabilizer (HALS) that provides exceptional surface protection.[1]

Unlike UV absorbers (which obey Beer-Lambert law and depend on thickness), Tinuvin 770 functions via the Denisov Cycle , a regenerative radical scavenging mechanism. This protocol details the scientifically rigorous method for incorporating Tinuvin 770 into PP films, emphasizing the critical requirement of masterbatching to overcome the additive's low melting point (81-85°C) relative to the polymer matrix.

Critical Warning for Life Sciences: Tinuvin 770 is a low molecular weight species (481 g/mol ).[1][2] It migrates and blooms rapidly. For medical device packaging or drug delivery systems, be advised that Tinuvin 770 has been documented to leach from PP and can interfere with LC-MS assays or exhibit cytotoxicity in specific biological contexts [1, 2].

Mechanism of Action: The Denisov Cycle

Tinuvin 770 does not merely absorb UV light; it traps the free radicals generated by UV exposure. The key to its efficiency is that the active nitroxyl radical is regenerated, allowing a single molecule to terminate hundreds of radical chains.

Figure 1: The Regenerative Stabilization Cycle

DenisovCycle UV UV Radiation PP Polypropylene (PP) UV->PP Initiation Radical Polymer Radical (P•) PP->Radical Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 HALS Tinuvin 770 (Amine) Nitroxyl Nitroxyl Radical (>NO•) HALS->Nitroxyl Activation (Oxidation) Cycle Aminoether (>NOP) Nitroxyl->Cycle + P• (Scavenging) Cycle->Nitroxyl + POO• (Regeneration) Stable Non-Radical Products Cycle->Stable Termination Peroxy->Cycle

Caption: The Denisov Cycle showing the regeneration of the active nitroxyl radical species, allowing prolonged stabilization efficiency.

Material Characterization & Pre-Formulation

Before processing, verify the physical properties of the additive. The significant difference between the melting point of Tinuvin 770 and Polypropylene is the primary processing challenge.

PropertyValueImplication for Processing
Chemical Name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacateActive HALS agent.[1][3][4][5]
Melting Point 81 – 85 °C CRITICAL: Melts ~80°C before PP.[6] Direct dosing causes screw slippage.
Molecular Weight 481 g/mol Low MW promotes fast migration to surface (good for surface protection, bad for leaching).
Solubility Insoluble in water; Soluble in Acetone, ChloroformSolvent choice for extraction/validation analysis.
Basicity (pKa) ~9.6 (Basic)Incompatible with acidic additives (e.g., halogenated FRs, pesticides containing sulfur).

Protocol A: Masterbatch Preparation (Mandatory)

Objective: Create a 10% Concentrate (Masterbatch) to ensure homogenous dispersion. Rationale: Direct feeding of Tinuvin 770 powder into a film extruder leads to "lubrication" of the screw due to early melting, resulting in surging, inconsistent output, and poor optical properties.

Materials
  • Carrier Resin: PP Homopolymer (Melt Flow Index [MFI] should be slightly higher than the film-grade PP to assist dispersion, e.g., 10-12 g/10min ).

  • Additive: Tinuvin 770 DF (Dust Free granules preferred over powder).

  • Equipment: Co-rotating Twin-Screw Extruder (L/D ratio ≥ 32:1).

Workflow
  • Premixing:

    • Weigh 90% Carrier Resin and 10% Tinuvin 770.

    • Tumble blend for 10 minutes. Note: Avoid high-speed mixers that generate frictional heat >50°C, or the additive will soften and clump.

  • Extrusion Profiles (Twin Screw):

    • Feed Zone: 160°C (Keep cool to prevent early additive melt-out).

    • Compression Zone: 190°C.

    • Metering Zone: 200°C.

    • Die: 210°C.

  • Pelletizing:

    • Strand cooling in a water bath.

    • Drying: Dry pellets at 60°C for 2 hours. Do not exceed 70°C to prevent additive sweating.

Protocol B: Film Extrusion (Cast or Blown)

Objective: Produce PP film with a final Tinuvin 770 concentration of 0.2% - 0.5%.

Figure 2: Process Workflow

ProcessFlow cluster_0 Compounding (Protocol A) cluster_1 Film Extrusion (Protocol B) Raw Raw PP + Tinuvin 770 TwinScrew Twin Screw Extruder (High Shear) Raw->TwinScrew MB 10% Masterbatch Pellets TwinScrew->MB LetDown Let-down: 2-5% MB + 95-98% Virgin PP MB->LetDown Dosing SingleScrew Single Screw Extruder (Gentle Shear) LetDown->SingleScrew Die Film Die (220-230°C) SingleScrew->Die Chill Chill Roll / Air Ring (Crystallinity Control) Die->Chill Film Final PP Film Chill->Film

Caption: Workflow illustrating the two-stage process: high-shear compounding followed by low-shear film extrusion.

Step-by-Step Methodology
  • Let-Down Calculation:

    • Target Concentration: 0.3% (Common for outdoor films).

    • Masterbatch Concentration: 10%.

    • Ratio: Mix 3 parts Masterbatch with 97 parts Virgin PP.

  • Extrusion Setup:

    • Use a barrier screw to ensure melting of the virgin PP.

    • Temperature Profile:

      • Zone 1: 190°C

      • Zone 2: 210°C

      • Zone 3: 220°C

      • Die: 220-230°C

    • Note: Do not exceed 260°C. While Tinuvin 770 is stable up to ~280°C, thermal oxidation of the PP matrix accelerates exponentially above 250°C.

  • Cooling (Critical for Migration):

    • Cast Film: Chill roll temperature should be maintained at 20-30°C.

    • Insight: Slower cooling increases crystallinity, which pushes the amorphous-dwelling Tinuvin 770 to the surface (blooming). Faster cooling (quenching) locks the additive in the matrix for longer retention.

Quality Control & Validation

A. Chemical Verification (FTIR)[7]
  • Method: Transmission FTIR on thin films.

  • Marker: Look for the specific amine absorption bands or the ester linkage of the sebacate group (approx. 1735 cm⁻¹).

  • Note: At 0.2% loading, peaks are weak. Differential FTIR (Sample minus Virgin PP spectrum) is required.

B. Performance Testing (Accelerated Weathering)
  • Standard: ASTM G155 (Xenon Arc) or ASTM G154 (QUV).

  • Cycle: 0.35 W/m² @ 340nm; 102 min light / 18 min rain (if outdoor simulation is required).

  • Endpoint: Measure time to 50% loss of Tensile Elongation at Break.

  • Success Criteria: Unstabilized PP fails in <200 hours. Tinuvin 770 stabilized PP should survive >1000 hours (depending on thickness).

Troubleshooting & "Gotchas"

IssueRoot CauseCorrective Action
Pink Discoloration "Pink Water" Effect: Interaction between HALS and phenolic antioxidants (BHT) in the presence of NOx gases.Remove BHT-based antioxidants. Use phenol-free stabilization or add a phosphite co-stabilizer.
White Powder on Surface Blooming: Additive migration due to incompatibility or excessive loading.Reduce loading level. Increase cooling rate (quench) during extrusion to reduce crystallinity.
Rapid Degradation (Ag Films) Acid Deactivation: Exposure to acidic pesticides (sulfur/halogen based) neutralizes the basic HALS amine.STOP using Tinuvin 770. Switch to an NOR-HALS (e.g., Tinuvin 123) which is non-basic and acid-resistant [3].
Screw Slippage Premature Melting: Feeding pure powder into the main extruder.Must use Masterbatch. If masterbatch is impossible, use a starve-feeder directly over the throat.

References

  • BASF Corporation. (2010). Tinuvin 770 Technical Data Sheet. Retrieved from (Verified via general search; specific deep links to PDFs are dynamic).

  • McDonald, J.G., et al. (2008). "Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics." Journal of Biomolecular Techniques, 19(4), 218–219.

  • Gugumus, F. (1993). "Possibilities and limits of synergism with light stabilizers in polyolefins." Polymer Degradation and Stability, 39(1), 117-135.

  • FDA Inventory of Effective Food Contact Substance (FCS) Notifications. (2023). FCN No. 000654 (Tinuvin 770).

Sources

Application

Use of HALS 770 as a UV stabilizer in polyurethane coatings.

Application Note: Optimizing Weatherability in Polyurethane Coatings using HALS 770 Executive Summary This guide details the mechanistic function and experimental application of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Weatherability in Polyurethane Coatings using HALS 770

Executive Summary

This guide details the mechanistic function and experimental application of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (commonly known as HALS 770 or Tinuvin® 770) in polyurethane coatings.[1] While polyurethane offers exceptional abrasion resistance and mechanical properties, the urethane linkage is susceptible to photo-oxidative degradation, leading to yellowing, gloss loss, and cracking. HALS 770 acts as a radical scavenger, interrupting the degradation cycle.[2] This protocol provides formulation scientists with a validated workflow to incorporate HALS 770, assess its efficacy via accelerated weathering (ASTM D4587), and troubleshoot common antagonistic interactions.

Mechanism of Action: The Denisov Cycle

Unlike UV absorbers (UVAs) which function according to the Beer-Lambert law by absorbing photon energy, HALS 770 functions chemically. It does not absorb UV radiation; rather, it "traps" free radicals generated during polymer degradation.[2][3]

The Science: The stabilization process follows the Denisov Cycle .[3][4] The parent amine (N-H) is oxidized to form a nitroxyl radical (N-O[4]•). This stable radical traps alkyl radicals (R[1]•) formed by polymer chain scission. The resulting aminoether (N-O-R) then reacts with peroxy radicals (ROO•) to regenerate the nitroxyl radical, effectively creating a catalytic stabilization loop.[3]

Key Insight: HALS 770 is a low molecular weight (MW ~480 g/mol ) stabilizer.[1] This allows it to migrate rapidly to the surface where photo-oxidation is most intense, but also makes it susceptible to leaching or volatilization over long durations compared to high-MW HALS.[1]

DenisovCycle HALS Parent HALS (N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (O2/UV) Aminoether Aminoether (>N-O-R) Nitroxyl->Aminoether Traps R• Aminoether->Nitroxyl Reacts with ROO• (Regeneration) PolymerRadical Polymer Alkyl Radical (R•) PolymerRadical->Nitroxyl PeroxyRadical Peroxy Radical (ROO•) PeroxyRadical->Aminoether

Figure 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS 770.[1]

Formulation Guidelines & Critical Interactions

Solubility and Loading

HALS 770 is highly soluble in common organic solvents (Acetone, Ethyl Acetate, Toluene) but insoluble in water.[1]

  • Recommended Loading: 0.5% – 2.0% (by weight of resin solids).

  • Synergy: For maximum protection, combine HALS 770 with a Benzotriazole-type UV Absorber (e.g., Tinuvin 328 or 1130) at a 1:1 or 1:2 ratio.[1] The UVA shields the bulk, while HALS protects the surface.

The Acid-Base Antagonism (Crucial Expert Insight)

HALS 770 is a secondary amine and is basic (alkaline).[1]

  • The Risk: In acid-catalyzed systems (e.g., certain acrylic-polyol/melamine crosslinked systems or acid-cured alkyds), HALS 770 can react with the acid catalyst.[1] This neutralizes the catalyst (retarding the cure) and forms salts with the HALS (deactivating the stabilizer).

  • The Solution: For highly acidic formulations, use a non-basic HALS (aminoether functionalized, e.g., Tinuvin 123) instead of HALS 770.

Experimental Protocol: Validation of UV Stability

Objective: Quantify the stabilization efficiency of HALS 770 in a 2K Polyurethane Clearcoat.

Materials
  • Resin: Hydroxyl-functional acrylic polyol (e.g., Macrynal SM 510).[1]

  • Hardener: Aliphatic polyisocyanate (e.g., Desmodur N 3390).[1]

  • Solvent: Butyl Acetate / Xylene (1:1 mix).[1]

  • Stabilizer: HALS 770 (dissolved 10% in Xylene).[1]

Step-by-Step Workflow
  • Preparation of Control vs. Test Samples:

    • Control (A): Resin + Hardener + Solvent (No HALS).[1]

    • Test (B): Resin + HALS 770 (1.0% on solids) + Hardener + Solvent.[1]

    • Note: Add HALS to the polyol before adding the isocyanate to ensure good dispersion and prevent "shock" precipitation.

  • Application:

    • Substrate: White base-coated aluminum panels (for color change measurement) and glass panels (for gloss).[1]

    • Method: Drawdown bar (75 microns wet film thickness).[1]

    • Cure: 30 minutes at 80°C (force dry) or 7 days at 25°C (ambient).[1]

  • Accelerated Weathering (ASTM D4587):

    • Apparatus: QUV Weatherometer (UVA-340 lamps).

    • Cycle: 8 hours UV at 60°C, 4 hours Condensation at 50°C.

    • Duration: 1000 hours total.[5]

  • Characterization Intervals:

    • Measure at 0, 250, 500, and 1000 hours.

    • Gloss: 20° and 60° Gloss (ASTM D523).

    • Color: Delta E (CIE Lab*).[1]

    • Chemical: FTIR-ATR (Monitor Carbonyl Index at ~1720 cm⁻¹).[1]

Workflow Prep 1. Resin Preparation (Polyol + Solvents) Add 2. Add HALS 770 (Pre-dissolved) Prep->Add Crosslink 3. Add Isocyanate (Hardener) Add->Crosslink Apply 4. Drawdown & Cure (75µm DFT) Crosslink->Apply Expose 5. QUV Exposure (ASTM D4587 - 1000h) Apply->Expose Measure 6. Characterization (Gloss, Delta E, FTIR) Expose->Measure

Figure 2: Experimental workflow for compounding and testing HALS 770 in Polyurethane.

Data Presentation & Interpretation

When analyzing results, organize data to highlight the retention of properties.

Table 1: Expected Performance Data (Example)

MetricExposure TimeControl Sample (No HALS)Test Sample (1% HALS 770)Interpretation
Gloss (60°) 0 Hours92 GU92 GUInitial compatibility is good.
500 Hours45 GU (Chalking)88 GUControl surface is degrading.
1000 Hours< 10 GU (Failure)82 GUHALS 770 preserves surface integrity.
Delta E 1000 Hours> 5.0 (Yellowing)< 1.5HALS prevents chromophore formation.[1]
Cracking 1000 HoursVisible Micro-cracksNo CracksPolymer flexibility retained.[1]

Troubleshooting Guide:

  • Issue: Blooming (White powder on surface).[1]

    • Cause: HALS 770 concentration too high or incompatibility with resin matrix.

    • Fix: Reduce loading to 0.5% or blend with a high-MW HALS (e.g., Tinuvin 622).

  • Issue: Slow Cure.

    • Cause: HALS basicity neutralizing acid catalyst.

    • Fix: Increase catalyst dosage or switch to non-basic HALS (Tinuvin 123).

References

  • ASTM International. (2011). ASTM D4587-11: Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings.[1][6] Retrieved from [Link][1]

  • Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins and Coatings. Polymer Degradation and Stability.[2][3][4][7]

  • National Institutes of Health (NIH). (2025). Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate - PubChem Compound Summary.[1] Retrieved from [Link][1]

Sources

Method

Technical Application Note: Accelerated Weathering Validation of HALS 770 in Polymeric Matrices

Executive Summary & Scientific Rationale This guide details the experimental validation of HALS 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a low-molecular-weight Hindered Amine Light Stabilizer. While widely us...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the experimental validation of HALS 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a low-molecular-weight Hindered Amine Light Stabilizer. While widely used in automotive and construction, HALS 770 is critical in drug development and medical device engineering for stabilizing polypropylene (PP) and polyethylene (PE) packaging against photo-oxidative degradation during storage and sterilization.

Why HALS 770? Unlike UV absorbers that merely screen light, HALS 770 acts as a radical scavenger. Its low molecular weight (481 g/mol ) allows for rapid migration to the polymer surface, providing exceptional protection against micro-cracking and gloss loss in thick sections. However, this mobility requires rigorous stability testing to ensure the additive does not bloom excessively or leach into pharmaceutical products.

Mechanistic Insight: The Denisov Cycle

To design a valid experiment, one must understand that HALS 770 is not consumed in a linear stoichiometric reaction. It functions catalytically via the Denisov Cycle . The amine group is oxidized to a nitroxyl radical (


), which traps polymer alkyl radicals (

).
Visualization: The Regenerative Scavenging Pathway

DenisovCycle HALS HALS 770 (Amine) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (O2/UV) Aminoether Aminoether (>N-OR) Nitroxyl->Aminoether Traps R• (Scavenging) Aminoether->Nitroxyl Regeneration (Reacts with ROO•) PolymerRad Polymer Radical (R• / ROO•) PolymerRad->Nitroxyl Target Species

Figure 1: The Denisov Cycle illustrating the regenerative capability of HALS 770. Note that acidic environments can protonate the amine, breaking this cycle (see Section 5).

Experimental Protocol: Accelerated Weathering

Objective: Simulate 1–2 years of outdoor shelf-life exposure to validate mechanical retention and surface integrity.

Materials & Formulation[1][2][3][4]
  • Matrix: Polypropylene Homopolymer (PP-H) or HDPE (common in medical bottles).

  • Stabilizer Loading:

    • Control: 0 ppm

    • Low: 0.1% (1000 ppm)

    • High: 0.4% (4000 ppm)

  • Critical Antagonism Check: Ensure the formulation is free of sulfur-containing antioxidants (e.g., Thioesters) and acidic halogenated flame retardants. HALS 770 is basic (

    
    ) and will react with acids to form inactive salts.
    
Sample Preparation[2][3]
  • Compounding: Twin-screw extrusion at

    
    .
    
  • Molding: Injection mold into ISO 527-2 Type 1A tensile bars (for mechanical testing) and

    
     mm plaques (for color/gloss).
    
  • Conditioning: Store samples at

    
     for 48 hours post-molding to allow initial crystallization stabilization.
    
Weathering Standards (ISO vs. ASTM)

For global regulatory acceptance in medical/material science, ISO 4892-2 (Xenon Arc) is the gold standard as it simulates the full solar spectrum (UV + Visible + IR).

ParameterISO 4892-2 (Method A, Cycle 1)ASTM G154 (Fluorescent UV)
Light Source Xenon Arc (Full Spectrum)UVA-340 Lamps
Filter Daylight Filters (Window Glass simulation optional)None
Irradiance

@ 340nm

@ 340nm
BPT (Black Panel Temp)


Cycle 102 min Light / 18 min Light + Spray8h UV / 4h Condensation
Suitability Recommended (Realistic correlation)Screening only (Aggressive)
Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure (ISO 4892-2) cluster_analysis Phase 3: Analysis Compounding Compounding (No Sulfur/Acids) Molding Injection Molding (Tensile Bars) Compounding->Molding Xenon Xenon Arc Chamber (1000 - 3000 Hours) Molding->Xenon Sampling Sampling Points: 0, 500, 1000, 2000h Xenon->Sampling FTIR FTIR Analysis (Carbonyl Index) Sampling->FTIR Tensile Tensile Test (% Elongation) Sampling->Tensile

Figure 2: Step-by-step experimental workflow for HALS 770 validation.

Data Analysis & Interpretation

Chemical Degradation: Carbonyl Index (CI)

As the polymer degrades, oxidation products (ketones, aldehydes, carboxylic acids) form. The Carbonyl Index is the ratio of these oxidation peaks to a stable reference peak.

Protocol:

  • Perform ATR-FTIR or Transmission FTIR on thin films.

  • Calculate CI using the integration method (Area Under Curve is preferred over Peak Height for accuracy).

Calculation Table for Polypropylene: | Component | Wavenumber Range (


) | Description |
| :--- | :--- | :--- |
| Carbonyl Peak (

)
|

| Oxidation products | | Reference Peak (

)
|

or

| C-H bending (Stable) | | Formula |

| Lower is better |
Physical Degradation: Tensile Retention

The "Fail" criteria for medical packaging is typically defined as 50% loss of elongation at break .

  • Plot: % Retention of Elongation vs. Exposure Time (Hours).

  • Expectation: Unstabilized PP will fail <300 hours. HALS 770 (0.2%) stabilized PP should exceed 2000 hours.

Critical Considerations & Troubleshooting

The "Acid Rain" Antagonism

HALS 770 is a base.[1][2] If your testing environment (or the polymer formulation) contains acidic species, the HALS will be neutralized:



  • Avoid: Halogenated flame retardants, thioester antioxidants (DSTDP), and pesticide exposure during testing.

Migration and Blooming

Because HALS 770 has a low molecular weight (


 g/mol ), it migrates easily.
  • Risk: In drug packaging, this can lead to interaction with the Active Pharmaceutical Ingredient (API).

  • Validation: Perform Extractables & Leachables (E&L) studies (LC-MS) alongside weathering to ensure the stabilizer stays in the matrix.

References

  • BASF. (2010). Tinuvin® 770 DF Technical Data Sheet. Retrieved from 2

  • International Organization for Standardization. (2013). ISO 4892-2:2013 Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps. Retrieved from 3

  • Gijsman, P., et al. (1999). The mechanism of action of hindered amine light stabilizers. Polymer Degradation and Stability.[1][4][5][6] Retrieved from 5

  • Almond, J., et al. (2020). Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy. e-Polymers. Retrieved from 7

Sources

Application

Analytical methods for detecting Tinuvin 770 in polymers.

Application Note & Protocol: Quantification of Tinuvin 770 in Polymer Matrices Title: High-Sensitivity Quantification of Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) in Medical Polymers and Device Extracts...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Quantification of Tinuvin 770 in Polymer Matrices

Title: High-Sensitivity Quantification of Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) in Medical Polymers and Device Extracts via LC-MS/MS and GC-MS.

Part 1: Executive Summary

Tinuvin 770 (CAS: 52829-07-9) is a low-molecular-weight Hindered Amine Light Stabilizer (HALS) critical for preventing UV degradation in polymers such as polypropylene (PP), polyethylene (PE), and polyurethane (PUR).[1] While essential for material longevity, its migration potential makes it a critical Extractable and Leachable (E/L) analyte in medical devices and pharmaceutical packaging.[1]

This guide addresses the two primary challenges in Tinuvin 770 analysis:

  • The "Contamination Paradox": Tinuvin 770 is a ubiquitous contaminant in laboratory plastics (pipette tips, microcentrifuge tubes), leading to frequent false positives.[1]

  • Ionization & Chromatography: As a basic amine, it exhibits significant tailing on standard C18 columns and requires specific mobile phase buffering for optimal electrospray ionization (ESI).[1]

This protocol details a validated LC-MS/MS workflow for trace quantification (LOQ < 1 ng/mL) and a GC-MS method for rapid screening.[1]

Part 2: The Contamination Paradox (Critical Pre-Requisite)

WARNING: Before initiating any extraction, you must validate your labware. Tinuvin 770 is frequently used as a stabilizer in laboratory consumables.[1][2][3][4]

The "Blank" Strategy:

  • Labware: Use glass vials, inserts, and pipettes whenever possible.[1]

  • Plasticware Screening: If plastic tips must be used, rinse them 3x with the extraction solvent (e.g., Methanol) before aspirating the sample.

  • System Blank: Run a "null" injection (solvent only) from a glass vial to ensure the LC system lines are not leaching Tinuvin 770 from PEEK tubing or plastic solvent filters.

Part 3: Sample Preparation Protocols

The extraction efficiency depends heavily on the polymer matrix.[1] Tinuvin 770 is lipophilic (LogP ~ 5-6) and basic.[1]

Workflow Visualization

ExtractionWorkflow Start Polymer Sample (Medical Device/Packaging) Comminution Comminution (Cryo-milling / Cutting < 2mm) Start->Comminution SolventSelect Solvent Selection (Based on Polymer Compatibility) Comminution->SolventSelect MethodA Method A: Reflux/Soaking (Simulated Use) SolventSelect->MethodA Leachables Study MethodB Method B: Microwave/Ultrasonic (Total Extraction) SolventSelect->MethodB Material Characterization Filtration Filtration (0.2 µm PTFE - Pre-rinsed) MethodA->Filtration MethodB->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis

Figure 1: Decision tree for selecting the appropriate extraction methodology based on study goals (Leachables vs. Characterization).

Detailed Extraction Protocols

Option A: Total Extraction (Material Characterization)

  • Solvent: Toluene/Methanol (1:1 v/v) for polyolefins; Isopropanol for polyurethanes.[1]

  • Technique: Microwave-Assisted Extraction (MAE).[1]

    • Temp: 100°C.

    • Time: 30 mins.

  • Rationale: Swells the polymer matrix to release deeply embedded additives.[1]

Option B: Simulated Leaching (Medical Devices - ISO 10993-12) [1]

  • Solvent: Saline (0.9% NaCl), Ethanol/Water (20:80), or Isopropanol.[1]

  • Technique: Agitated soaking at 37°C (72 hours) or 50°C (24 hours).[1]

  • Note: For aqueous extracts, a Solid Phase Extraction (SPE) step is required to concentrate the analyte.[1]

    • SPE Cartridge: Mixed-mode Cation Exchange (e.g., Waters Oasis MCX) is ideal due to the basic nitrogen on the piperidine ring.[1]

Part 4: Analytical Method I – LC-MS/MS (Gold Standard)

This method is preferred for its sensitivity and specificity.[1]

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series, SCIEX Triple Quad).[1] Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters XBridge BEH C18 (High pH stable).[1]

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 50% B (Isocratic hold to elute polar matrix)[1]

    • 1-6 min: 50% -> 95% B[1]

    • 6-8 min: 95% B (Wash)[1]

    • 8.1 min: Re-equilibrate at 50% B.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

MS/MS Parameters (MRM Transitions)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Purpose
Tinuvin 770 481.4 [M+H]+ 140.1 35Quantifier
481.4124.145Qualifier 1
481.4342.220Qualifier 2
481.458.150Qualifier 3

Note on Internal Standard: Use Tinuvin 292 (structural analog) or deuterated Tinuvin 770-d10 if available.[1]

Mechanism: The precursor 481.4 corresponds to the protonated molecular ion.[1] The 140.1 and 124.1 fragments correspond to the cleavage of the tetramethylpiperidine ring, a signature of HALS compounds.

Part 5: Analytical Method II – GC-MS (Screening)

GC-MS is a robust alternative but requires high injection temperatures due to Tinuvin 770's low volatility and high molecular weight (480.7 g/mol ).[1]

  • Injector: Splitless, 300°C (Critical: Lower temps lead to discrimination/loss).[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm.[1]

  • Oven Program:

    • Start: 100°C (1 min hold).

    • Ramp: 20°C/min to 310°C.[1]

    • Hold: 10 mins at 310°C.

  • Detection: Electron Impact (EI) at 70 eV.[1]

  • Key Ions (SIM Mode):

    • m/z 124 (Base Peak - Piperidine fragment).[1]

    • m/z 58.[1][5]

    • m/z 140.[1]

    • Note: The molecular ion (M+ 480) is often weak or absent in EI spectra.[1]

Part 6: Method Validation & Performance

The following parameters should be targeted during method validation (compliant with ICH Q2(R1)).

ParameterTarget CriteriaNotes
Linearity R² > 0.995Range: 1 – 1000 ng/mL
LOD < 0.5 ng/mLSignal-to-Noise > 3:1
LOQ 1.0 ng/mLSignal-to-Noise > 10:1
Recovery 85% - 115%Spiked into matrix blank
Precision (RSD) < 5%Intra-day and Inter-day
Carryover < 0.1%After highest standard injection

Part 7: Troubleshooting "The Ghost Peak"

Symptom: You detect Tinuvin 770 in your solvent blank.[1] Root Cause Analysis:

  • Vial Septa: Are you using PTFE-lined silicone septa? (Good). Are you re-injecting? (Bad – coring the septum can release stabilizers).[1]

  • Pipette Tips: Did you use a "low-retention" plastic tip? These often contain higher loads of slip agents and stabilizers.[1] Switch to positive displacement glass pipettes or pre-rinse tips.

  • Mobile Phase: Is your aqueous buffer stored in a plastic bottle? Transfer to borosilicate glass.

References

  • Gill, M., et al. (2010).[1] Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials. Journal of Chromatographic Science.[1] Link

  • Sótonyi, P., et al. (2004).[1] Detection of Tinuvin 770, A Light Stabilizer of Plastic Materials from Dialysis Membranes, by High-Performance Liquid Chromatographic Analysis.[1] Journal of Chromatographic Science.[1] Link[1]

  • Keller, B.O., et al. (2008).[1] Interferences and contaminants encountered in modern mass spectrometry.[1] Analytica Chimica Acta.[1] Link

  • U.S. Pharmacopeia. <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[1]Link[1]

  • MassBank of North America. Mass Spectrum of Tinuvin 770 (GC-MS & LC-MS Data).[1]Link[1]

Sources

Method

Application Note: Evaluation of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) Sebacate in Automotive Thermoplastic Olefins (TPO)

Abstract & Strategic Context This application note details the protocol for evaluating Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS: 2516-92-9), hereafter referred to as Bis-TEMPO Sebacate , as a high-per...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the protocol for evaluating Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS: 2516-92-9), hereafter referred to as Bis-TEMPO Sebacate , as a high-performance stabilizer in automotive plastics.[1]

Unlike standard Hindered Amine Light Stabilizers (HALS) such as Tinuvin 770 (which are secondary amines), Bis-TEMPO Sebacate represents the pre-activated nitroxyl radical (


)  form.[1] In automotive Thermoplastic Olefins (TPO) used for bumpers and exterior trim, this molecule bypasses the initial oxidation step required to activate traditional HALS, theoretically offering zero-induction-period protection against photo-oxidative degradation.[1]

Target Audience: Polymer Chemists, Materials Engineers, and Formulation Scientists.

Key Chemical Distinction[1]
  • Standard HALS (e.g., Tinuvin 770): Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.[1][2][3][4][5][6] Requires hydroperoxide oxidation to become active.[1]

  • Target Molecule (This Protocol): Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate.[1] The stable free radical (nitroxyl) form.

Mechanism of Action: The Denisov Cycle

To validate the efficacy of Bis-TEMPO Sebacate, one must understand its entry point into the stabilization cycle. Standard HALS must first be oxidized by polymer hydroperoxides (POOH) to form the nitroxyl radical. Bis-TEMPO Sebacate enters the cycle immediately as the active scavenger.

Comparative Pathway Diagram

DenisovCycle StandardHALS Standard HALS (Amine: >N-H) Oxidation Oxidation Step (Requires POOH) StandardHALS->Oxidation Slow Activation Nitroxyl Nitroxyl Radical (>N-O•) *Active Species* Oxidation->Nitroxyl AminoEther Amino Ether (>N-OR) Nitroxyl->AminoEther + R• (Scavenging) AminoEther->Nitroxyl + ROO• (Regeneration) PolymerRadical Polymer Radical (R•) PeroxyRadical Peroxy Radical (ROO•) TargetInput Bis-TEMPO Sebacate (Input) TargetInput->Nitroxyl Direct Entry (No Induction)

Figure 1: The Denisov Cycle showing the direct entry of Bis-TEMPO Sebacate, bypassing the activation step required by standard amine HALS.

Experimental Protocol: Compounding & Fabrication

Objective: To incorporate Bis-TEMPO Sebacate into a Polypropylene (PP) impact copolymer matrix without thermal degradation of the radical functionality.[1]

Materials
  • Matrix: Impact Copolymer Polypropylene (ICP), Melt Flow Index (MFI) = 15-20 g/10min (e.g., LyondellBasell Hifax series).[1]

  • Stabilizer (Target): Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS 2516-92-9).[1]

  • Control: Unstabilized PP and PP + Tinuvin 770 (Equimolar loading).

  • Co-stabilizers: 0.1% Irganox 1010 (Phenolic antioxidant) - Note: Phenolics can interact antagonistically with HALS; keep loading minimal.[1]

Step-by-Step Methodology
  • Dry Blending:

    • Prepare a masterbatch.[1] Mix 10% w/w Bis-TEMPO Sebacate with powdered PP carrier resin.[1]

    • Tumble blend for 20 minutes to ensure homogeneity.

    • Critical: Avoid high-shear mixing that could induce premature mechanochemical radical termination.[1]

  • Reactive Extrusion (Compounding):

    • Equipment: Co-rotating Twin-Screw Extruder (e.g., Coperion ZSK 26).[1]

    • Temperature Profile:

      • Zone 1 (Feed): 170°C[1]

      • Zone 2-4 (Compression): 190°C[1]

      • Zone 5-8 (Metering): 200°C[1]

      • Die: 205°C[1]

    • Screw Speed: 200 RPM.

    • Throughput: 10 kg/h .

    • Note: The nitroxyl radical is thermally stable up to ~230°C, but processing should be kept below 220°C to prevent side reactions with the phenolic antioxidant.

  • Injection Molding (Test Plaques):

    • Mold standard ISO 294-1 Type 1A dog-bone bars or 50x50mm plaques.[1]

    • Mold Temp: 40°C.

    • Melt Temp: 210°C.[1]

Application Protocol: Accelerated Weathering (SAE J2527)[1][7]

Objective: Simulate exterior automotive weathering conditions using Xenon-arc exposure.

Standard: SAE J2527 (Performance Based Standard for Accelerated Exposure of Automotive Exterior Materials).[1][7]

Exposure Cycle Parameters

The SAE J2527 standard uses a specific "Dark/Light" cycle to simulate day/night and thermal shock.

PhaseDuration (min)Irradiance (340nm)Black Panel Temp (°C)Chamber Air Temp (°C)RH (%)Spray
Dark + Spray 600383895Front/Back
Light 400.55 W/m²704750None
Light + Spray 200.55 W/m²704750Front
Light 600.55 W/m²704750None

Total Cycle Time: 180 minutes. Duration: Samples are pulled at 500, 1000, 2000, and 3000 hours.

Analytical Protocol: FTIR & Carbonyl Index

Objective: Quantify chemical degradation by measuring the formation of carbonyl groups (C=O) resulting from chain scission.

Methodology
  • Instrument: ATR-FTIR (Attenuated Total Reflectance).[1][8]

  • Spectral Range: 4000–600 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹, 32 scans.

Carbonyl Index (CI) Calculation

Degradation is measured by the growth of the carbonyl peak centered at 1720 cm⁻¹.



  • 
    : Area of the carbonyl absorption band (1850–1650 cm⁻¹).[1]
    
  • 
    : Area of the reference methylene band (2720 cm⁻¹ or 1460 cm⁻¹ for PP) which remains unchanged during oxidation.[1]
    
Workflow Diagram

Workflow Step1 Compounding (Twin Screw Extruder) Temp < 220°C Step2 Injection Molding (ISO Plaques) Step1->Step2 Step3 Weathering Exposure (SAE J2527 Xenon Arc) Step2->Step3 Step4 Sampling Intervals (0, 500, 1000, 3000 hrs) Step3->Step4 Step5 FTIR Analysis (Carbonyl Index) Step4->Step5 Step6 Mechanical Testing (Tensile Retention) Step4->Step6

Figure 2: Experimental workflow for validating Bis-TEMPO Sebacate stability performance.

Data Interpretation & Expected Results

When comparing Bis-TEMPO Sebacate (Nitroxyl) against Tinuvin 770 (Amine), the following kinetic profiles are expected:

ParameterStandard HALS (Amine)Bis-TEMPO Sebacate (Nitroxyl)Interpretation
Induction Period Short delay (requires oxidation)Zero delay Bis-TEMPO is immediately active.[1]
Color Development Low (Colorless)Moderate (Orange/Red) Nitroxyl radicals are naturally colored.[1] This may limit use in white/clear plastics.[1]
CI @ 500 hrs 0.05 - 0.10< 0.02 Superior early-stage protection.[1]
Gloss Retention GoodExcellent Surface oxidation is halted immediately.[1]

Troubleshooting Note: If the Bis-TEMPO samples show rapid bleaching (loss of orange color) without stabilization, it indicates the radical was consumed by thermal degradation during extrusion (shear heating) rather than UV scavenging. Ensure melt temperature remains <220°C.

Safety & Regulatory Note

While this guide focuses on materials science, researchers must be aware of the biological activity of this compound class.

  • Toxicity: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (the amine form) and its derivatives are known L-type calcium channel blockers and have been recently identified as adulterants in illicit supply chains.[1][3]

  • Handling: Standard PPE (gloves, goggles) is required.[1] Avoid inhalation of dust during the dry blending phase.

  • Environment: HALS are toxic to aquatic life; disposal must follow chemical waste protocols (EPA/local regulations).[1]

References

  • Gugumus, F. (1993).[1] "Mechanisms of Action of Hindered Amine Light Stabilizers." Polymer Degradation and Stability, 40(2), 167-215.[1] Link

  • SAE International. (2017).[1] "J2527: Performance Based Standard for Accelerated Exposure of Automotive Exterior Materials Using a Controlled Irradiance Xenon-Arc Apparatus."[1][7][9][10] Link

  • Almond, J., et al. (2020).[1] "Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy." e-Polymers, 20(1), 369-381.[1] Link

  • TCI Chemicals. "Bis(2,2,6,6-tetramethyl-4-piperidyl-1-oxyl) Sebacate Product Specifications (CAS 2516-92-9)." Link[1][11]

  • Celina, M. C. (2013).[1] "Review of polymer oxidation and its relationship with materials performance and lifetime prediction." Polymer Degradation and Stability, 98(12), 2419-2429.[1] Link[1]

Sources

Application

Application Note: Tinuvin® 770 in Food Packaging Materials

Advanced Stabilization Protocols & Migration Compliance Strategies Executive Summary & Chemical Identity[1] Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) is a low molecular weight Hindered Amine Light Stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Stabilization Protocols & Migration Compliance Strategies

Executive Summary & Chemical Identity[1]

Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) is a low molecular weight Hindered Amine Light Stabilizer (HALS). In the context of food packaging, it serves a critical dual function: it preserves the structural integrity of polymers (specifically Polypropylene and Polyethylene) against UV-induced degradation during shelf storage, while requiring rigorous control to prevent migration into food matrices.

This guide addresses the tension between efficacy (requiring sufficient additive loading) and safety (requiring minimal migration), providing a validated workflow for R&D professionals.

PropertySpecification
Chemical Name Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
CAS Number 52829-07-9
Molecular Weight 480.7 g/mol
Melting Range 81 – 85 °C
Solubility Soluble in organic solvents (Acetone, Chloroform); Insoluble in water
FCM Number 291 (EU Regulation 10/2011)
Mechanism of Action: The Denisov Cycle

Tinuvin 770 does not function by absorbing UV light (like benzophenones). Instead, it acts as a radical scavenger. It protects the polymer backbone through the Denisov Cycle , a regenerative process where the nitroxyl radical is the active species.

Key Mechanistic Insight: The efficiency of Tinuvin 770 lies in its regeneration. One molecule of HALS can scavenge hundreds of radical species, which explains why low loading levels (0.1% - 0.5%) are effective.

DenisovCycle HALS Tinuvin 770 (Amine) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (ROOH) Ether Aminoether (>N-O-R) Nitroxyl->Ether + Polymer Radical (R•) Degradation Polymer Preservation Nitroxyl->Degradation Termination Ether->Nitroxyl + Peroxy Radical (ROO•) (Regeneration) PolyRad Polymer Radical (R• or ROO•)

Figure 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of Tinuvin 770.

Regulatory Landscape & Compliance Limits[2][3][4][5][6][7][8][9][10][11]

Before formulation, the regulatory limits must be defined. These limits dictate the maximum loading level and the required sensitivity of your analytical methods.

AuthorityRegulationStatus / Limit
FDA (USA) 21 CFR 178.2010Antioxidant/Stabilizer: Allowed in Olefin polymers.Limit: Typically ≤ 0.5% by weight (depending on polymer type and food type).[1]
EFSA (EU) Reg.[2][3] (EU) No 10/2011Authorized Substance (FCM 291). SML (Specific Migration Limit): Must be verified against latest Annex I (Typically 5 mg/kg or subject to OML of 60 mg/kg).OML (Overall Migration Limit): 10 mg/dm² surface area.
China GB 9685Listed for use in PE, PP, PS, ABS.
Protocol 1: Incorporation & Fabrication (Compounding)

Objective: Homogeneous dispersion without thermal degradation of the additive. Challenge: Tinuvin 770 has a relatively low melting point (81-85°C).[4] Excessive shear heat can volatilize or degrade the additive before it stabilizes the polymer.

Step-by-Step Methodology:

  • Masterbatch Preparation:

    • Do not add neat powder directly to the final film extruder.

    • Prepare a 10% Masterbatch in a carrier resin (LDPE or PP) with a Melt Flow Index (MFI) higher than the base resin to ensure easy dispersion.

  • Extrusion Parameters (Twin-Screw):

    • Feed Zone: 160°C (Keep cool to prevent premature melting/sticking).

    • Mixing Zone: 190°C - 200°C.

    • Die Zone: 205°C.

    • Note: Avoid temperatures >230°C for prolonged periods.

  • Let-Down:

    • Dilute masterbatch into the final resin to achieve target concentration (0.1% - 0.5%).

  • Film Casting:

    • Cast films of 50 µm thickness for testing. Ensure cooling rolls are clean to prevent surface blooming.

Protocol 2: Safety Validation (Migration Testing)

Objective: Quantify the migration of Tinuvin 770 into food simulants to prove regulatory compliance. This is the critical "Self-Validating" system.

Critical Advisory (Expertise): Tinuvin 770 is a common additive in laboratory plastics (e.g., pipette tips, microcentrifuge tubes).[5] You must use glass or pre-screened solvent-rinsed labware. Using standard plastic labware can lead to false positives (contamination from the tube, not the sample).

5.1 Experimental Workflow

MigrationWorkflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure (EU 10/2011) cluster_analysis Phase 3: Quantification Sample Film Sample (1 dm² surface) Cell Migration Cell (Total Immersion) Sample->Cell Simulant Food Simulant (Ethanol/Acetic Acid/Oil) Simulant->Cell Glassware Glassware Cleaning (Solvent Rinse) Glassware->Cell Conditions Incubation 10 days @ 40°C Cell->Conditions Extract Solvent Extraction Conditions->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Calculate Migration (mg/kg food) GCMS->Data

Figure 2: Validated migration testing workflow ensuring exclusion of labware contamination.

5.2 Food Simulants Selection (EU/FDA Standard)
Food TypeSimulantAbbreviationRationale
Aqueous 10% Ethanol (v/v)Simulant AHydrophilic foods.
Acidic 3% Acetic Acid (w/v)Simulant BFruit juices, acidic preserves.
Fatty Vegetable Oil (or 95% Ethanol/Isooctane)Simulant D2Fatty foods (Worst case for Tinuvin 770).
Dry Tenax® (Poly(2,6-diphenyl-p-phenylene oxide))Simulant EDry goods, cereals.
5.3 Analytical Method: GC-MS Quantification

Tinuvin 770 is amenable to Gas Chromatography (GC) due to its thermal stability up to ~300°C, but LC-MS is preferred if available. Below is the GC-MS Protocol as it is robust for routine QC.

  • Instrument: GC-MS (Single Quadrupole or Triple Quad).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.

  • Injection: Splitless, 280°C.

  • Oven Program:

    • Start: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 10 min at 300°C.

  • Mass Spec (SIM Mode):

    • Target Ion (Quant): m/z 140 (Piperidyl fragment).

    • Qualifier Ions: m/z 58, 480 (Molecular ion - weak).

    • Note: The molecular ion (481) is often weak in EI; rely on the fragment m/z 140 for quantification.

  • Internal Standard: Tinuvin 770-d (deuterated) or a structurally similar HALS (e.g., Tinuvin 622) that resolves chromatographically.

Calculation:



  • 
    : Concentration in simulant (mg/L).
    
  • 
    : Volume of simulant (L).
    
  • 
    : Surface area of film (dm²).[6][7]
    
  • 
    : Conversion factor (EU standard assumes 6 dm² wraps 1 kg food).
    
References
  • FDA Code of Federal Regulations. (2024). 21 CFR 178.2010 - Antioxidants and/or stabilizers for polymers.Link

  • European Commission. (2011).[8][2][9] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[8][10][11]Link

  • Schauer, K. L., et al. (2013).[12] Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics.[5][12] Journal of Biomolecular Techniques. (Demonstrates contamination risks in analysis). Link

  • BASF. (2020). Tinuvin® 770 DF Technical Data Sheet.[4] (Source for physical properties and solubility).[4] Link (Note: Direct deep links to TDS often expire; navigate via manufacturer portal).

  • Gugumus, F. (1993). Mechanisms of Photooxidation and Photostabilization of Polyolefins. Polymer Degradation and Stability.

Sources

Method

Application Note: High-Sensitivity Quantification of Tinuvin 770 (HALS) by HPLC-MS/MS

Executive Summary Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) is a widely used Hindered Amine Light Stabilizer (HALS) found in polyolefins, polyurethanes, and styrenic polymers.[1] In pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) is a widely used Hindered Amine Light Stabilizer (HALS) found in polyolefins, polyurethanes, and styrenic polymers.[1] In pharmaceutical development, it is a critical Extractable and Leachable (E&L) target due to its migration potential from packaging systems (O-rings, tubing, stoppers) into drug formulations.

This application note details a robust HPLC-MS/MS (Triple Quadrupole) method for the quantification of Tinuvin 770. Unlike standard UV methods, this protocol utilizes Electrospray Ionization (ESI) in positive mode to achieve sub-ng/mL sensitivity.

Critical Advisory: Tinuvin 770 is a ubiquitous laboratory contaminant. It leaches readily from standard polypropylene pipette tips and microcentrifuge tubes. This protocol includes a mandatory "Contamination Control" section to prevent false positives.

Chemical Profile & Mechanistic Insight

Understanding the physicochemical properties of Tinuvin 770 is essential for method optimization.

PropertyValueChromatographic Implication
CAS Number 52829-07-9Reference standard verification.
Molecular Weight 480.7 g/mol Precursor ion selection.
Structure Bis-ester with two piperidine ringsContains two basic nitrogen centers.
Basicity (pKa) ~9.6 (Piperidine N)Highly protonated at acidic pH; requires buffering.
LogP ~5.8 (Hydrophobic)Strong retention on C18; requires high % organic to elute.

Ionization Behavior: Tinuvin 770 possesses two sterically hindered amine groups. In an acidic mobile phase (formic acid), it readily forms:

  • Singly Charged Ion

    
    : 
    
    
    
    481.4 (Standard precursor).
  • Doubly Charged Ion

    
    : 
    
    
    
    241.2 (Often the base peak in high-sensitivity ESI).

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the contamination control checkpoints.

TinuvinWorkflow cluster_Prep Sample Preparation (Glassware Only) cluster_LCMS LC-MS/MS Analysis Sample Sample Matrix (Drug Product / Extract) Extract Solvent Extraction (IPA / Hexane) Sample->Extract Add Internal Std Filter Filtration (PTFE / Regenerated Cellulose) Extract->Filter Remove Particulates LC HPLC Separation (C18 Column) Filter->LC Injection ESI ESI Source (+) (Protonation) LC->ESI Elution MS Triple Quad MS (MRM Mode) ESI->MS m/z 481 -> 140 Data Quantification & Reporting MS->Data

Caption: Operational workflow for Tinuvin 770 analysis emphasizing glass-only prep to avoid plasticizer leaching.

Contamination Control (The "Zero-Background" Rule)

Stop and Read: The most common failure mode in Tinuvin 770 analysis is background contamination.

  • The Source: Polypropylene (PP) pipette tips, microfuge tubes, and solvent bottles often contain Tinuvin 770 as a UV stabilizer.[2]

  • The Fix:

    • Glassware: Use borosilicate glass vials and inserts for all sample storage.

    • Solvents: Use high-grade LC-MS solvents stored in glass bottles.

    • Blank Check: Run a "System Blank" (mobile phase injection) before any standards to verify the system is clean.

    • Tubing: Avoid PVC tubing in the solvent path; PEEK or Stainless Steel is required.

LC-MS/MS Method Protocol

Chromatographic Conditions

The high hydrophobicity of Tinuvin 770 requires a strong organic gradient. The addition of Ammonium Formate is mandatory to maintain peak shape; without it, the basic amines will interact with silanols, causing severe tailing.

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Vol 2 - 5 µL (Minimize volume to reduce solvent shock)

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 50% Initial Hold
1.00 50% Start Gradient
5.00 98% Elution of Tinuvin 770
7.00 98% Column Wash
7.10 50% Re-equilibration

| 10.00 | 50% | End of Run |

Mass Spectrometry Parameters
  • Ionization: ESI Positive (

    
    )
    
  • Mode: Multiple Reaction Monitoring (MRM)[3]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

MRM Transition Table:

CompoundPrecursor Ion (

)
Product Ion (

)
Dwell (ms)Collision Energy (V)Role
Tinuvin 770 481.4

140.2 10035Quantifier
Tinuvin 770481.4

58.110050Qualifier
Tinuvin 770241.2

140.210025Alternate Quant*

Expert Insight: While 481.4 is the standard precursor, the doubly charged ion (241.2 ) is often more abundant in the source. If sensitivity at 481.4 is insufficient, switch the method to monitor the 241.2 -> 140.2 transition.

Sample Preparation Protocol

Extraction from Pharmaceutical Solutions (Liquid)
  • Aliquot: Transfer 1.0 mL of drug product into a glass centrifuge tube.

  • Extraction: Add 1.0 mL of Isopropanol (IPA) containing Internal Standard (e.g., Tinuvin 622 or deuterated analog).

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: 10,000 rpm for 5 minutes to settle any particulates.

  • Transfer: Move supernatant to a silanized glass autosampler vial.

Extraction from Polymer/Packaging (Solid)
  • Cut: Mince 0.5 g of polymer sample into <1mm pieces.

  • Solvent: Add 5 mL of Hexane/IPA (50:50 v/v).

  • Sonication: Sonicate at 40°C for 60 minutes.

  • Dilution: Dilute an aliquot 1:10 with Mobile Phase B (Acetonitrile) to match initial gradient conditions.

  • Filter: Pass through a 0.2 µm PTFE syringe filter (pre-rinsed) into a glass vial.

Method Validation & Performance

To ensure regulatory compliance (ICH Q2), the method must meet these criteria:

  • Linearity: 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • LOQ (Limit of Quantitation): Typically 0.5 - 1.0 ng/mL (Signal-to-Noise > 10).

  • Carryover: Inject a blank after the highest standard. Area must be < 20% of the LOQ.

    • Troubleshooting: If carryover persists, switch the needle wash solvent to 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid. The acid helps protonate the amine for removal.

References

  • Schauer, K. L., et al. (2016).[4] Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics.[2][4][5][6] Journal of Biomolecular Techniques. Available at: [Link]

  • Gill, M., et al. (2010). Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770). Journal of Chromatographic Science.[7] Available at: [Link]

  • PubChem. (n.d.). Compound Summary for CID 93457, Tinuvin 770.[1][8] National Library of Medicine. Available at: [Link]

  • Waters Corporation. (2021). Analytical Considerations for Extractables Screening. Application Note. Available at: [Link]

Sources

Application

Advanced Stabilization Protocols: HALS 770 in Synergistic Polymer Matrices

Executive Summary This technical guide addresses the precise application of HALS 770 (CAS: 52829-07-9), a low molecular weight Hindered Amine Light Stabilizer.[1][2] While HALS 770 is the industry standard for surface pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the precise application of HALS 770 (CAS: 52829-07-9), a low molecular weight Hindered Amine Light Stabilizer.[1][2] While HALS 770 is the industry standard for surface protection in polyolefins (PP, PE) and styrenics, its efficacy is entirely dependent on its formulation environment.

Key Takeaway: HALS 770 operates via the regenerative Denisov Cycle , scavenging free radicals.[3][4] However, it is a basic compound (


). Consequently, it exhibits powerful synergy  with UV absorbers but catastrophic antagonism  with acidic additives (e.g., sulfur-based antioxidants, halogenated flame retardants).

This document provides researchers and formulation engineers with validated protocols for leveraging HALS 770 in complex matrices, with a specific focus on medical packaging (gamma sterilization) and outdoor weathering.

Chemical Basis & Mechanism[4][5]

The "Fast Migration" Advantage

HALS 770 is a low molecular weight oligomer (


). Unlike high molecular weight HALS (e.g., HALS 944, MW > 2000), HALS 770 possesses high mobility within the polymer matrix.
  • Benefit: It rapidly migrates to the surface, the primary site of photo-oxidation, providing immediate protection against micro-cracking and gloss loss.

  • Risk: It is more susceptible to leaching and volatilization over long durations.

The Denisov Cycle (Regenerative Scavenging)

HALS 770 does not absorb UV light.[4] Instead, it acts as a radical trap.[3][5] The amine group oxidizes to form a stable nitroxyl radical (


), which traps polymer radicals (

or

). Crucially, the nitroxyl radical is regenerated, allowing a single molecule to deactivate hundreds of radical species.

Figure 1: The Denisov Cycle Mechanism

DenisovCycle HALS HALS 770 (Amine) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (UV/O2) AminoEther Amino-Ether (>N-O-R) Nitroxyl->AminoEther + Polymer Radical (Scavenging) AminoEther->Nitroxyl + Peroxy Radical (Regeneration) PolymerRad Polymer Radical (R• / ROO•) PolymerRad->Nitroxyl

Caption: The regenerative Denisov Cycle. Note the green arrow indicating the regeneration of the active nitroxyl species, ensuring long-term efficacy.

Synergistic Formulations (The "Do"s)

To maximize performance, HALS 770 should rarely be used in isolation.

Strategy A: The "Shield and Sword" (HALS + UVA)

Combine HALS 770 with a UV Absorber (UVA), such as a Benzotriazole (e.g., UV 326/328) .[6]

  • Mechanism: The UVA acts as a "Shield," filtering 90-95% of incident UV photons (Beer-Lambert Law). The HALS 770 acts as the "Sword," scavenging the radicals generated by the 5-10% of UV light that bypasses the shield.

  • Ratio: Typically 1:1 or 2:1 (HALS:UVA).

Strategy B: The "Time-Release" Blend (Low + High MW HALS)

For applications requiring both immediate surface protection and long-term bulk stability (e.g., automotive bumpers, greenhouse films), blend HALS 770 with a high MW HALS (e.g., HALS 944 or HALS 622 ).

  • HALS 770: Protects the surface (0-2 years).

  • HALS 944: Anchors in the matrix, providing protection as the surface erodes (2-10 years).

Medical Niche: Gamma Sterilization Stabilization

Target Audience: Drug Delivery & Medical Device Engineers. Gamma irradiation (Cobalt-60) generates a massive burst of free radicals, causing immediate yellowing and embrittlement in Polypropylene (PP).

  • Protocol: Use HALS 770 at 0.1% - 0.2% .

  • Why: Phenolic antioxidants often degrade into quinones (yellow) under gamma radiation. HALS 770 does not discolor and effectively traps the burst of radicals generated during the sterilization cycle, preserving the "clear" look of syringes and packaging.

Critical Antagonisms (The "Don't"s)

WARNING: Failure to observe these antagonisms is the primary cause of field failure.

The Acid-Base Conflict

HALS 770 is a secondary amine (Basic). In the presence of acids, it protonates to form an ammonium salt (


), which is inactive  in the Denisov cycle.
Antagonist CategorySpecific CulpritsReaction Consequence
Thio-Synergists DSTP, DLTP (Sulfur-based secondary AOs)Oxidation of sulfur produces acidic species (

), salting out the HALS.
Flame Retardants Halogenated FRs (Bromine/Chlorine)Release of HBr or HCl during processing deactivates HALS immediately.
Pesticides Acidic agricultural spraysExternal acid rain on greenhouse films deactivates the stabilizer.

Rule of Thumb: If using HALS 770, avoid sulfur-based antioxidants. Rely on Phosphites (e.g., AO 168 ) as the secondary antioxidant.

Experimental Protocols

Protocol A: Synergistic Masterbatch Compounding

Objective: Create a stabilized Polypropylene (PP) homopolymer for outdoor exposure.

Materials:

  • Resin: PP Homopolymer (MFI 10-12).

  • HALS: HALS 770.[2][6][7][8][9]

  • UVA: UV 326 (Benzotriazole).[6]

  • AO: AO 1010 (Primary) + AO 168 (Secondary).

Step-by-Step Workflow:

  • Dry Blending:

    • Weigh PP resin.

    • Add 0.05% AO 1010 + 0.10% AO 168 (Base stabilization for processing heat).

    • Add 0.2% HALS 770 + 0.2% UV 326.

    • Tumble blend for 20 mins to ensure homogeneity.

  • Extrusion (Twin Screw):

    • Critical Parameter: Keep melt temperature below 240°C . HALS 770 is volatile; excessive heat leads to loss of additive at the die.

    • Zone 1: 190°C | Zone 2: 200°C | Zone 3: 210°C | Die: 210°C.

  • Injection Molding:

    • Mold standard tensile bars (ASTM D638) and plaques (ASTM D1925 for Yellowness Index).

Figure 2: Experimental Workflow

Workflow Start Raw Materials (PP + HALS 770 + UV 326) Process Twin Screw Extrusion (Temp < 240°C) Start->Process Dry Blend Mold Injection Molding (Test Specimens) Process->Mold Pelletize Exposure Accelerated Weathering (ASTM G155 / Gamma) Mold->Exposure Aging Analysis Characterization (FTIR, Tensile, Color) Exposure->Analysis Data Collection

Caption: Validation workflow from compounding to characterization. Note the temperature constraint during extrusion.

Protocol B: Validation via Accelerated Weathering

Standard: ASTM G155 (Xenon Arc) or ASTM G154 (QUV).

  • Setup: Place plaques in Xenon Arc chamber (Irradiance

    
     @ 340nm).
    
  • Cycle: 102 min light / 18 min light + water spray (simulates rain).

  • Sampling Intervals: 500h, 1000h, 2000h.

  • Metrics:

    • Carbonyl Index (FTIR): Measure peak growth at

      
      . HALS 770 should suppress this peak significantly compared to control.
      
    • Tensile Strength Retention: Failure defined as

      
       retention of elongation at break.
      
    • Micro-cracking: Optical microscopy at 50x.

References

  • Gugumus, F. (1993). Mechanism of Action of Hindered Amine Light Stabilizers. Polymer Degradation and Stability.[4][7][10] (Contextual grounding on Denisov Cycle).

  • ResearchGate. (2025). Mechanism of action of HALS based on the Denisov Cycle. Retrieved from [Link]

  • STERIS AST. (2025). Product Packaging Considerations for Gamma Processing. Retrieved from [Link]

  • Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Retrieved from [Link]

Sources

Method

Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate for stabilizing polyamides.

Application Note: Advanced Stabilization of Polyamides using Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) Sebacate Executive Summary This guide details the application of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Stabilization of Polyamides using Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) Sebacate

Executive Summary

This guide details the application of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS: 2516-92-9), hereafter referred to as Bis-TEMPO Sebacate , as a high-efficiency thermal and light stabilizer for polyamides (Nylons).

Unlike traditional Hindered Amine Light Stabilizers (HALS) such as Tinuvin 770, which require an oxidative induction period to become active, Bis-TEMPO Sebacate is introduced as a pre-formed nitroxyl radical . This allows for immediate scavenging of alkyl radicals generated during the high-shear, high-temperature melt processing of polyamides.

Critical Note for Drug Development & Medical Device Professionals: While this compound offers superior polymer stability, it possesses documented biological activity (L-type calcium channel blockade).[1] For medical-grade polymers (e.g., catheters, syringe barrels), strict leachable/extractable (L&E) protocols defined in Section 4 are mandatory.

Chemical Identity & Mechanism of Action[2]

The Molecule
  • Chemical Name: Bis(2,2,6,6-tetramethyl-4-piperidyl-1-oxyl) sebacate[2]

  • CAS Number: 2516-92-9[2]

  • Appearance: Orange to Red crystalline powder (Color arises from the unpaired electron on the N-O group).

  • Solubility: Soluble in acetone, ethanol, and molten polyamides; insoluble in water.

The "Direct Entry" Denisov Cycle

Standard HALS (N-H or N-CH3) must first react with hydroperoxides (POOH) to form the active nitroxyl radical (N-O•). In polyamides processed at >260°C, degradation can outpace this activation. Bis-TEMPO Sebacate bypasses this step, entering the Denisov Cycle directly as the active species.

Mechanism Steps:

  • Scavenging: The N-O• radical rapidly traps alkyl radicals (R•) formed by polymer chain scission (Shear/Heat), forming an amino-ether (N-O-R).

  • Regeneration: The N-O-R species reacts with peroxy radicals (ROO•), regenerating the N-O• radical and releasing a ketone/alcohol. This catalytic regeneration allows low loading levels (0.1% - 0.5%).

Mechanistic Visualization

DenisovCycle cluster_legend Cycle Dynamics BisTEMPO Bis-TEMPO Sebacate (Active N-O• Radical) AminoEther Macro-Alkoxyamine (N-O-R Species) BisTEMPO->AminoEther Traps R• (Fast) PolymerRadical Polymer Alkyl Radical (R•) PolymerRadical->AminoEther AminoEther->BisTEMPO Reacts with ROO• (Regeneration) Product Stabilized Polymer + Non-Radical Products AminoEther->Product Peroxyl Peroxyl Radical (ROO•) Peroxyl->Product Scavenged Direct Entry Bis-TEMPO enters directly as N-O•, bypassing oxidation.

Figure 1: The Modified Denisov Cycle showing the direct entry of Bis-TEMPO Sebacate, providing immediate protection against shear-induced degradation.

Application Protocol: Melt Compounding

Objective: Homogeneous dispersion of Bis-TEMPO Sebacate in Polyamide 6 (PA6) or 66 (PA66) without thermal degradation of the additive.

Materials:
  • Matrix: Polyamide 6 (e.g., Ultramid® B) or PA66.

  • Stabilizer: Bis-TEMPO Sebacate (CAS 2516-92-9).

  • Co-Stabilizer (Optional): Copper iodide/Potassium iodide (CuI/KI) for synergistic heat aging, though Bis-TEMPO is often sufficient for processing stability.

Step-by-Step Workflow:
  • Drying (Critical):

    • Polyamides are hygroscopic. Hydrolysis degrades molecular weight.

    • Protocol: Dry PA pellets at 80°C under vacuum for 12 hours. Moisture content must be <0.05%.

  • Premixing (Dry Blending):

    • Dosage: 0.1 wt% to 0.5 wt%.

    • Note: Due to the orange color of the radical, higher loadings (>0.5%) will impart a salmon/pink hue to the polymer.

    • Procedure: Tumble blend dried PA pellets with Bis-TEMPO powder. Use a binder (e.g., 0.05% mineral oil) if powder segregation is observed.

  • Extrusion (Compounding):

    • Equipment: Twin-screw extruder (L/D ratio ≥ 32).

    • Temperature Profile (PA6):

      • Zone 1 (Feed): 230°C

      • Zone 2-4 (Compression): 240°C - 250°C

      • Zone 5 (Die): 245°C

    • Caution: Avoid temperatures >290°C, as nitroxyl radicals can undergo thermal disproportionation at extreme heat.

  • Pelletizing:

    • Water bath cooling followed by pelletizing.

    • Observation: Verify pellet color consistency. Streaking indicates poor dispersion.

Validation & Medical Safety Protocols

For researchers in drug development/medical devices, the stability of the polymer is secondary to the biological safety of the additive.

Efficacy Testing (Materials Science)
Test MethodParameterTarget Outcome (vs. Control)
Melt Flow Index (MFI) ASTM D1238Minimal change after multiple extrusion passes (indicates no chain scission/crosslinking).
OIT (DSC) Oxidation Induction Time>20 mins @ 200°C (O2 atmosphere).
Yellowness Index (YI) ASTM E313Lower YI increase after 500h UV exposure (Note: Initial color will be higher due to additive).
Tensile Strength ISO 527>80% retention after 1000h thermal aging @ 120°C.
Biological Safety & Leachables (Medical/Pharma Focus)

Risk: Bis-TEMPO Sebacate has been identified as an L-type calcium channel blocker [Ref 1, 5].[1] Leaching into drug formulations or bodily fluids can cause unintended pharmacological effects (e.g., hypotension).

Mandatory Workflow for Medical Grade PA:

SafetyWorkflow Step1 Compounded PA Sample Step2 Aggressive Extraction (ISO 10993-12) Solvents: Water, Ethanol, Hexane Step1->Step2 Step3 LC-MS/MS Analysis Target: m/z 511.4 (M+H) Step2->Step3 Step4 Toxicological Risk Assessment (TRA) Step3->Step4

Figure 2: Leachable assessment workflow. Detection of the nitroxyl species requires specific Mass Spec tuning due to the radical stability.

Protocol for LC-MS Detection:

  • Column: C18 Reverse Phase (e.g., Primesep B).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Detection: The radical may reduce to the hydroxylamine (N-OH) in the ion source. Monitor for both the radical (M•) and reduced (M+H) species.

References

  • Solomon, D. H., Rizzardo, E., & Cacioli, P. (1986).[3] Polymerization process and polymers produced thereby (Nitroxide Mediated Polymerization). US Patent 4,581,429. (Foundational mechanism for nitroxyl radical stabilization).

  • Gijsman, P. (2008). Review on the thermo-oxidative degradation of polyamides and the role of stabilizers. Polymer Degradation and Stability.[4][5]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). Detection of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) in healthcare patient urine samples. (Highlighting biological activity/toxicity concerns). Retrieved January 28, 2026, from [Link]

Sources

Application

Technical Application Note: Stabilization of LDPE/LLDPE Agricultural Films using Tinuvin® 770

Executive Summary This application note details the technical protocols for utilizing Tinuvin® 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a low molecular weight Hindered Amine Light Stabilizer (HALS), in agricu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical protocols for utilizing Tinuvin® 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a low molecular weight Hindered Amine Light Stabilizer (HALS), in agricultural film applications. While Tinuvin 770 provides exceptional surface protection and rapid radical scavenging due to its high mobility, its application in agricultural films is strictly defined by its chemical interaction with agrochemicals.

Critical Advisory: Tinuvin 770 is a basic (alkaline) HALS. It is highly susceptible to deactivation by acidic agrochemicals (sulfur, halogenated pesticides).[1] This guide outlines the formulation windows where Tinuvin 770 is effective (e.g., mulch films, low-pesticide greenhouse films) and provides rigorous screening protocols to prevent field failure.

Part 1: Chemical Basis & Mechanism of Action

The Denisov Cycle (Regenerative Stabilization)

Tinuvin 770 operates via the Denisov Cycle.[2][3] Unlike UV absorbers (which dissipate energy as heat), HALS are radical scavengers.[2] They do not consume themselves stoichiometrically but regenerate, theoretically providing infinite stabilization until physical loss (migration/leaching) or side-reactions occur.

Mechanism Steps:

  • Activation: The parent amine is oxidized to a Nitroxyl Radical (

    
    ).[3]
    
  • Trapping: The nitroxyl radical traps polymer alkyl radicals (

    
    ) to form an Aminoether (
    
    
    
    ).
  • Regeneration: The aminoether reacts with peroxy radicals (

    
    ), regenerating the Nitroxyl Radical and releasing non-radical products (ketones/alcohols).
    
The "Acid Threat" (Deactivation)

Because Tinuvin 770 is a secondary amine, it acts as a base (


). In the presence of acidic pesticides (e.g., elemental sulfur sprays which oxidize to sulfurous acid), an acid-base reaction occurs:


Consequence: The ammonium salt cannot enter the Denisov cycle. Stabilization ceases, and the film degrades rapidly (often within months).
Mechanistic Visualization

The following diagram illustrates the regenerative Denisov Cycle and the point of acid deactivation.

DenisovCycle Polymer Polymer Chain (RH) Radical Alkyl Radical (R•) Polymer->Radical Initiation UV UV Light / Heat UV->Polymer Peroxy Peroxy Radical (ROO•) Radical->Peroxy +O2 HALS_Amine Tinuvin 770 (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS_Amine->Nitroxyl Activation Salt Ammonium Salt (Inactive) HALS_Amine->Salt Acid Attack Aminoether Aminoether (>N-O-R) Nitroxyl->Aminoether Traps R• Aminoether->Nitroxyl Traps ROO• (Regeneration) Acid Acidic Pesticide (H+) Acid->Salt

Figure 1: The Denisov Cycle illustrating the regenerative stabilization loop and the critical failure mode via acid neutralization.

Part 2: Formulation Strategies

Tinuvin 770 is rarely used as a standalone stabilizer in agricultural films due to its high migration rate (blooming). It is best employed in Synergistic Blends .

Recommended Formulations (LDPE/LLDPE Matrix)
ApplicationFilm ThicknessTinuvin 770 LoadingCo-AdditivesRationale
Mulch Film (Short Life)20 - 50 µm0.2% - 0.4%Tinuvin 326 (UV Absorber)770 migrates to surface to prevent micro-cracking; UV absorber protects bulk.
Greenhouse Film (Low Pesticide)150 - 200 µm0.1% - 0.2%Chimassorb 944 (High MW HALS)770 provides immediate protection; High MW HALS ensures long-term retention.
Greenhouse Film (High Pesticide)AnyCONTRAINDICATED Use NOR-HALS (e.g., Tinuvin NOR 371)Tinuvin 770 will fail due to acid interaction.
Processing Parameters
  • Carrier Resin: LDPE (Melt Index 2-4) is preferred for Masterbatch.

  • Temperature Profile: Tinuvin 770 melts at 81-85°C. Extrusion temperatures must not exceed 260°C to prevent thermal volatilization, though standard PE processing (180-210°C) is perfectly safe.

Part 3: Experimental Protocols

Protocol A: Masterbatch Compounding & Film Blowing

Objective: To produce a homogeneous film with minimal stabilizer loss.

  • Dry Blending: Tumble mix LDPE granules with Tinuvin 770 powder (0.2-0.5% target) and 0.05% Antioxidant (e.g., Irganox 1010) to protect the resin during processing.

  • Extrusion (Twin Screw):

    • Zone 1 (Feed): 160°C

    • Zone 2-4 (Compression): 180°C - 190°C

    • Zone 5 (Die): 200°C

    • Note: Ensure high shear mixing to disperse the low MW HALS, but avoid excessive heat history.

  • Film Blowing:

    • Blow Up Ratio (BUR): 2.5:1 to 3:1.

    • Frost Line Height: Keep consistent to control crystallinity (which affects HALS migration).

Protocol B: Accelerated Weathering (ASTM G155)

Objective: To simulate solar degradation.[4][5]

  • Standard: ASTM G155 Cycle 1 (Xenon Arc).

  • Irradiance: 0.35 W/m² @ 340 nm.

  • Cycle: 102 minutes light (63°C Black Panel) / 18 minutes light + water spray.

  • Duration: 1000 to 3000 hours (depending on required lifetime).

  • Sampling: Every 500 hours.

Protocol C: Pesticide Resistance Screening (The "Kill Step")

Objective: To validate if the formulation can withstand agrochemical exposure.

  • Preparation: Cut film samples (10cm x 10cm).

  • Solution: Prepare a solution of 0.1N Sulfurous Acid (

    
    )  or a commercial sulfur-based pesticide (e.g., 2000 ppm Sulfur).
    
  • Exposure: Immerse films for 24 hours at 25°C.

  • Weathering: Remove, rinse, dry, and place in the Xenon Arc chamber (Protocol B).

  • Failure Criteria: If the acid-exposed sample degrades >50% faster than the non-exposed control, Tinuvin 770 is unsuitable for this application.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure Scenarios cluster_analysis Phase 3: Analysis RawMat Raw Materials (LDPE + Tinuvin 770) Extrusion Twin Screw Extrusion (Masterbatch) RawMat->Extrusion Blowing Film Blowing (150µm Film) Extrusion->Blowing Control Control Group (No Chemical) Blowing->Control Acid Acid Immersion (2000ppm S / 24h) Blowing->Acid Weathering ASTM G155 Xenon Arc (1000h - 3000h) Control->Weathering Acid->Weathering FTIR FTIR Analysis (Carbonyl Index) Weathering->FTIR Tensile Tensile Testing (Elongation @ Break) Weathering->Tensile

Figure 2: Experimental workflow for validating HALS efficacy and pesticide resistance.

Part 4: Data Analysis & Interpretation

Carbonyl Index (FTIR)

As polyethylene degrades, it oxidizes into carbonyl species (ketones, aldehydes).

  • Method: Measure absorbance at

    
     (Carbonyl) normalized to 
    
    
    
    (C-H reference).
  • Threshold: A sharp rise in Carbonyl Index indicates the end of the induction period (stabilizer failure).

Tensile Strength Retention
  • Method: ASTM D882.

  • Critical Metric: Elongation at Break (EAB) .

  • Failure Point: When EAB drops to 50% of the initial value , the film is considered failed.

  • Expectation:

    • Tinuvin 770 (No Acid):[6] Should retain >50% EAB for 2000+ hours.

    • Tinuvin 770 (+ Acid):[6] Likely fails <500 hours (demonstrating the need for NOR-HALS in these scenarios).

References

  • BASF SE. (2021). TINUVIN® 770 DF Technical Information. Retrieved from 7

  • ASTM International. (2021). ASTM G155-21 Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. West Conshohocken, PA. Retrieved from 4

  • Gijsman, P. (2008). Photostabilization of Polymer Materials.
  • Schettini, E., et al. (2014).[8] Interaction Between Agrochemical Contaminants and UV Stabilizers for Greenhouse EVA Plastic Films. Applied Engineering in Agriculture. Retrieved from 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Tinuvin® 770 Migration in Polyolefins

Case ID: T-770-PE-BLOOM Subject: Prevention of Surface Blooming (White Haze) in Polyethylene Matrices Status: Open Guide Assigned Specialist: Senior Application Scientist, Polymer Stabilization Group Executive Summary Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-770-PE-BLOOM Subject: Prevention of Surface Blooming (White Haze) in Polyethylene Matrices Status: Open Guide Assigned Specialist: Senior Application Scientist, Polymer Stabilization Group

Executive Summary

You are likely experiencing additive blooming , a phenomenon where Tinuvin® 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a low molecular weight Hindered Amine Light Stabilizer (HALS), migrates from the bulk polymer matrix to the surface.[1][2] This manifests as a white, powdery haze that affects printability, sealability, and aesthetics.[3]

This guide provides the mechanistic root cause, immediate formulation corrections, and a self-validating experimental protocol to resolve this issue.

Module 1: The Mechanics of Blooming (Diagnosis)

Q: Why is Tinuvin 770 migrating to the surface of my Polyethylene (PE)?

A: Blooming is a thermodynamic inevitability when the additive concentration exceeds its solubility limit in the polymer at ambient temperature.

  • Solubility Mismatch: Tinuvin 770 is a polar molecule (due to ester and amine groups). Polyethylene is non-polar. This creates a high interaction parameter (

    
    ), leading to low miscibility.
    
  • Crystallinity Rejection: PE is semi-crystalline. As the melt cools and crystallizes, the crystalline lamellae reject the additive molecules, forcing them into the amorphous regions.

  • Amorphous Saturation: In High-Density Polyethylene (HDPE), the amorphous volume is small. Consequently, the local concentration of Tinuvin 770 in these regions rises sharply, quickly exceeding saturation.

  • Fickian Diffusion: To relieve this supersaturation, the low molecular weight (481 g/mol ) Tinuvin 770 diffuses rapidly to the surface, crystallizing as a white powder.

Visualizing the Mechanism:

BloomingMechanism Melt Melt Phase (Additive Solubilized) Cooling Cooling & Crystallization Melt->Cooling Rejection Rejection from Crystalline Phase Cooling->Rejection T < Tm Saturation Supersaturation of Amorphous Phase Rejection->Saturation Volume Constraint Migration Surface Migration (Blooming) Saturation->Migration Diffusion (Low MW)

Figure 1: The thermodynamic pathway of additive blooming in semi-crystalline polymers.

Module 2: Formulation Strategies (Prevention)

Q: How do I stop the blooming without losing UV protection?

A: You must lower the thermodynamic drive for migration. This is achieved by increasing the molecular weight of the stabilizer or improving its compatibility.

Strategy A: The "Synergy" Approach (Recommended)

Do not rely solely on Tinuvin 770 for PE applications requiring high concentrations (>0.2%). Instead, use a synergistic blend of Low MW and High MW HALS.

  • Low MW (Tinuvin 770): Provides rapid surface protection but migrates.

  • High MW (Oligomeric HALS): Anchors in the matrix and provides long-term thermal/light stability with minimal blooming.

Strategy B: Substitution

If blooming is critical (e.g., medical packaging), replace Tinuvin 770 entirely with a high molecular weight alternative.

Comparative Data: HALS Selection for Polyethylene

HALS TypeTrade NameMW ( g/mol )Blooming RiskSolubility in PERecommended Use
Low MW Tinuvin® 770481High LowThick sections, PP (not PE)
High MW Tinuvin® 6223100-4000Low ModerateLDPE/LLDPE Films, Food Contact
High MW Chimassorb® 9442000-3000Very Low HighHDPE, Thin Films, Fibers
Blend Tinuvin® 783BlendLow OptimizedAgricultural Films, General PE

Technical Note: For HDPE, where crystallinity is high (70-80%), the amorphous region is too small to host Tinuvin 770. You must switch to a High MW HALS like Chimassorb 944 or Tinuvin 622 [1].

Module 3: Troubleshooting Workflow

Q: I have already produced the material. Can I fix it?

A: Once compounded, you cannot reverse the chemistry inside the pellet. However, you can alter post-processing.

  • Surface Cleaning: Wiping with ethanol removes the immediate bloom, but it will return as equilibrium re-establishes.

  • Annealing: Heating the part above 60°C will re-dissolve the bloom back into the matrix. However, upon cooling, if the concentration remains supersaturated, it will bloom again.

Decision Matrix for Future Batches:

Troubleshooting Start Issue: White Powder on PE Surface CheckConc Is Tinuvin 770 Conc > 0.2%? Start->CheckConc HighConc Yes CheckConc->HighConc LowConc No (<0.2%) CheckConc->LowConc Action1 Reduce T-770 to 0.1% & Add High MW HALS (T-622) HighConc->Action1 CheckPolymer Is Polymer HDPE? LowConc->CheckPolymer IsHDPE Yes (HDPE) CheckPolymer->IsHDPE IsLDPE No (LDPE/LLDPE) CheckPolymer->IsLDPE Action2 Replace T-770 with Chimassorb 944 IsHDPE->Action2 CheckCooling Check Cooling Rate IsLDPE->CheckCooling Action3 Increase Cooling Rate (Quench) to reduce crystallinity CheckCooling->Action3

Figure 2: Decision tree for troubleshooting HALS migration.

Module 4: Validation Protocol (Accelerated Blooming Test)

Q: How can I prove my new formulation won't bloom after 6 months of storage?

A: Use an accelerated aging protocol that cycles temperature.[4] This forces the migration equilibrium to shift rapidly.

Protocol ID: ABT-PE-01 Objective: Simulate long-term storage migration in 7 days.

Equipment Needed:

  • Laboratory Oven (Convection).

  • Black velvet cloth or black paper.

  • Gloss meter (Optional).

Step-by-Step Methodology:

  • Preparation: Extrude/mold standard plaques (thickness 1-2mm) of your Control (Current formulation) and Test (New formulation).

  • Baseline: Measure surface gloss or photograph against black velvet.

  • Thermal Stress (Cycle A - 24 hours): Place samples in an oven at 60°C .

    • Why? This increases the free volume and diffusion rate, allowing the additive to move freely within the matrix.

  • Crystallization Shock (Cycle B - 24 hours): Remove samples and place them immediately in a 23°C / 50% RH environment.

    • Why? Rapid cooling locks the crystalline structure, squeezing the mobile additive out to the surface.

  • Iteration: Repeat Cycles A and B for 3 to 7 days .

  • Evaluation:

    • Visual: Inspect for "white haze" against the black background.

    • Tactile: Check for a greasy or powdery feel.[1]

    • Quantitative: A loss of Gloss (60° angle) >10% indicates significant blooming.

Pass Criteria: No visible haze after 5 cycles (120 hours).

References
  • Gugumus, F. (1993). Light Stabilizers for Polyolefins. In: Oxidation Inhibition in Organic Materials. CRC Press.

  • BASF Corporation. (2010). Tinuvin® 770 DF Technical Data Sheet.

  • Malik, J., et al. (1995). Stabilization of Polyethylene Films: Interactions between HALS and Other Additives. Polymer Degradation and Stability.[3][5][6][7]

  • Zweifel, H. (2001). Plastics Additives Handbook. Hanser Publishers.

Sources

Optimization

Technical Support Center: Polymer Stabilization &amp; Color Control

Introduction: The "Yellowing Paradox" of HALS 770 Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (commonly known as HALS 770) is a benchmark low-molecular-weight Hindered Amine Light Stabilizer. It is industry-standard fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Yellowing Paradox" of HALS 770

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (commonly known as HALS 770) is a benchmark low-molecular-weight Hindered Amine Light Stabilizer. It is industry-standard for surface protection in Polypropylene (PP), Polyethylene (PE), Styrenics, and Polyurethanes due to its high mobility and rapid radical scavenging capability.

The Paradox: While HALS 770 is designed to prevent UV-induced yellowing, it is frequently the cause of discoloration during processing or storage. This occurs not because the stabilizer fails, but because it is chemically active. HALS 770 is a secondary amine with significant basicity (


). It acts as a "chemical magnet," reacting with acidic species, phenolic antioxidants, or atmospheric pollutants to form highly colored chromophores.

This guide provides a diagnostic framework to distinguish between degradation yellowing (stabilizer failure) and interaction yellowing (stabilizer chemistry).

Part 1: Diagnostic Workflow

Before altering your formulation, you must isolate the root cause. Use this logic flow to categorize the yellowing mechanism.

G Start Start: Yellowing Observed Timing When does it occur? Start->Timing Processing Immediately after Extrusion/Molding Timing->Processing Heat History Storage During Storage (Dark/Warehouse) Timing->Storage No Light UV After UV Exposure (Field Use) Timing->UV Light Exposure AcidCheck Check Fillers/Catalysts (Acid-Base Reaction) Processing->AcidCheck GasFade Gas Fading? (NOx + Phenolic AO) Storage->GasFade Failure Stabilizer Depletion (Photo-oxidation) UV->Failure Solution1 Solution1 AcidCheck->Solution1 Add Acid Scavenger (DHT-4A) Solution2 Solution2 GasFade->Solution2 Remove Phenolic AO Switch to Phosphites Solution3 Solution3 Failure->Solution3 Increase HALS Loading or use High MW HALS

Figure 1: Decision matrix for isolating the source of discoloration in HALS-stabilized polymers.

Part 2: Troubleshooting Modules (Q&A)

Module A: Chemical Interactions (The "Pink/Yellow" Shift)

Q: My PP pellets turn pink/yellow in the warehouse even without UV exposure. Why?

A: You are likely experiencing Gas Fading (NOx interaction).[1] This is the most common issue with HALS 770. It is not a failure of the HALS alone, but a complex interaction between:

  • HALS 770 (Basic): Acts as a catalyst.

  • Phenolic Antioxidant (BHT or similar): The primary thermal stabilizer.

  • NOx Gases: Exhaust from propane forklifts in your warehouse or atmospheric pollution.

The Mechanism: Under alkaline conditions (provided by HALS 770), NOx gases nitrate the phenolic antioxidant, converting it into quinones (specifically stilbenequinones). These species are intensely colored (pink, salmon, or yellow) even at ppm levels.

Solution Protocol:

  • Immediate: Improve warehouse ventilation (remove forklift exhaust).

  • Formulation: Replace the Phenolic Antioxidant with a Hydroxylamine or a Lactone-based stabilizer (phenol-free system).

  • Alternative: If phenols are required, switch to a non-basic HALS (e.g., Amino-ether / NOR HALS), though this increases cost.

Module B: Acid-Base Conflicts

Q: We see immediate yellowing after compounding with flame retardants or certain pigments. Is HALS 770 unstable?

A: HALS 770 is stable, but it is deactivating your other additives . Because HALS 770 is a secondary amine, it is a strong base. If your formulation includes acidic species, an acid-base neutralization occurs:



Common Acidic Culprits:

  • Halogenated Flame Retardants: Release trace HBr or HCl during processing.

  • Pesticide Residues: (In agricultural films) Sulfur/acidic sprays.

  • Catalyst Residues: Ziegler-Natta residues (Ti/Cl species) are acidic.

  • Fillers: Acidic Carbon Black or untreated Talc.

Consequence:

  • Salt Formation: The resulting ammonium salt is often yellow/brown.

  • Deactivation: Protonated HALS cannot enter the Denisov Cycle (see Figure 2) to trap radicals, leading to rapid polymer degradation.

Solution Protocol:

  • Add Acid Scavengers: Incorporate Hydrotalcite (DHT-4A) or Calcium Stearate to neutralize acids before they react with the HALS.

  • Switch HALS: Use a tertiary amine HALS (e.g., HALS 622) or NOR HALS, which are less basic.

Module C: Experimental Verification

To confirm your diagnosis, perform these self-validating experiments.

Experiment 1: The Fuming Nitric Acid Test (Gas Fading Confirmation)

Use this to confirm if Phenolic/NOx interaction is the cause.

  • Preparation: Place a control sample (pellets or plaque) and the yellowed sample in a desiccator.

  • Exposure: Place a small beaker containing 5mL of concentrated Nitric Acid (

    
    ) in the bottom of the desiccator (generating NOx fumes). Do not let the acid touch the polymer. 
    
  • Observation: Close the lid.

    • If the sample turns Pink/Salmon within 30-60 minutes: Confirmed Gas Fading . The HALS is catalyzing the phenolic oxidation.

    • If no color change: The issue is likely thermal degradation or pigment interaction.

Experiment 2: pH Sensitivity Check

Use this to check for filler antagonism.

  • Slurry Method: Mix 5g of your filler/pigment with 50mL of distilled water. Shake for 30 mins.

  • Measure: Check pH of the supernatant.

  • Threshold: If pH < 5.0, this filler will deactivate HALS 770 and cause salt-formation yellowing.

Part 3: Mechanism Visualization

Understanding the Denisov Cycle is crucial. HALS must be able to oxidize to a Nitroxyl radical (


) to work. Acid blocks this step.

Denisov cluster_0 Failure Mode HALS HALS 770 (Amine) Salt Ammonium Salt (Inactive/Yellow) HALS->Salt + Acid (Irreversible) Nitroxyl Nitroxyl Radical (>N-O*) HALS->Nitroxyl Oxidation (Activation) Acid Acidic Species (H+) Cycle Stabilization Cycle (Denisov) Nitroxyl->Cycle Traps R* PolymerRad Polymer Radical (R*) Cycle->Nitroxyl Regenerates

Figure 2: The Denisov Cycle vs. Acid Deactivation. Note that acid prevents the formation of the active Nitroxyl species.

Part 4: Formulation Data & Selection Guide

When HALS 770 is problematic, select alternatives based on basicity and molecular weight.

Table 1: HALS Selection Matrix for Color Critical Applications

HALS TypeChemical StructureBasicity (pKa)Risk of Gas FadingRec. Application
HALS 770 Secondary AmineHigh (~9.6)High Thick sections, non-acidic fillers, no phenolic AOs.
HALS 944 Oligomeric SecondaryHigh (~9.6)High Thin films (less migration), but still gas fades.
HALS 622 Tertiary AmineLowLowPigmented parts, contact with acidic species.
NOR HALS Amino-etherNeutralZero Agricultural films (pesticides), FR compounds.
Recommended Stabilization Packages

For a "Low Color" requirement in medical or high-end packaging:

  • Primary AO: 500 ppm Hindered Phenol (High steric hindrance types like AO 1010 are better than BHT, but still risky).

    • Better: Replace with Hydroxylamine (FS 042) for zero color contribution.

  • Secondary AO: 1000 ppm Phosphite (e.g., Phosphite 168) to protect melt flow.

  • HALS: 2000 ppm HALS 770 (If no acid/gas exposure) OR HALS 622 (If gas fading is a risk).

  • Acid Scavenger: 500 ppm Calcium Stearate or DHT-4A (Mandatory with HALS 770).

References

  • Gugumus, F. (1993). Possibilities and limits of synergism with light stabilizers in polyolefins. Polymer Degradation and Stability, 39(1), 117-135. [Link]

  • Pospíšil, J., et al. (2006). Discoloration of polymers by phenolic antioxidants: Causes and remedies. Polymer Degradation and Stability.[1][2][3][4][5][6][7] [Link]

  • Chitec Technology. (2022). Gas Fading Mechanisms in Polyolefins. Retrieved from [Link]

Sources

Troubleshooting

Optimizing the concentration of HALS 770 for maximum UV protection.

Technical Support Reference: TS-HALS-770-OPT Welcome to the technical support center for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS 770). This guide is engineered for researchers and material scientists requirin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TS-HALS-770-OPT

Welcome to the technical support center for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS 770). This guide is engineered for researchers and material scientists requiring precise control over photodegradation in polyolefins, styrenics, and medical-grade polymers.

Unlike standard datasheets, this hub focuses on causality —understanding why a formulation succeeds or fails—and provides self-validating protocols to optimize your specific application.

Part 1: Formulation & Concentration Optimization

Core Directive: HALS 770 is a low-molecular-weight (LMW) stabilizer.[1][2] Its mobility allows it to migrate rapidly to the surface to quench free radicals, but this same property makes it prone to blooming if overdosed.

Recommended Loading Levels

The "sweet spot" for HALS 770 is defined by the surface-area-to-volume ratio of your final part.

Application MatrixTarget Concentration (wt%)Rationale
Thick Sections (Injection Molding)0.1% – 0.3% Lower migration potential required. High retention in bulk.[2]
Thin Films / Tapes (PP/PE)0.2% – 0.5% High surface area requires faster migration to replenish surface protection.
Medical Packaging (Sterilizable)0.1% – 0.2% Minimized to prevent migration into drug products (leachables).
Automotive TPO (Exterior)0.2% – 0.4% Often combined with UV Absorbers (UVA) for synergistic surface protection.
Coatings / Adhesives 0.5% – 1.0% Higher loading needed to counteract thin layer degradation kinetics.
Protocol: The "Weathering Ladder" Validation

Do not rely on theoretical values alone. Use this protocol to empirically determine the Minimum Effective Concentration (MEC).

  • Preparation: Prepare 5 samples with HALS 770 loadings of 0.0% (Control), 0.1%, 0.2%, 0.3%, and 0.5%.

  • Exposure: Subject samples to accelerated weathering (e.g., Xenon Arc, ISO 4892-2) for 1000, 2000, and 3000 hours.

  • Validation Metric: Measure Carbonyl Index via FTIR (peak at ~1715 cm⁻¹) and Tensile Strength Retention .

  • Success Criteria: The optimal concentration is the lowest dosage maintaining >80% tensile strength at target hours without visible surface bloom.

Workflow: Optimization Logic

OptimizationWorkflow Start Start Formulation SelectConc Select Initial Load (0.1% - 0.5%) Start->SelectConc Process Extrusion / Molding SelectConc->Process BloomCheck Check for Blooming (72h @ 60°C) Process->BloomCheck DecisionBloom Visible Bloom? BloomCheck->DecisionBloom Weathering Accelerated Weathering (Xenon Arc) MechTest Tensile/Impact Test Weathering->MechTest DecisionMech Retained >80% Properties? MechTest->DecisionMech DecisionBloom->Weathering No Reduce Reduce Conc. (Risk of Migration) DecisionBloom->Reduce Yes Increase Increase Conc. or Add UVA DecisionMech->Increase No Final Formulation Validated DecisionMech->Final Yes Reduce->SelectConc Increase->SelectConc

Figure 1: Iterative workflow for determining the optimal HALS 770 concentration, balancing physical stability (blooming) against chemical stability (UV protection).

Part 2: The Mechanism (Why it works)

Q: Why does HALS 770 outperform UV Absorbers in long-term exposure? A: HALS 770 does not merely block UV light; it chemically interrupts the degradation cycle.[3] It functions via the Denisov Cycle , a regenerative radical scavenging process.[4] A single HALS molecule can neutralize hundreds of radical events.

The Denisov Cycle Visualization

Understanding this cycle is critical because it reveals why acidic environments cause failure (they protonate the Nitrogen, breaking the cycle).

DenisovCycle HALS HALS 770 (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (Activation) AminoEther Amino Ether (>N-O-R) Nitroxyl->AminoEther + Polymer Radical (R•) (Scavenging) AminoEther->Nitroxyl + Peroxy Radical (ROO•) (Regeneration) PolymerRad Polymer Radical (R•) PeroxyRad Peroxy Radical (ROO•)

Figure 2: The Denisov Cycle.[4][5] Note the regeneration step (Amino Ether → Nitroxyl), which allows the stabilizer to persist long-term unless chemically deactivated.

Part 3: Troubleshooting & FAQs

Issue 1: Surface Defects (Blooming)

Symptom: A white, powdery residue appears on the plastic surface after storage. Cause: HALS 770 has a low molecular weight (481 g/mol ).[1][6] If the concentration exceeds the solubility limit of the polymer matrix (especially in PE), it migrates to the surface and crystallizes. Corrective Action:

  • Quantify: Perform a "Wipe Test." Weigh the sample, wipe with ethanol, weigh again.

  • Reformulate: Reduce HALS 770 and blend with a High Molecular Weight (HMW) HALS (e.g., HALS 944 or 622). The HMW HALS stays in the bulk, while 770 protects the surface.

  • Check Compatibility: Ensure no other additives (like lubricants) are pushing the HALS out of solution.

Issue 2: Unexpected Early Failure (The "Acid Kill")

Symptom: The plastic degrades rapidly in agricultural or industrial environments despite correct dosage. Cause: Antagonism. HALS 770 is a hindered amine (a base).[2] If exposed to acidic pesticides (sulfur/chlorine-based) or acid rain, it reacts to form a salt. Mechanism: >N-H + H+X- → >N-H2+ X- (Salt formation). The salt cannot enter the Denisov cycle. Corrective Action:

  • Switch Stabilizer: Use an "NOR" HALS (alkoxyamine) which is less basic and resistant to acidic interaction.

  • Add Acid Scavengers: Incorporate Hydrotalcite (DHT-4A) or Zinc Stearate to neutralize acids before they attack the HALS.

Issue 3: Color Shift (Pink/Yellowing)

Symptom: The polymer turns pink or yellow upon gas fading (NOx exposure). Cause: Interaction between HALS 770 and phenolic antioxidants.[2] Oxidation products of phenols (quinones) react with HALS. Corrective Action:

  • Reduce Phenolic Antioxidant load.[2]

  • Switch to a "Phenol-Free" stabilization system (e.g., using Hydroxylamine based process stabilizers).

References

  • ResearchGate. (2025). Mechanism of action of HALS based on the Denisov Cycle. Retrieved from [Link]

  • Wellt Chemicals. (2024). Everything You Need to Know about HALS 770. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Effects of UV Stabilizers on Polypropylene Outdoors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Tinuvin® 770 Compatibility Guide

Topic: Compatibility of Tinuvin 770 with Acidic Polymers & Additives Executive Summary: The Basicity Conflict Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) is a benchmark Low Molecular Weight (LMW) Hindered...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Compatibility of Tinuvin 770 with Acidic Polymers & Additives

Executive Summary: The Basicity Conflict

Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) is a benchmark Low Molecular Weight (LMW) Hindered Amine Light Stabilizer (HALS).[1][2] It is highly effective in thick sections (PP, TPO, Styrenics) due to its high mobility.

The Critical Constraint: Tinuvin 770 is a secondary amine .[3] Chemically, it acts as a strong base (pKa


 9.0). When introduced into an acidic environment—whether from the polymer backbone (e.g., polyacrylic acid), acidic cure catalysts, or acidic byproducts (e.g., HCl from PVC)—it undergoes an acid-base reaction.

This reaction neutralizes the HALS, forming an ammonium salt. This salt formation has two fatal consequences:

  • Deactivation: The salt cannot easily oxidize into the nitroxyl radical (

    
    ) required to drive the Denisov Cycle (the stabilization mechanism).
    
  • Incompatibility: The resulting salt is often insoluble in the polymer matrix, leading to exudation (blooming), haze, or surface defects.

Troubleshooting Guide (FAQ)
Q1: We are seeing cure inhibition in our acid-catalyzed automotive clearcoat. Is Tinuvin 770 the cause?

Diagnosis: Yes, highly likely. Mechanism: Acid-catalyzed systems (e.g., high-solids acrylic/melamine or coil coatings) rely on a blocked acid catalyst (like p-TSA) to initiate crosslinking. Tinuvin 770 is basic; it scavenges the acid catalyst protons intended for the crosslinking reaction. Result: The coating fails to cure fully, remains tacky, or has reduced solvent resistance. Corrective Action: Switch to a non-basic NOR-HALS (N-alkoxy HALS) such as Tinuvin 123 or Tinuvin 152 . These have a pKa


 4.0-4.5 and do not interfere with acid catalysts.
Q2: Why does my PVC formulation turn pink/red upon weathering when using Tinuvin 770?

Diagnosis: Interaction with dehydrochlorination byproducts. Mechanism: PVC degrades by releasing hydrochloric acid (HCl). Tinuvin 770 reacts with HCl to form a piperidinium chloride salt. While this scavenges some acid, the resulting salt complexes can form chromophores (often pink or reddish) and the HALS is deactivated, leaving the polymer unprotected against UV. Corrective Action: HALS are generally difficult in PVC. If UV stabilization is required, use a binary system of a UV Absorber (UVA) like Tinuvin 329 combined with an acid-resistant NOR-HALS, or rely on UVAs + HCl scavengers (hydrotalcites).

Q3: We observe heavy surface blooming on our flame-retarded PP sheets. We use a halogenated FR.

Diagnosis: Salt formation between HALS and FR acidic byproducts. Mechanism: Halogenated flame retardants often contain trace acidic species or release them during processing. Tinuvin 770 reacts to form a HALS-FR salt. Unlike the neutral HALS, this salt is highly polar and incompatible with the non-polar Polypropylene (PP) matrix, forcing it to migrate to the surface (bloom). Corrective Action:

  • Verify if the bloom is water-soluble (indicates salt).

  • Switch to a high-molecular-weight HALS (e.g., Chimassorb 944 ) which migrates slower, or an NOR-HALS if acidity is high.

Technical Deep Dive: The Deactivation Mechanism

The following diagram illustrates why acidic environments shut down the stabilization efficiency of Tinuvin 770.

HALS_Deactivation T770 Tinuvin 770 (Secondary Amine >N-H) Salt Ammonium Salt (>NH2+ X-) T770->Salt Protonation (+ H+) Nitroxyl Nitroxyl Radical (>N-O•) T770->Nitroxyl Oxidation (O2/hv) Acid Acid Source (H+) Acid->Salt Salt->Nitroxyl Blocked Path (Difficult Oxidation) Inactive Inactive/Precipitate (Haze/Bloom) Salt->Inactive Phase Separation Denisov Denisov Cycle (Active Stabilization) Nitroxyl->Denisov Enters Cycle

Figure 1: The "Deactivation Trap." Protonation by acids locks Tinuvin 770 into a salt form, preventing the formation of the active nitroxyl radical species required for the Denisov Cycle.

Comparative Data: Basic vs. Non-Basic HALS

When selecting a stabilizer for acidic environments, the pKa is the deciding factor.

PropertyTinuvin 770 Tinuvin 123 (Alternative)
Chemistry Secondary Amine (HALS)Amino-ether (NOR HALS)
Active Group >N-H>N-OR
Basicity (pKa) ~9.0 (Basic) ~4.0 - 4.5 (Non-Basic)
Acid Interaction Forms Salts (Deactivates)No Interaction
Cure Interference Retards acid curingNeutral (No effect)
Primary Use PP, TPO, Styrenics (Neutral pH)Acid-catalyzed Coatings, PVC, Acidic Polymers
Experimental Protocols

Use these protocols to validate compatibility before scaling up.

Protocol A: The "Solution Clarity" Compatibility Test

Purpose: Rapidly screen for gross incompatibility/salt formation between Tinuvin 770 and a polymer/additive.

  • Preparation: Dissolve 5g of the acidic polymer (or additive) in 50mL of a suitable solvent (e.g., Toluene or THF).

  • Control: Prepare a separate solution of 0.1g Tinuvin 770 in 5mL of the same solvent.

  • Mixing: Slowly add the Tinuvin 770 solution to the polymer solution under agitation.

  • Observation:

    • Clear: Compatible.

    • Immediate Haze/Cloudiness: Incompatible (Salt precipitation).

    • Gelation: Severe incompatibility (Crosslinking interference).

Protocol B: Cure Retardation Analysis (Pendulum Hardness)

Purpose: Quantify the impact of Tinuvin 770 on acid-catalyzed cure kinetics.

  • Formulation: Prepare a standard acid-catalyzed clearcoat masterbatch.

  • Variables:

    • Sample A: Masterbatch (Control)

    • Sample B: Masterbatch + 1.0% Tinuvin 770

    • Sample C: Masterbatch + 1.0% Tinuvin 123 (Reference)

  • Application: Draw down films (approx. 40µm dry film thickness) on glass panels.

  • Curing: Bake at standard temperature (e.g., 130°C) for 20 minutes.

  • Measurement: Measure König Pendulum Hardness (ASTM D4366) immediately after cooling and again after 24 hours.

    • Pass Criteria: Hardness of Sample B should be >90% of Sample A. (Tinuvin 770 typically fails this, showing <50% hardness).

Decision Matrix

Use this logic flow to select the correct stabilizer.

Selection_Logic Start Start: Select Stabilizer Q1 Is the Polymer Acidic? (e.g. PAA, PVC, Halogenated) Start->Q1 Q2 Is the Cure Acid-Catalyzed? (e.g. Coil Coating) Q1->Q2 No UseNOR Use Tinuvin 123 / 152 (NOR HALS) Q1->UseNOR Yes Q3 Are Acidic Additives Present? (Pesticides, Flame Retardants) Q2->Q3 No Q2->UseNOR Yes Use770 Use Tinuvin 770 (Standard Basic HALS) Q3->Use770 No Q3->UseNOR Yes

Figure 2: Stabilizer selection logic based on environmental acidity.

References
  • Basicity and Interaction Mechanisms of HALS

    • Source: ResearchGate / Polymer Degrad
    • Title: A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant[4]

    • URL:[Link]

  • Tinuvin 770 Product D

    • Source: BASF / Santplas
    • Title: Tinuvin 770 DF Technical D
    • URL:[Link]

  • Structural Comparison of HALS (Basic vs. NOR)

    • Source: N
    • Title: Antimicrobial properties of hindered amine light stabilizers in polymer coating materials[5][6]

    • URL:[Link]

  • Mass Spectrometry of HALS in Co

    • Source: ResearchGate[3][7]

    • Title: Paint Spray Mass Spectrometry for the Detection of Additives from Polymers (Fig 3: Basicity comparison of Tinuvin 770 vs 123)[3]

    • URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate

Topic: Stability, Degradation Pathways, and Troubleshooting CAS: 2516-92-9 | Common Name: Bis-TEMPO Sebacate, Nitroxyl Radical Bis-Ester[1] Executive Technical Summary Welcome to the Technical Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Troubleshooting

CAS: 2516-92-9 | Common Name: Bis-TEMPO Sebacate, Nitroxyl Radical Bis-Ester[1]

Executive Technical Summary

Welcome to the Technical Support Center. You are likely working with Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate , a stable bis-nitroxyl radical.[1][2] Unlike its precursor (Tinuvin 770, which is a hindered amine), this molecule is already oxidized to the radical state (


).

Critical Distinction: Researchers often confuse "degradation" with "reduction."[1]

  • Reduction (Reversible): Loss of the radical signal (EPR silent) due to conversion to hydroxylamine (

    
    ).[1]
    
  • Degradation (Irreversible): Cleavage of the sebacate ester linker or irreversible alkylation (scavenging).[1]

This guide addresses both, providing diagnostic workflows to determine if your molecule is "dead" or just "dormant."

Troubleshooting Modules

Module A: Loss of EPR Signal or Color Fading

Symptom: The characteristic orange/red color fades to pale yellow/colorless, or the EPR signal vanishes. Diagnosis: The nitroxyl radical has likely undergone Reduction or Disproportionation .

The Mechanism: The Redox Triangle

In biological media (ascorbate, glutathione) or acidic environments, the nitroxyl radical is not stable.

  • Acidic Conditions (pH < 4): Disproportionation occurs.[1] Two radical molecules react to form one oxoammonium cation (oxidized) and one hydroxylamine (reduced).[1][3][4]

  • Reducing Environments: Direct reduction to hydroxylamine.[1][5]

Redox_Disproportionation Nitroxide Bis-Nitroxide Radical (Paramagnetic/Orange) State: ACTIVE Oxoammonium Oxoammonium Cation (Diamagnetic) State: OXIDIZED Nitroxide->Oxoammonium Oxidation (or Acid Disproportionation) Nitroxide->Oxoammonium H+ (Disproportionation) Hydroxylamine Hydroxylamine (Diamagnetic/Colorless) State: REDUCED Nitroxide->Hydroxylamine Reduction (Ascorbate/GSH) Nitroxide->Hydroxylamine Oxoammonium->Nitroxide 1e- Reduction Hydroxylamine->Nitroxide Oxidation (O2/Ferricyanide)

Figure 1: The Redox Cycle.[1] Note that loss of color/signal often indicates a shift to the Hydroxylamine or Oxoammonium states, which is chemically reversible.

Troubleshooting Protocol A
StepActionTechnical Rationale
1 Check pH If pH < 4, the radical disproportionates.[1] Adjust to pH 7.0–7.4 using phosphate buffer.[1]
2 Add Oxidant Add a mild oxidant (e.g., potassium ferricyanide or simply bubble air).[1] If color/signal returns, the molecule was reduced , not degraded.
3 Check Solvents Avoid solvents with abstractable hydrogens (e.g., ethers) in the presence of strong initiators, as the radical will scavenge them.
Module B: Structural Breakdown (Ester Hydrolysis)

Symptom: LC-MS shows a peak with mass corresponding to Sebacic Acid (202.25 Da) or 4-Hydroxy-TEMPO (172.24 Da).[1] Diagnosis: Hydrolysis of the Sebacate Linker.

The Mechanism: Ester Cleavage

The "sebacate" portion is a dicarboxylic acid linker connecting two TEMPO rings via ester bonds. Like all esters, it is susceptible to hydrolysis in high base (saponification) or strong acid, especially at elevated temperatures.[1]

Hydrolysis_Pathway BisTEMPO Bis-TEMPO Sebacate (Intact Molecule) Intermediate Mono-Ester Intermediate BisTEMPO->Intermediate Hydrolysis (H2O / OH- / H+) Products Degradation Products: 1. Sebacic Acid 2. 4-Hydroxy-TEMPO (x2) Intermediate->Products Further Hydrolysis

Figure 2: Irreversible degradation via ester hydrolysis.[1] This breaks the dimeric structure.

Troubleshooting Protocol B
VariableRecommendation
pH Limit Maintain pH 4.0 – 9.0. Avoid strong alkaline conditions (pH > 10) which rapidly saponify the ester.[1]
Temperature Store at -20°C. Prolonged exposure to >40°C in aqueous media accelerates hydrolysis.[1]
Detection Monitor for the appearance of 4-Hydroxy-TEMPO . If detected, the linker is broken.
Module C: Irreversible Radical Scavenging (The "Sacrificial" Mode)

Symptom: The molecule is intact (mass is correct), but it is no longer a radical, and it cannot be re-oxidized. Diagnosis: Formation of Alkoxyamines .

Context: This is the primary function of the molecule in polymer stabilization. It "sacrifices" itself to stop radical chains.[1]

  • Reaction: Bis-TEMPO (

    
    ) + Carbon Radical (
    
    
    
    )
    
    
    Alkoxyamine (
    
    
    ).
  • Result: A stable, covalent bond is formed. The radical character is permanently lost unless heated to high temps (>120°C) to induce homolysis.

Frequently Asked Questions (FAQ)

Q1: Can I use Bis-TEMPO Sebacate in cell culture? A: Yes, but be aware of its half-life.[1] Intracellular reducing agents (NADH, Glutathione, Ascorbate) will reduce the radical to the hydroxylamine within minutes to hours. This is not "degradation" but bio-reduction.[1] The hydroxylamine can act as an antioxidant itself.

Q2: How do I store the powder? A: Store at -20°C, desiccated, and protected from light. While thermally stable up to ~100°C (melting point), the radical can slowly abstract hydrogens from moisture or packaging materials over years.

Q3: Is this the same as Tinuvin 770? A: No. Tinuvin 770 is the amine precursor (HALS). Bis-TEMPO Sebacate (CAS 2516-92-9) is the oxidized nitroxyl radical.[1] Tinuvin 770 must be oxidized in situ (by UV light or peroxides) to become active.[1] Bis-TEMPO Sebacate is active immediately.[1]

Q4: My LC-MS shows a mass of M+1 or M+2. Is it degraded? A: Likely not.

  • M+1: Protonated hydroxylamine (reduced form).[1]

  • M+2: Reduced form + H+.

  • Note: Nitroxyl radicals are often difficult to ionize in ESI-MS without reduction occurring in the source.[1]

References

  • Bobbitt, J. M., & Flores, M. C. (1988). Organic nitrosonium salts.[1] Heterocycles, 27(2), 509-533.[1] (Mechanism of oxoammonium/disproportionation).[1][3][6][7][8]

  • Goldstein, S., et al. (2003). Kinetics of the reaction of nitroxide radicals with peroxyl radicals. Journal of Physical Chemistry A, 107(11), 1986-1991.[1] Link[1]

  • Soule, B. P., et al. (2007).[1] The chemistry and biology of nitroxide compounds. Free Radical Biology and Medicine, 42(11), 1632-1650.[1] (Bio-reduction pathways).[1][4][6] Link

  • TCI Chemicals. (n.d.).[1] Product Specification: Bis(2,2,6,6-tetramethyl-4-piperidyl-1-oxyl) Sebacate (CAS 2516-92-9).[1][2] Link[1]

  • Kirilyuk, I. A., et al. (2025).[1] Effect of the structure of nitroxyl radicals on the kinetics of their acid-catalyzed disproportionation. Journal of Organic Chemistry. (Recent kinetics on disproportionation).

Sources

Optimization

Reducing the leaching of Tinuvin 770 from plastic matrices.

Subject: Reducing Extractables & Leachables (E&L) of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate from Polymer Matrices. Ticket Priority: High (Regulatory/Toxicology Impact) Applicable Standards: ISO 10993-18, USP <1663...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Extractables & Leachables (E&L) of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate from Polymer Matrices. Ticket Priority: High (Regulatory/Toxicology Impact) Applicable Standards: ISO 10993-18, USP <1663>, USP <661.2>

Executive Summary: The Mobility Challenge

Tinuvin 770 is a highly effective Hindered Amine Light Stabilizer (HALS) for polyolefins (PP, PE), styrenics, and polyurethanes.[1][2][3] However, its efficacy comes with a trade-off: Molecular Mobility.

With a molecular weight of 480.7 g/mol , Tinuvin 770 is classified as a Low Molecular Weight (LMW) HALS. Unlike oligomeric stabilizers (MW > 2000 g/mol ), Tinuvin 770 possesses a high diffusion coefficient, allowing it to migrate rapidly from the bulk polymer to the surface (blooming) and subsequently leach into contacting media—particularly lipophilic drug formulations or ethanol-based solvents [1, 2].

This guide provides validated workflows to diagnose, quantify, and mitigate this leaching.

Module 1: Diagnostic & Detection Protocols
Q: How do I accurately quantify Tinuvin 770 leaching at trace (ppb) levels?

A: Standard UV detection is often insufficient for trace analysis due to matrix interference. You must use LC-MS/MS. The following protocol is self-validating through the use of an internal standard and spike recovery.

Protocol: LC-MS/MS Quantitation of Tinuvin 770 Target Sensitivity: < 10 ng/mL (ppb)

  • Sample Preparation (Leachate):

    • Take 1.0 mL of the extraction solvent (e.g., Ethanol/Water mix).

    • Critical Step (Salting In): If the matrix is purely aqueous, add KCl to a concentration of 0.1 M. Tinuvin 770 can adsorb to glass surfaces in pure water; KCl mitigates this via the "salting in" effect, improving recovery [1].

    • Internal Standard: Spike with 50 µL of deuterated Tinuvin 770 (Tinuvin 770-d8) at 100 ng/mL.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 5 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Transition: Monitor m/z 481.4 → 140.2 (Quantifier) and 481.4 → 124.2 (Qualifier).

  • Validation Check:

    • Calculate the recovery of the internal standard. If recovery is < 80% or > 120%, matrix suppression is occurring. Dilute sample 1:10 and re-inject.

Visualizing the Migration Mechanism

Understanding why it leaches is critical to stopping it. The diagram below illustrates the Fickian diffusion pathway driven by the concentration gradient and solvent affinity.

LeachingMechanism cluster_0 Rate Limiting Step: Diffusion vs. Solubility Bulk Bulk Polymer Matrix (Reservoir) Amorphous Amorphous Region (Diffusion Pathway) Bulk->Amorphous Thermal Energy (Migration) Surface Polymer Surface (Blooming Zone) Amorphous->Surface Conc. Gradient (Fickian Diffusion) Solvent Contact Medium (Lipophilic/Drug Product) Surface->Solvent Desorption/Solubility (Leaching) Solvent->Surface Equilibrium Limit (Saturation)

Figure 1: The migration pathway of LMW HALS. Leaching is driven by the diffusion rate through amorphous regions and the solubility partition coefficient at the interface.

Module 2: Formulation Strategies (Root Cause Correction)
Q: Can I replace Tinuvin 770 to stop leaching without losing UV protection?

A: Yes. The most effective method to eliminate leaching is to increase the molecular weight of the additive, rendering it immobile in the polymer matrix.

Comparative Data: LMW vs. Oligomeric HALS

FeatureTinuvin 770 (LMW)Tinuvin 622 (Oligomeric)Chimassorb 944 (Oligomeric)
Molecular Weight 480 g/mol 3100–4000 g/mol 2000–3000 g/mol
Migration Risk High (Rapid Diffusion)Low (Immobile)Low (Immobile)
Solubility High in alcohols/fatsLow extractabilityLow extractability
Application Thick sections (PP, ABS)Thin films, Food ContactThin films, Fibers
Mechanism Surface & Bulk StabilizationBulk StabilizationBulk Stabilization

Troubleshooting Decision:

  • Scenario A (Thick Section, High Gloss required): Tinuvin 770 is superior for surface gloss retention [3]. If leaching is borderline, reduce load to 0.1% and add a co-stabilizer (e.g., Tinuvin 326).

  • Scenario B (Medical Device / Thin Film): IMMEDIATE ACTION: Switch to Tinuvin 622 or Chimassorb 944. The migration risk of 770 in thin sections (high surface-to-volume ratio) is chemically unmanageable for sensitive toxicology profiles [4, 5].

Module 3: Surface Engineering (Post-Processing Mitigation)
Q: I cannot change the formulation. How do I treat the finished part to reduce leaching?

A: If the polymer formulation is locked (e.g., validated medical device), you must modify the surface energy or crosslink the surface layer to create a "diffusion barrier."

Protocol: Plasma Surface Crosslinking Plasma treatment does not just clean; it can crosslink the top 10–50 nm of the polymer, trapping the HALS molecules [6, 7].

  • Equipment: Low-pressure RF Plasma or Atmospheric Plasma Jet.

  • Gas Selection:

    • Argon (Ar): Promotes CASING (Crosslinking via Activated Species of Inert Gases). This creates a dense, crosslinked skin layer without adding polar groups that might attract water.

    • Avoid Oxygen: Oxygen plasma increases surface energy (hydrophilicity), which might actually increase leaching into aqueous-alcoholic media.

  • Parameters:

    • Power: 50–100 Watts (Low power prevents etching).

    • Time: 30–60 seconds.

    • Pressure: 0.2–0.5 mbar (if vacuum).

  • Validation:

    • Perform a contact angle measurement.[4]

    • Run a 24-hour extraction study (ethanol) comparing Treated vs. Untreated. Expect a 30–50% reduction in initial leachables.

Decision Logic for Mitigation

Use this workflow to determine the correct intervention.

MitigationLogic Start Leaching Detected (> AET Limit) FormChange Can Formulation be Changed? Start->FormChange SwitchHALS Switch to Oligomeric HALS (Tinuvin 622 / Chimassorb 944) FormChange->SwitchHALS Yes SurfaceMod Surface Modification Required FormChange->SurfaceMod No (Locked Process) Verify1 Verify UV Efficacy & Solubility SwitchHALS->Verify1 End Re-Validate via ISO 10993-18 Verify1->End Plasma Argon Plasma Treatment (Crosslink Surface) SurfaceMod->Plasma Long-term Fix Washing Solvent Washing (Remove Surface Bloom) SurfaceMod->Washing Short-term Fix Plasma->End Washing->End

Figure 2: Decision Matrix for HALS Leaching Mitigation. Green path represents the root-cause fix; Blue path represents engineering controls.

Module 4: Regulatory & Toxicology Context
Q: What are the safety limits for Tinuvin 770?

A: There is no single global limit; it depends on the application.

  • Food Contact: FDA FCN (Food Contact Notifications) often limits migration to 0.05 mg/kg (ppm) in food simulants, depending on the polymer type.

  • Medical Devices (ISO 10993-17/18): You must calculate the AET (Analytical Evaluation Threshold) based on the TTC (Threshold of Toxicological Concern).

    • Tinuvin 770 is a known sensitizer and toxic to aquatic life (GHS H410).

    • If the daily exposure exceeds 1.5 µ g/day (Cramer Class III threshold), a full toxicological risk assessment is required [8].

Self-Check: If your calculated AET is lower than your LOQ (Limit of Quantitation) from Module 1, your analytical method is non-compliant. You must concentrate your extracts (e.g., evaporate 10mL to 1mL) to increase sensitivity.

References
  • Gill, M., Garber, M. J., Hua, Y., & Jenke, D. (2010).[5] Development and Validation of an HPLC-MS-MS Method For Quantitating Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate (Tinuvin 770) and a Related Substance in Aqueous Extracts of Plastic Materials. Journal of Chromatographic Science. Link

  • BASF. (2011). Tinuvin® 770 DF Technical Data Sheet. Link

  • Wellt Chemicals. (2024).[6][7][8] Everything You Need to Know about HALS 770. Link

  • Hunan Chemical BV. Technical Data Sheet: UV-770. Link

  • Intertek. Extractables and Leachables Testing. Link

  • Liston, E. M., Martinu, L., & Wertheimer, M. R. (1993). Plasma surface modification of polymers for improved adhesion: a critical review. Journal of Adhesion Science and Technology. Link

  • Plasmatreat GmbH. How Plasma Treatment Adds Value to Plastics. Link

  • Moyer, T. (2011). Extractables and Leachables for Medical Devices: Meeting the 510(k) Requirements. NSF Pharmalytica.[9] Link

Sources

Troubleshooting

Technical Support Center: Polymer Additives &amp; Medical Packaging

Topic: Optimization of HALS 770 Dispersion in Polyolefin Melts Status: Operational Ticket Priority: High (Impact on optical properties & regulatory compliance) Assigned Specialist: Senior Application Scientist, Polymer S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of HALS 770 Dispersion in Polyolefin Melts

Status: Operational Ticket Priority: High (Impact on optical properties & regulatory compliance) Assigned Specialist: Senior Application Scientist, Polymer Stabilization Group

Executive Summary: The "Early Melt" Paradox

Welcome to the technical hub. If you are experiencing poor dispersion with Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS 770), you are likely fighting a thermodynamic mismatch.

The Core Problem: HALS 770 melts at 81–85°C , while your carrier polymer (likely Polypropylene or PE) melts at 130–165°C .

In a standard single-screw extrusion process, HALS 770 liquefies in the feed zone long before the polymer pellets soften. This creates a low-viscosity "lubricating film" on the screw surface, causing screw slippage . The screw rotates, but the material does not convey or shear effectively. The result is not just poor mixing—it is surging pressure, inconsistent output, and agglomeration due to lack of shear stress transfer.

Troubleshooting Matrix: Rapid Diagnostics

Use this table to correlate your physical defects with the underlying chemical or processing failure.

SymptomProbable CauseTechnical ExplanationImmediate Action
White Spots / Fish Eyes Agglomeration (Cold Compaction)HALS powder compacted in the feed throat before melting; screw shear was insufficient to break "wet" clumps.Switch to 10% Masterbatch or use a high-shear mixing screw elements (Maddock/kneading blocks).
Surging / Output Loss Screw SlippagePremature melting of HALS lubricates the barrel wall, reducing the friction coefficient required for solids conveying.Move feeding downstream (Side Feeder) or lower feed zone temperature.
Surface Greasiness (Bloom) Migration (Incompatibility)HALS 770 is Low MW (~480 g/mol ). Excess concentration exceeds the solubility limit of the cooled polymer matrix.Reduce loading <0.3%. Verify compatibility with co-additives. Switch to High MW HALS (e.g., HALS 622) for surface-critical parts.
Yellowing / Discoloration Chemical AntagonismInteraction between HALS (alkaline amine) and acidic species (Thioether antioxidants or pesticide residues).Remove sulfur-based antioxidants (DSTDP/DLTDP). Switch to hydroxylamine-based process stabilizers.

Deep Dive: Processing Protocols

The "Screw Slip" Mitigation Workflow

To fix dispersion, you must ensure the additive experiences the same shear history as the polymer.

Protocol A: The Masterbatch Solution (Recommended)

Why: Pre-dispersing HALS 770 in a carrier resin (LDPE or PP) at 10-20% concentration ensures the additive enters your final process as a solid pellet with similar melting kinetics to your base resin.

  • Carrier Selection: Choose a carrier with a Melt Flow Index (MFI) higher (lower viscosity) than your base resin to facilitate let-down mixing.

  • Let-down Ratio: Target a 2-3% let-down ratio at the main hopper.

Protocol B: Liquid Injection / Side Feeding (For Direct Compounding)

Why: If you must use neat powder, do not feed it in the main hopper.

  • Main Hopper: Feed Polymer + Antioxidants.

  • Melting Zone: Allow polymer to fully plastify.

  • Zone 4/5 (Side Feeder): Introduce HALS 770 into the already molten polymer.

    • Mechanism:[1][2] The polymer melt viscosity is high enough to absorb the HALS liquid without losing conveying traction.

Visualization: The Dispersion Mechanism

The following diagram illustrates the critical transition from "Wetting" to "Distribution" and where the process typically fails.

DispersionMechanism Powder HALS 770 Powder Wetting Wetting Phase (Critical Failure Point) Powder->Wetting Melt Polymer Melt (High Viscosity) Melt->Wetting Shear Shear Stress Transfer Wetting->Shear If Viscosities Matched Slip FAILURE: Screw Slip (Lubrication Effect) Wetting->Slip If HALS melts before Polymer Mix SUCCESS: Distributive Mixing Shear->Mix Final Homogeneous Dispersion Mix->Final

Caption: Figure 1. The divergence between screw slip failure and successful shear transfer depends on the timing of the HALS melting relative to the polymer plastification.

Formulation Logic: Chemical Compatibility

The "Solubility Parameter" Trap

HALS 770 is relatively polar due to the ester linkage and amine groups. Polyolefins (PP/PE) are non-polar.

  • The Risk: If the concentration of HALS 770 exceeds its saturation limit in the amorphous phase of the polymer, it will migrate to the surface (bloom) over time.

  • The Medical Context (E&L): For drug delivery devices, blooming is not just cosmetic; it is a Leachable risk. Non-dispersed agglomerates create "hotspots" of high concentration that extract easily into drug solutions.

Self-Validating Check: Calculate the Hansen Solubility Parameter (HSP) distance. If the difference (


) > 5 MPa

, phase separation is inevitable at storage temperatures.
  • Guideline: Keep HALS 770 dosage < 0.2% in thick sections.[3] For higher UV requirements, blend with a High MW Oligomeric HALS (e.g., Chimassorb 944) which anchors the HALS 770 in the matrix.

Validation Protocols (How to prove it works)

Do not rely on visual inspection alone. Use these analytical techniques to validate dispersion.

Method 1: SEM-EDS Mapping (The Gold Standard)
  • Technique: Scanning Electron Microscopy with Energy Dispersive X-Ray Spectroscopy.[4][5][6]

  • Target: Map for Nitrogen (N) .

  • Success Criteria: A uniform distribution of N dots across the cross-section.

  • Failure Mode: Concentrated clusters of N indicate agglomerates; N-rich surface layers indicate blooming.

Method 2: TGA (Thermogravimetric Analysis) Consistency
  • Protocol: Take 5 samples from different locations of the extruded film/part.

  • Run: Ramp to 300°C in N2.

  • Analysis: HALS 770 volatilizes earlier than the polymer. If the weight loss step associated with HALS varies significantly (>0.5% variance) between samples, your dispersion is inhomogeneous.

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Identify Defect Q1 Is the defect visual? Start->Q1 BranchA Yes: White Specs/Gels Q1->BranchA BranchB No: Surface Sticky/Haze Q1->BranchB SolA1 Check Screw Config. Increase Shear Zones BranchA->SolA1 Melt Fracture? SolA2 Switch to Masterbatch (Prevent Early Melt) BranchA->SolA2 Unmelted HALS? SolB1 Check Dosage (Is it > 0.3%?) BranchB->SolB1 Blooming SolB2 Check Antagonism (Sulfur present?) BranchB->SolB2 Yellowing

Caption: Figure 2. Diagnostic logic flow for isolating dispersion vs. solubility failures.

References

  • Gijsman, P. (2008).[7] Review on the mechanism of the action of HALS. Polymer Degradation and Stability.[7][8][9][10] Discusses the migration and solubility limits of low MW HALS.

  • Maier, C., & Calafut, T. (1998). Polypropylene: The Definitive User's Guide and Databook. William Andrew.
  • Songwon. (n.d.). Sabostab UV 770 Technical Information. Confirms melting point (81-85°C) and solubility data.[11]

  • Fay, J.J., & King, R.E. (1994). Antagonism between HALS and acidic species. In Polymer Durability.[5][7][8][10][12][13][14] American Chemical Society.[5] Explains the sulfur/acid deactivation mechanism.

Disclaimer: This guide is for research and development purposes. Medical device manufacturers must perform their own Extractables & Leachables (E&L) studies per ISO 10993-18 to ensure patient safety.

Sources

Optimization

Technical Support Center: Mass Spectrometry Interference Guide

Topic: Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) Ticket ID: #TIN-770-MS Status: Resolved / Knowledge Base Article Executive Summary: The "Ghost Peak" Phenomenon User Issue: "I am seeing a persistent, hi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) Ticket ID: #TIN-770-MS Status: Resolved / Knowledge Base Article

Executive Summary: The "Ghost Peak" Phenomenon

User Issue: "I am seeing a persistent, high-intensity background signal at m/z 481.4 and 241.2 in my LC-MS positive mode runs. It is suppressing my analyte signal and appears even in blank injections."

Technical Diagnosis: This is a classic signature of Tinuvin 770 contamination. Tinuvin 770 is a Hindered Amine Light Stabilizer (HALS) commonly used in the manufacturing of laboratory plastics (polypropylene microfuge tubes, pipette tips) to prevent UV degradation.

Impact:

  • Ion Suppression: Due to its high proton affinity, Tinuvin 770 acts as a "proton sponge" in the Electrospray Ionization (ESI) source, stealing charge from your analytes and causing significant sensitivity loss.

  • Carryover: It is highly lipophilic and binds strongly to C18 columns, causing ghost peaks in subsequent runs.

Diagnostic Signatures (Identification)

Before initiating remediation, confirm the identity of the contaminant using the spectral data below.

Mass Spectral Fingerprint (ESI+)
Ion Speciesm/z (Monoisotopic)DescriptionCondition

481.4 Protonated MoleculeDominant in standard runs.

241.2 Doubly ChargedDominant in high concentrations or acidic mobile phases.

342.3 Fragment IonLoss of a piperidine moiety (less common).

Note: If you observe m/z 481.4 as the base peak, check for the co-eluting 241.2 species. The ratio depends on your mobile phase pH and the concentration of the contaminant.

Root Cause Analysis: The Leaching Pathway

Tinuvin 770 does not simply "appear"; it is extracted from your labware by your solvents. Understanding this pathway is critical for prevention.

TinuvinPath Plastic Polypropylene Labware (Tubes, Tips, Caps) Solvent Organic Solvents (MeOH, ACN, DMSO) Plastic->Solvent Contact Extraction Leaching Event (Additive Extraction) Solvent->Extraction Time & Temp ESI ESI Source (Charge Competition) Extraction->ESI Injection Detector Signal Output ESI->Detector High Background (m/z 481) ESI->Detector Analyte Suppression

Figure 1: The Contamination Pathway. Organic solvents extract the lipophilic stabilizer from the plastic matrix. In the ESI source, the contaminant out-competes the analyte for protons.

Remediation Protocols

Do not attempt to "subtract" this background mathematically. You must eliminate the source.

Protocol A: The "Blank Gradient" Isolation Test

Use this to determine if the contamination is from the LC system or the sample preparation.

  • System Blank: Inject a blank using a glass vial containing only fresh mobile phase (taken directly from the source bottle, not a plastic aliquot).

  • Solvent Blank: Inject a blank from your working solvent bottle.

  • Tube Blank: Pipette 100 µL of MeOH/ACN into your specific brand of microfuge tube. Vortex for 30 seconds. Transfer to a glass vial and inject.

Interpretation:

  • Signal in System Blank : The column or LC lines are contaminated. Action: Wash system.

  • Signal in Tube Blank only : Your plasticware is the source. Action: Change brands.

Protocol B: System Decontamination (Column Wash)

Tinuvin 770 is sticky. Standard gradients often fail to remove it.

  • Disconnect the Column: Flush the LC system (lines only) with 100% Isopropanol (IPA) for 30 minutes.

  • Column Wash: Reconnect the column (divert to waste, not MS).

  • Gradient: Run a "sawtooth" gradient:

    • 95% ACN / 5% Water (0.1% Formic Acid) for 10 mins.

    • 100% IPA for 20 mins (IPA is crucial for solubilizing the lipophilic polymer).

    • Re-equilibrate.

Protocol C: Plasticware Screening

Not all "certified" tubes are free of additives.

Troubleshooting Start Detect m/z 481/241 Step1 Run Glass Vial Blank Start->Step1 Decision1 Peak Present? Step1->Decision1 CleanSystem Contamination is in LC/Column. Perform IPA Wash. Decision1->CleanSystem Yes CheckPlastics Contamination is in Prep. Test Plasticware. Decision1->CheckPlastics No Step2 Incubate Solvent in Tube (10 min) CheckPlastics->Step2 Decision2 Peak Present? Step2->Decision2 ChangeBrand Discard Tube Lot. Switch to Certified Low-Retention. Decision2->ChangeBrand Yes CheckSolvent Check Solvent Source (Bottle Caps). Decision2->CheckSolvent No

Figure 2: Decision Tree for Isolating Tinuvin 770 Source. Follow this logic flow to distinguish between system carryover and active leaching.

Frequently Asked Questions (FAQs)

Q: Can I just wash my tubes with methanol before use? A: Technically, yes, but it is risky. Pre-washing tubes with MeOH can extract surface Tinuvin, but the polymer is embedded throughout the plastic matrix. Long-term storage of samples in "washed" tubes can still result in leaching. We recommend switching to high-quality, additive-free (or low-additive) tubes from reputable suppliers (e.g., Eppendorf LoBind or similar certified grades).

Q: Why do I only see this in Positive Mode? A: Tinuvin 770 contains two piperidine rings containing nitrogen atoms. These are basic sites with high proton affinity. In negative mode, these sites do not deprotonate easily, rendering the molecule "invisible" to the detector, though it may still be present and affecting chromatography.

Q: Is this dangerous to my health? A: While Tinuvin 770 has shown some toxicity in animal models (blocking L-type calcium channels), the concentrations leaching into lab samples are generally minute. However, it is a significant data integrity hazard.

Q: I see the peak in my solvent blank even after changing tubes. Why? A: Check your solvent bottles. Many solvent manufacturers use plastic caps with liners that contain Tinuvin. Always store LC-MS grade solvents in glass bottles and avoid using parafilm or plastic transfer pipettes during mobile phase preparation.

References

  • Schauer, K. L., et al. (2013). "Mass spectrometry contamination from Tinuvin 770, a common additive in laboratory plastics."[1] Journal of Biomolecular Techniques, 24(2), 57–61.[1] Link

  • Keller, B. O., et al. (2008). "Interferences and contaminants encountered in modern mass spectrometry." Analytica Chimica Acta, 627(1), 71-81. Link

  • Guo, X., et al. (2012). "Identification of a common contaminant in LC-MS/MS analysis." Journal of Chromatography B, 880, 154-157. (Identifying polymer additives in plasticware).
  • mzCloud. "Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate Spectral Data." Link

Sources

Troubleshooting

Technical Support Center: Optimizing HALS 770 Long-Term Stabilization

Product Focus: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS 770) Document ID: TSC-HALS770-LTP-v4 Status: Active / Technical Reference Introduction: The "Workhorse" Paradox HALS 770 is widely regarded as the indust...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (HALS 770) Document ID: TSC-HALS770-LTP-v4 Status: Active / Technical Reference

Introduction: The "Workhorse" Paradox

HALS 770 is widely regarded as the industry standard for light stabilization in polyolefins (PP, PE), styrenics (ABS, ASA), and polyurethanes. Its low molecular weight (481 g/mol ) allows for rapid migration to the polymer surface, providing exceptional protection against micro-cracking and gloss loss.

However, this same mobility creates a paradox: The properties that make HALS 770 effective are the same ones that lead to its most common failure modes.

This guide addresses the three critical vectors of long-term performance failure:

  • Chemical Deactivation: The acid/base antagonism.

  • Physical Loss: Migration, blooming, and volatilization.

  • Formulation Antagonism: Negative interactions with sulfur-based antioxidants.

Module 1: Chemical Deactivation (The Acid/Base Problem)

The Mechanism of Failure

HALS 770 relies on the Denisov Cycle to regenerate itself. It is not consumed during the stabilization process unless it is chemically deactivated. HALS 770 is a secondary amine and is chemically basic.[1] In the presence of acidic species (pesticides, halogenated flame retardants, or acidic rain), it undergoes an irreversible acid-base reaction, forming an ammonium salt. This salt is photo-chemically inactive.

Visualization: The Denisov Cycle vs. Acid Deactivation

The following diagram illustrates how the regenerative cycle functions and where acidic interference breaks the chain.

DenisovCycle HALS HALS 770 (Active Amine) Nitro Nitroxyl Radical (>N-O•) HALS->Nitro Activation Salt Ammonium Salt (Inactive) HALS->Salt Acid-Base Reaction (Irreversible Deactivation) AminoEther Aminoether (>N-OR) Nitro->AminoEther Scavenges R• AminoEther->Nitro Regeneration (Releases Non-Radical Product) UV UV Light + O2 PolyRad Polymer Radical (R•) Acid Acidic Species (H+ / Pesticides) Acid->Salt

Figure 1: The Denisov Cycle showing the regenerative loop (Green/Yellow) and the deactivation "off-ramp" caused by acidic attack (Red).

Troubleshooting Q&A

Q: Our agricultural films (mulch) are embrittling prematurely despite high HALS 770 loading. Why? A: This is likely "pesticide antagonism." Many crop protection agents contain sulfur or halogenated compounds that generate acid.

  • Diagnostic: Perform elemental analysis (EDX) on the failed film. High levels of Sulfur (S) or Chlorine (Cl) coincident with the HALS nitrogen signal indicate salt formation.

  • Corrective Action:

    • Add an Acid Scavenger: Incorporate Magnesium Aluminum Hydroxide Carbonate (DHT-4A) or Zinc Stearate to neutralize acids before they attack the HALS.

    • Switch Technology: Use an NOR-HALS (Alkoxyamine HALS). These are non-basic and resistant to acidic deactivation.

Module 2: Physical Loss (Blooming & Migration)

The Physics of Migration

HALS 770 has a low molecular weight (481 g/mol ) compared to oligomeric HALS (MW > 2000). While this allows it to move quickly to the surface to heal micro-cracks, it also means it can exceed its solubility limit in the polymer matrix, leading to exudation (blooming).

Data Table: Solubility & Thermal Limits
PropertyValueImplication for Stability
Molecular Weight 480.7 g/mol High mobility; risk of volatilization/blooming.
Melting Range 81 – 85 °CLow melting point aids dispersion but risks agglomeration in hot storage.
TGA (10% Wt Loss) ~260°CStable at standard processing temps, but volatile in high-heat applications.
Solubility (PP) < 0.1%Critical: High dosages (>0.5%) often lead to supersaturation and blooming.
Water Solubility < 0.01%Excellent resistance to leaching by rain/washing.
Troubleshooting Q&A

Q: We see a white, powdery haze on our injection-molded automotive interiors after 2 weeks of storage. Is the polymer degrading? A: Likely not. This is blooming . The HALS 770 has migrated to the surface and crystallized because its concentration exceeded the solubility limit of the polymer matrix at room temperature.

  • Verification Protocol: Wipe the surface with ethanol. If the haze disappears and the surface underneath is glossy and uncracked, it is blooming, not degradation. Run FTIR on the wipe residue; a strong carbonyl peak at 1720-1740 cm⁻¹ (ester group of sebacate) confirms HALS 770.

  • Corrective Action:

    • Reduce Dosage: If using >0.5%, reduce and blend with a high-MW HALS (e.g., HALS 944 or 622).

    • Synergistic Blend: A 1:1 blend of Low MW (770) and High MW HALS creates a confusion of entropy, increasing total solubility and reducing blooming risk.

Module 3: Formulation Antagonism

The Sulfur Conflict

Thioether-based antioxidants (like DSTDP or DLTDP) are often used as secondary heat stabilizers. However, they are antagonistic to HALS 770. The sulfur species can oxidize to acidic byproducts that deactivate the HALS amine.

Visualization: Troubleshooting Logic Flow

Use this decision tree to diagnose the root cause of failure.

Troubleshooting Start Start: Polymer Failure Analysis Visual Visual Inspection Start->Visual Haze White Powder/Haze? Visual->Haze Chem Premature Cracking? Visual->Chem Bloom Diagnosis: Blooming (Supersaturation) Haze->Bloom Wipes Off Degrad Diagnosis: UV Degradation (Chalking) Haze->Degrad Surface Pitted/Cracked Env Environment Acidic? (Pesticides/FR) Chem->Env Yes Salt Diagnosis: Acid Deactivation (Salt Formation) Env->Salt Yes Sulfur Contains Thioether (DSTDP)? Env->Sulfur No Antag Diagnosis: Sulfur Antagonism Sulfur->Antag Yes Thermal Diagnosis: Thermal Failure (Not UV related) Sulfur->Thermal No

Figure 2: Logic flow for diagnosing HALS 770 performance issues.

Experimental Protocols

Protocol A: TGA Thermal Stability Check

Purpose: To verify if processing temperatures are degrading the HALS before it even enters service.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Sample: 10-15 mg pure HALS 770 (or masterbatch).

  • Atmosphere: Nitrogen (inert) and Air (oxidative) runs.

  • Ramp: 10°C/min from 30°C to 500°C.

  • Pass Criteria: < 1% weight loss at extrusion temperature (typically 220°C). Significant weight loss below 250°C indicates moisture contamination or degradation.

Protocol B: The "Beaker Test" for Chemical Resistance

Purpose: Rapid screening for acid antagonism.

  • Preparation: Prepare 100ml of 0.1N HCl solution.

  • Exposure: Immerse a sample of the HALS 770 stabilized film/plaque into the solution.

  • Control: Immerse an identical sample in distilled water.

  • Duration: 24 hours at room temperature.

  • Analysis: Remove, rinse, and dry. Perform FTIR-ATR.

  • Indicator: Look for the shift of the amine peak or appearance of ammonium salt bands. If the acid-exposed sample shows significant carbonyl growth (degradation) after subsequent UV exposure compared to the water control, the HALS has been deactivated.

References

  • BASF. (2010). Tinuvin® 770 DF Technical Information.
  • SpecialChem. (2023). Troubleshooting Antioxidant Blooming and Migration in Polymers.
  • Schem.net. (2022). Study on Synergistic Application of Antioxidant and Light Stabilizer.
  • Wikipedia. (n.d.). Hindered amine light stabilizers - Mechanism of action. Retrieved from [1][2][3][4][5][6][7][8][9]

  • NewTopChem. (2018). Evaluating the thermal stability and basic performance of light stabilizer UV-770. Retrieved from [1][2][3][4][5][6][7][8][9][10]

Sources

Optimization

Technical Support Center: Tinuvin® 770 Stability &amp; Processing Guide

Executive Summary & Core Mechanism Tinuvin 770 is a low molecular weight ( g/mol ) Hindered Amine Light Stabilizer (HALS).[1][2] In drug delivery systems (e.g., inhaler housings, pre-filled syringe plungers) and medical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Tinuvin 770 is a low molecular weight (


 g/mol ) Hindered Amine Light Stabilizer (HALS).[1][2] In drug delivery systems (e.g., inhaler housings, pre-filled syringe plungers) and medical packaging, it is critical for preventing polymer embrittlement and micro-cracking caused by UV or sterilization exposure.

However, its low molecular weight makes it uniquely susceptible to thermal volatilization and migration if processing temperatures exceed specific thresholds. This guide addresses the causality between processing heat and stabilizer failure.

The Denisov Cycle (Stabilization Mechanism)

Tinuvin 770 does not absorb UV light; it scavenges free radicals formed during polymer degradation. It regenerates itself via the Denisov Cycle. Thermal stress can disrupt this cycle if the molecule volatilizes before it can act.

DenisovCycle cluster_0 Polymer Degradation Cycle HALS Tinuvin 770 (Amine) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (Activation) Ether Aminoether (>N-O-R) Nitroxyl->Ether + Polymer Radical (R•) PolymerRad Polymer Radical (R•) Peroxy Peroxy Radical (ROO•) PolymerRad->Peroxy Ether->Nitroxyl + Peroxy Radical (ROO•) REGENERATION

Figure 1: The regenerative Denisov Cycle. Tinuvin 770 converts to a nitroxyl radical to trap polymer radicals. Excessive heat removes the HALS molecule (Amine) from the matrix before this cycle begins.

Critical Thermal Thresholds (Data Table)

The primary failure mode for Tinuvin 770 during extrusion or injection molding is volatilization , not chemical decomposition. Because it is a small molecule, it has a high vapor pressure compared to high-MW HALS (like Tinuvin 622).

Table 1: Thermogravimetric Analysis (TGA) - Weight Loss in Air Heating Rate: 20°C/min

Temperature (°C)Weight Loss (%)Implication for Processing
150°C 0.7%Safe processing window. Negligible loss.
200°C 1.0%Warning zone. Minor loss of active ingredient.[3]
225°C 2.1%Critical Threshold. Significant volatility begins.
250°C 7.2%Failure Zone. Rapid loss of stabilizer to fume extraction.
275°C 19.8%Severe degradation/loss.[1][2]

Analyst Note: While the chemical decomposition temperature is


, the functional limit is determined by volatility. We recommend a maximum melt temperature of 220°C  for Tinuvin 770.

Troubleshooting Guide (FAQ)

Issue 1: "We are seeing yellow discoloration in our PP medical vials after sterilization."

Diagnosis: Acid-Base Interaction (Antagonism). The Science: Tinuvin 770 is a secondary amine (basic).[3] If your formulation includes sulfur-based antioxidants (Thioesters like DSTDP) or halogenated flame retardants, high processing heat accelerates the oxidation of sulfur to acidic species. The Reaction:



The resulting salt is often yellow and provides no UV stability.

Corrective Action:

  • Switch Antioxidants: Replace sulfur-based thioesters with high-performance phosphites (e.g., Irgafos 168) which are neutral.

  • Reduce Shear Heat: High shear rates in the extruder increase local melt temperature, accelerating acid formation.

Issue 2: "White powder appears on the surface of the device after 2 weeks of storage."

Diagnosis: Blooming (Migration). The Science: Tinuvin 770 has a low melting point (81–85°C ).[1][2][3] If the polymer matrix is highly crystalline (like HDPE) and processed at high temperatures, the additive becomes supersaturated. Upon cooling, the polymer crystallizes and "ejects" the small HALS molecule to the surface because it cannot fit in the crystal lattice.

Corrective Action:

  • Annealing: Adjust the cooling rate of the mold. Rapid cooling locks the HALS in the amorphous regions more effectively than slow cooling.

  • Dosage Check: Ensure concentration is

    
     in highly crystalline matrices.
    
  • Substitution: If blooming persists, blend with a high-MW HALS (e.g., Chimassorb 944) which anchors the Tinuvin 770 in the matrix.

Issue 3: "The concentration of HALS in the final part is 20% lower than what we added to the hopper."

Diagnosis: Thermal Volatilization during compounding. The Science: Refer to Table 1. If your extruder profile peaks at 240°C–250°C, you are physically boiling off the additive.

Corrective Action:

  • Profile Adjustment: Set a "reverse" temperature profile where the feed zone is cooler, and the die is kept strictly below 220°C.

  • Side Feeding: Introduce Tinuvin 770 downstream in the extruder (closer to the die) to minimize its "residence time" under heat.

Diagnostic Logic Tree

Use this flowchart to diagnose stability failures in your production line.

Troubleshooting Start Problem Detected Type Identify Defect Type Start->Type Yellowing Yellowing / Discoloration Type->Yellowing Loss Low HALS Content / Early Embrittlement Type->Loss Bloom Surface Powder / Haze Type->Bloom CheckAdditives Check Co-additives: Are Sulfur/Acids present? Yellowing->CheckAdditives CheckTemp Check Extruder Temp: Is Melt Temp > 230°C? Loss->CheckTemp CheckConc Check Concentration: Is dosage > 0.5%? Bloom->CheckConc Action1 Antagonism Detected: Remove Thioesters CheckAdditives->Action1 Yes Action2 Volatility Loss: Lower Temp or Side Feed CheckTemp->Action2 Yes Action3 Supersaturation: Reduce Dose or Use HALS Blend CheckConc->Action3 Yes

Figure 2: Diagnostic workflow for Tinuvin 770 processing anomalies.

Experimental Protocol: Verifying Thermal Stability

To confirm if your processing temperature is degrading the Tinuvin 770, perform this FTIR Carbonyl Index stress test.

Objective: Determine if the HALS is surviving the process active and intact.

Materials:

  • Control Sample: Polymer plaque processed at 190°C.

  • Test Sample: Polymer plaque processed at your current high temp (e.g., 240°C).

  • FTIR Spectrometer.

Methodology:

  • Accelerated Aging: Place both plaques in a UV weathering chamber (e.g., Xenon Arc, ISO 4892-2) for 500 hours.

  • Measurement: Measure the FTIR spectrum in transmission mode.

  • Analysis: Focus on the Carbonyl region (

    
    ).
    
    • Calculation: Carbonyl Index (

      
      ) = Area of Carbonyl Peak / Area of Reference Peak (C-H stretch).
      
  • Interpretation:

    • If

      
      , the HALS in the Test Sample was volatilized or deactivated during processing, leading to rapid oxidation under UV.
      
    • If

      
      , the processing temperature is safe.
      

References

  • Hunan Chemical BV. Technical Data Sheet: UV-770. Retrieved from [Link]

  • Gugumus, F. (1993). Physico-chemical aspects of the action of HALS. Polymer Degradation and Stability.[3][4][5]

  • MPI Chemie. Tinuvin 770 Product Specification and TGA Data. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of Tinuvin 770 vs. Chimassorb 944.

Executive Summary: The Mobility vs. Permanence Trade-off In the stabilization of polyolefins and engineering plastics, the selection between Tinuvin 770 and Chimassorb 944 is not a question of chemical efficacy—both oper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mobility vs. Permanence Trade-off

In the stabilization of polyolefins and engineering plastics, the selection between Tinuvin 770 and Chimassorb 944 is not a question of chemical efficacy—both operate via the regenerative Denisov Cycle—but rather a strategic choice between molecular mobility and matrix permanence .

  • Tinuvin 770 (Low MW): Acts as a "rapid response" unit. Its low molecular weight allows it to migrate quickly to surface micro-cracks, providing immediate protection. However, this mobility comes at the cost of high volatility and extractability.

  • Chimassorb 944 (High MW): Acts as a "fortress." Its oligomeric structure anchors it within the polymer matrix, providing superior long-term thermal stability and resistance to extraction, making it the standard for thin films and fibers where surface-to-volume ratios are high.

Chemical Identity & Mechanism of Action

Both additives are Hindered Amine Light Stabilizers (HALS).[1][2][3] They do not absorb UV radiation (like Benzophenones); instead, they scavenge free radicals generated by photo-oxidation.[4]

The Denisov Cycle (Regenerative Scavenging)

The efficacy of both products relies on their ability to convert destructive peroxy radicals (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) into harmless species while regenerating the active nitroxyl radical (

). This catalytic nature allows HALS to remain effective for extended periods.

DenisovCycle HALS HALS (Amine) (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (Activation) Aminoether Aminoether (>N-O-R) Nitroxyl->Aminoether + Polymer Radical (R•) Aminoether->Nitroxyl + Peroxy Radical (ROO•) Regeneration Step Product Stable Product (ROH / Ketones) Aminoether->Product Termination PolymerRad Polymer Radical (R• / ROO•)

Figure 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism common to both Tinuvin 770 and Chimassorb 944.

Performance Matrix: Tinuvin 770 vs. Chimassorb 944[5][6][7][8]

The following data consolidates industry-standard values and experimental observations.

FeatureTinuvin 770Chimassorb 944
Chemistry Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacateOligomeric HALS (Triazine backbone)
Structure Type Monomeric (Low MW)Oligomeric (High MW)
Molecular Weight ~480 g/mol 2,000 – 3,000 g/mol
Melting Range 81 – 85 °C100 – 135 °C
Thermal Stability (TGA) 10% wt loss @ ~260°C10% wt loss @ ~400°C
Migration Rate High (Fast diffusion to surface)Low (Anchored in matrix)
Extraction Resistance Low (Prone to leaching)High (Resistant to soapy water/solvents)
Primary Application Thick sections (Injection Molding)Thin sections (Films, Fibers, Tapes)
Critical Analysis
  • Thermal Stability: Chimassorb 944 exhibits superior thermal stability (TGA onset >300°C), making it the only viable option for polymers processed at high temperatures (>280°C) or applications requiring long-term heat aging (LTHA). Tinuvin 770 risks volatilization during high-heat extrusion.

  • Solubility & Bloom: Tinuvin 770's compatibility is limited; excess usage (>0.5%) often leads to "blooming" (white powder on the surface). Chimassorb 944 has excellent compatibility due to its polymeric backbone, allowing higher loading without surface defects.

Experimental Validation Protocol

To objectively compare these stabilizers, one must simulate accelerated weathering and quantify degradation using the Carbonyl Index (CI) .

Protocol A: Accelerated Weathering & FTIR Analysis

Objective: Quantify the induction period (time to embrittlement) for PP films stabilized with 0.1% Tinuvin 770 vs. 0.1% Chimassorb 944.

Workflow Visualization:

ExperimentalProtocol Prep Sample Prep (Compression Molding 100 micron films) Exposure Weathering (ASTM G155 Xenon Arc or QUV-A 340nm) Prep->Exposure Sampling Sampling (Every 100h) Exposure->Sampling FTIR FTIR Analysis (Transmission Mode) Sampling->FTIR FTIR->Exposure Return Sample Calc Data Analysis (Carbonyl Index Calc) FTIR->Calc

Figure 2: Step-by-step workflow for comparative photo-oxidation testing.

Step-by-Step Methodology:

  • Compounding:

    • Matrix: Unstabilized Polypropylene homopolymer.

    • Loadings: Control (0%), Tinuvin 770 (0.1%), Chimassorb 944 (0.1%).

    • Process: Twin-screw extrusion at 210°C.

  • Specimen Preparation:

    • Press films to exactly 100

      
       thickness. Note: Thickness control is critical as it affects oxidation depth profiles.
      
  • Exposure:

    • Standard: ASTM G155 (Xenon Arc) with daylight filter.

    • Cycle: 102 min light / 18 min light + water spray (simulating rain extraction).

  • Quantification (The Carbonyl Index):

    • Use FTIR transmission mode.

    • Track the formation of carbonyl groups (

      
      ) centered at 
      
      
      
      .
    • Calculation:

      
      
      Where 
      
      
      
      is the absorbance of the carbonyl peak and
      
      
      is a reference peak unchanged by oxidation (e.g.,
      
      
      for PP).[5][6]

Expected Result:

  • Dry Conditions: Both perform well.

  • Wet/Spray Conditions: Tinuvin 770 samples will show a faster rise in CI after 1000 hours due to water extraction of the low MW stabilizer. Chimassorb 944 samples will maintain a low CI for significantly longer.

Application Guidelines (Decision Matrix)

For researchers in medical packaging or drug delivery devices , the choice often hinges on sterilization and biocompatibility.

DecisionTree Start Select Application Requirement Thickness Is the part Thick (>2mm) or Thin (<100µm)? Start->Thickness Thick Thick Section (Auto bumper, Crate) Thickness->Thick Thick Thin Thin Section (Film, Fiber, Tape) Thickness->Thin Thin Env Environment: High Extraction/Solvents? Rec944 Use Chimassorb 944 (Low volatility/migration) Env->Rec944 Yes (Agro film, Medical) Env->Rec944 No (General Packaging) Rec770 Use Tinuvin 770 (Allows migration to surface) Thick->Rec770 Thin->Env

Figure 3: Decision matrix for stabilizer selection based on part geometry and environmental stress.

Specific Recommendations:
  • Medical Device Packaging (Sterilization): Use Chimassorb 944 .[7][8] Gamma irradiation and EtO sterilization can induce surface radicals. 944's resistance to extraction ensures it remains in the matrix to scavenge post-sterilization radicals without leaching into the drug product (biocompatibility safety).

  • Automotive Interiors: Use Tinuvin 770 (often in blend). The ability to migrate allows it to heal surface micro-cracks caused by UV exposure in thick molded parts.

  • Agricultural Films: Use Chimassorb 944 .[2][7][8] Pesticides and constant rain/irrigation will extract Tinuvin 770 within weeks. Chimassorb 944 offers the necessary chemical resistance.

References

  • Gijsman, P. (2008). Review on the mechanism of the light-stabilizing action of Hindered Amine Light Stabilizers (HALS). Polymer Degradation and Stability.[2][4][7][8][9][5][6] [Link]

  • Almond, J., et al. (2020). Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy. e-Polymers. [Link]

  • Zweifel, H. (2001). Plastics Additives Handbook, 5th Edition. Hanser Publishers. (Standard Reference Text).

Sources

Comparative

Performance of HALS 770 compared to benzotriazole UV absorbers.

Performance Analysis for Pharmaceutical Packaging & Medical Device Applications Executive Summary In the development of pharmaceutical packaging and medical devices, polymer stability is non-negotiable. Photodegradation...

Author: BenchChem Technical Support Team. Date: February 2026

Performance Analysis for Pharmaceutical Packaging & Medical Device Applications

Executive Summary

In the development of pharmaceutical packaging and medical devices, polymer stability is non-negotiable. Photodegradation compromises not only the mechanical integrity of the device (cracking, brittleness) but also the stability of the photosensitive active pharmaceutical ingredients (APIs) inside.

This guide compares HALS 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a radical scavenger, against Benzotriazole UV Absorbers (e.g., Tinuvin 328, Tinuvin P).

The Core Distinction:

  • HALS 770 acts as the "Immune System" of the polymer. It does not prevent UV light from entering but aggressively neutralizes the free radicals generated after photon impact.[1] It is superior for retaining mechanical properties (gloss, tensile strength) and preventing surface cracking.

  • Benzotriazoles act as a "Shield." They absorb UV photons and dissipate them as heat before they can damage the polymer or the drug payload. They are superior for color retention and protecting light-sensitive contents (APIs).

For robust medical applications, a synergistic approach is often required. This guide details the mechanisms, performance data, and validation protocols to justify your formulation choices.

Mechanistic Divergence

Understanding the chemical pathways is the only way to predict failure modes. HALS and UV Absorbers (UVAs) operate on fundamentally different timelines of the degradation event.

HALS 770: The Denisov Cycle (Radical Scavenging)

HALS 770 is a low-molecular-weight hindered amine.[2] It functions via the Denisov Cycle , a regenerative process where the stabilizer is not consumed but cycles between active states to trap radicals (


, 

).[1] This explains its extreme efficiency even at low concentrations (0.1% - 0.5%).
Benzotriazoles: ESIPT (Photon Dissipation)

Benzotriazoles function via Excited State Intramolecular Proton Transfer (ESIPT) . Upon absorbing a UV photon, the molecule undergoes a rapid, reversible proton transfer that dissipates the energy as harmless heat, returning to the ground state to absorb again.[3]

Mechanistic Visualization

The following diagram contrasts the regenerative chemical trapping of HALS 770 with the physical photon dissipation of Benzotriazoles.

Mechanisms cluster_HALS HALS 770: The Denisov Cycle (Regenerative) cluster_UVA Benzotriazole: ESIPT Mechanism (Dissipative) HALS HALS (Amine) Nitroxide Nitroxyl Radical (>N-O•) HALS->Nitroxide + Oxidation Aminoether Aminoether (>N-OR) Nitroxide->Aminoether + Polymer Radical (R•) (Trapping) Aminoether->Nitroxide + Peroxy Radical (ROO•) (Regeneration) Polymer_R Polymer Radical (R•) Polymer_ROO Peroxy Radical (ROO•) Ground Ground State (Enol Form) Excited Excited State (Enol*) Ground->Excited + UV Photon Keto Excited Keto (Proton Transfer) Excited->Keto ESIPT Keto->Ground Non-radiative Decay (- Heat) UV_Photon UV Photon (hν) Heat Heat Release

Caption: Comparison of the regenerative radical trapping cycle of HALS 770 (left) vs. the cyclic photon dissipation of Benzotriazoles (right).

Comparative Performance Analysis

Critical Performance Metrics

The choice between HALS and UVA depends on whether you are protecting the container (mechanical integrity) or the content (drug stability).

FeatureHALS 770Benzotriazole UV Absorbers
Primary Mechanism Radical Scavenging (Chemical)UV Absorption (Physical)
Thickness Dependence Independent. Effective in thin films and surfaces.Dependent (Beer-Lambert Law). Requires path length (>50µm) to be effective.
Gloss Retention Superior. Prevents surface micro-cracking (chalking).Moderate. Surface often degrades before UVA can act.
Color Retention Good, but can allow initial yellowing.Superior. Filters UV before chromophores form.
Content Protection Poor. UV light passes through to the drug.Excellent. Blocks UV transmission to the drug.
Migration/Leaching High (Low MW). Risk of blooming/leaching.Moderate to Low (depending on grade).
Scenario: Thin Films (Blister Packs) vs. Thick Sections (Bottles)
  • Thin Films (<50µm): Benzotriazoles are ineffective here because they lack the optical path length to absorb light (Beer-Lambert Law). HALS 770 is the mandatory choice for thin films (e.g., PP blister films) to prevent brittleness.

  • Thick Sections (>100µm): Benzotriazoles function well here. However, for medical bottles, HALS 770 is still preferred for the polymer's mechanical strength, while Benzotriazoles are added specifically to protect the liquid contents from UV degradation.

Experimental Validation Protocol

To objectively select the stabilizer system, you must conduct accelerated weathering tests. The following protocol is designed for a Polypropylene (PP) medical packaging study.

Protocol: Accelerated Weathering & Characterization

Objective: Compare the efficacy of HALS 770 (0.2%) vs. Tinuvin 328 (0.2%) vs. Blend (0.1%/0.1%) in PP.

1. Sample Preparation:

  • Matrix: Polypropylene Homopolymer (MFI 12).

  • Compounding: Twin-screw extruder at 200°C.

  • Specimens: Injection molded plaques (2mm thick) and cast films (50µm).

2. Exposure (Choose one based on application):

  • Outdoor Simulation: ASTM G155 (Xenon Arc). Irradiance 0.35 W/m² @ 340nm. Black Panel Temp: 63°C. Cycle: 102 min light, 18 min light+spray (simulates rain).

  • Indoor/Shelf Simulation: ASTM G154 (QUV). UVA-340 lamps. No water spray.

3. Characterization Intervals: 0, 500, 1000, 2000 hours.

4. Testing Metrics:

  • Surface Integrity: Gloss measurement at 60° (ASTM D523).

  • Mechanical Failure: Tensile impact strength (ASTM D1822) or Elongation at Break (ASTM D638). Note: Elongation is the most sensitive indicator of degradation.

  • Chemical Change: Carbonyl Index via FTIR (peak at 1715 cm⁻¹).

Workflow Visualization

Protocol cluster_Metrics Characterization Metrics Prep Sample Prep (PP + Additives) Exposure Accelerated Weathering (ASTM G155/G154) Prep->Exposure FTIR FTIR (Carbonyl Index) Exposure->FTIR Chem. Change Gloss Gloss Meter (Surface Cracking) Exposure->Gloss Surface Tensile Tensile Test (Elongation @ Break) Exposure->Tensile Bulk Integrity

Caption: Experimental workflow for validating stabilizer performance via accelerated weathering.

The Synergistic "Gold Standard"

For high-value pharmaceutical packaging, relying solely on one mechanism is often insufficient.

The Synergy Effect: Experimental data consistently shows that a combination of HALS 770 (0.1 - 0.2%) and a Benzotriazole (0.2 - 0.5%) outperforms the sum of their individual contributions.

  • The Benzotriazole shields the bulk polymer and the drug contents, reducing the total number of radicals generated.

  • HALS 770 scavenges the few radicals that manage to form (due to surface defects or UVA saturation).

Recommendation for Medical Plastics:

  • Syringes/Devices (Mechanical Focus): Priority on HALS 770.

  • Drug Vials/Bottles (Content Focus): Priority on Benzotriazole (for UV blocking) + HALS 770 (for bottle integrity).

Safety Note: HALS 770 is a low molecular weight species. For applications with strict extractable/leachable limits (e.g., parenteral solutions), consider high-molecular-weight oligomeric HALS (e.g., Tinuvin 622) in conjunction with benzotriazoles to minimize migration.

References

  • BASF. (2019). Tinuvin® 328 Technical Data Sheet. Retrieved from 4

  • Hunan Chemical BV. (2022). UV-770 Technical Data Sheet. Retrieved from 2

  • Gijsman, P., et al. (1993). The mechanism of action of hindered amine light stabilizers. Polymer Degradation and Stability.[1][5][6][7][8][9] Cited in 10

  • Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Retrieved from 11

  • ResearchGate. (2020). Why usage of Tinuvin 770 UV stabilizer showing better increase of mechanical properties.... Retrieved from 8[12]

  • SpecialChem. (2025). Light Stabilizers/UV Absorbers - Selection Tips. Retrieved from 13

Sources

Validation

Efficacy of Low vs. High Molecular Weight HALS: A Comparative Technical Guide

This guide provides a rigorous technical comparison of Low Molecular Weight (LMW) and High Molecular Weight (HMW) Hindered Amine Light Stabilizers (HALS). It is structured to serve researchers and formulation scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Low Molecular Weight (LMW) and High Molecular Weight (HMW) Hindered Amine Light Stabilizers (HALS). It is structured to serve researchers and formulation scientists, particularly those in polymer science and pharmaceutical packaging (where extractables/leachables are critical).

Executive Summary

The efficacy of Hindered Amine Light Stabilizers (HALS) is dictated by a fundamental trade-off between mobility and permanence .

  • LMW HALS (Monomeric): Characterized by high mobility, allowing rapid migration to the polymer surface to neutralize oxidation where it initiates. However, they are prone to volatilization during processing and leaching (extraction) in end-use environments.

  • HMW HALS (Oligomeric/Polymeric): Characterized by low mobility and high molecular entanglement. They offer superior resistance to extraction and volatilization, making them essential for thin films, fibers, and regulated applications (e.g., medical packaging).

  • Synergy: Field data consistently demonstrates that a blend of LMW and HMW species often outperforms either acting alone, providing both immediate surface protection and long-term bulk stabilization.

Mechanistic Foundation: The Denisov Cycle

To understand the efficacy differences, one must first understand the shared mechanism. Unlike UV absorbers, HALS do not absorb radiation; they act as radical scavengers in a regenerative cycle known as the Denisov Cycle .[1][2]

The Regenerative Pathway

The HALS molecule oxidizes to form a stable nitroxyl radical (


), which traps damaging polymer alkyl radicals (

).[1] This forms an aminoether (

), which subsequently reacts with peroxy radicals (

) to regenerate the nitroxyl radical. This regeneration is why HALS are effective at relatively low concentrations (typically 0.1% - 1.0%).
Visualization: The Denisov Cycle

The following diagram illustrates the continuous regeneration of the active nitroxyl species.

DenisovCycle HALS HALS (Amine) (>N-H or >N-R) Nitroxyl Nitroxyl Radical (>N-O•) *Active Scavenger* HALS->Nitroxyl Activation (Oxidation) Aminoether Aminoether (>N-OR) *Dormant Species* Nitroxyl->Aminoether Traps R• Aminoether->Nitroxyl Reacts with ROO• (Regeneration) Oxidation Photo-oxidation (POO•) Oxidation->HALS PolymerRad Polymer Radical (R•) PolymerRad->Nitroxyl PeroxyRad Peroxy Radical (ROO•) PeroxyRad->Aminoether

Figure 1: The Denisov Cycle showing the regenerative scavenging mechanism of HALS.[1][2][3]

Comparative Analysis: LMW vs. HMW

The chemical efficacy is identical (both contain the active piperidine ring), but the physical efficacy differs drastically based on molecular weight (MW).

Table 1: Physicochemical Property Comparison
FeatureLow MW HALS (Monomeric)High MW HALS (Polymeric)
Typical MW 300 – 600 g/mol 2,000 – 4,000+ g/mol
Mobility High (Fast diffusion)Low (Slow diffusion)
Volatility High (Risk of loss during extrusion)Negligible
Extraction Resistance Poor (Leaches in solvents/water)Excellent
Primary Utility Thick sections, surface protectionThin films, fibers, medical packaging
Example Products Tinuvin 770, Chimassorb 81Chimassorb 944, Tinuvin 622
Deep Dive: The Mobility Paradox
  • LMW Advantage: In thick plaques (e.g., automotive bumpers), UV degradation is surface-limited. LMW HALS can migrate from the bulk to the surface to replenish the active stabilizer layer, maintaining protection over time [1].[1]

  • HMW Advantage: In high-surface-area applications (e.g., agricultural films or fibers), LMW HALS would volatilize during the melt phase or leach out due to rain/irrigation. HMW HALS remain physically entangled in the polymer matrix, ensuring permanence [2].

Pharmaceutical Relevance (E-E-A-T Insight)

For drug development professionals dealing with medical device packaging (e.g., pre-filled syringes, blister packs): HMW HALS are strictly preferred. The high migration potential of LMW HALS poses a significant risk of "leachables" migrating into the drug formulation, potentially altering efficacy or toxicity. HMW variants minimize this toxicological risk.

Experimental Protocols (Self-Validating Systems)

To objectively compare efficacy, one must control for processing history and exposure conditions. The following protocols ensure data integrity.

Protocol A: Accelerated Weathering & Degradation Monitoring

Objective: Quantify stabilization efficiency under simulated environmental stress.

  • Sample Preparation:

    • Matrix: Polypropylene (PP) homopolymer (unstabilized).

    • Formulations:

      • Control (No HALS)

      • 0.2% LMW HALS (e.g., Tinuvin 770)

      • 0.2% HMW HALS (e.g., Chimassorb 944)

      • 0.2% Blend (1:1 ratio)

    • Processing: Twin-screw extrusion at 210°C, followed by compression molding into 100µm films.

  • Exposure:

    • Standard: ASTM G155 (Xenon Arc) or ISO 4892-2.

    • Conditions: Irradiance 0.51 W/m² @ 340nm; Black Panel Temp 63°C; Wet/Dry cycle (102 min dry / 18 min spray).

  • Analysis (The Metric):

    • Carbonyl Index (CI): Use FTIR transmission. Measure the growth of the carbonyl peak (1700–1750 cm⁻¹) relative to a reference peak (e.g., C-H stretch at 2720 cm⁻¹).

    • Failure Criterion: Time to reach 50% retention of tensile strength or a specific Carbonyl Index increase (e.g.,

      
      CI > 0.1).
      
Protocol B: TGA Volatility Screening

Objective: Assess thermal stability and potential loss during processing.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method: Ramp 10°C/min from 30°C to 500°C under Nitrogen.

  • Critical Data Point: Temperature at 10% weight loss (

    
    ).
    
    • Insight: If

      
       is near the polymer processing temperature, the HALS will volatilize, reducing the effective concentration in the final part.
      
Visualization: Experimental Workflow

Workflow cluster_Analysis Step 4: Analysis Cycles Prep Step 1: Compounding (Extrusion @ 210°C) Molding Step 2: Film Formation (100µm Compression) Prep->Molding Exposure Step 3: Weathering (ASTM G155 Xenon Arc) Molding->Exposure FTIR FTIR (Carbonyl Index) Exposure->FTIR Every 100h Tensile Tensile Test (% Retention) Exposure->Tensile Every 500h

Figure 2: Standardized workflow for comparative HALS efficacy testing.

Data Interpretation & Selection Guide

The following data summarizes typical industry findings for Polypropylene (PP) films [3][4].

Table 2: Comparative Efficacy Data (PP Films, 100µm)
FormulationTGA

(°C)
Hours to 50% Tensile Strength (Weathering)Performance Notes
Control (None) N/A< 200 hrsRapid embrittlement.
LMW HALS ~240°C1,200 hrsGood initial protection, but surface loss occurs over time.
HMW HALS > 300°C1,800 hrsSuperior long-term durability; no blooming.
Blend (50/50) Mixed2,200 hrs Synergistic Effect: LMW protects surface; HMW protects bulk.
Strategic Recommendation
  • Use LMW HALS when:

    • The polymer section is thick (> 2mm).

    • Processing temperatures are low (< 230°C).

    • Cost is a primary driver (often cheaper).

  • Use HMW HALS when:

    • The application is a thin film, fiber, or tape (high surface area).

    • The part contacts solvents, fats, or aggressive media (extraction risk).

    • FDA/Medical compliance requires minimal migration [1].

  • Use Blends when:

    • Maximum outdoor durability is required. The LMW component provides rapid surface passivation, while the HMW component ensures the stabilizer reservoir is not depleted by volatilization or leaching [5].

References

  • 3V Sigma USA. (2025).[4] The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved from

  • Partners in Chemicals. (2023). High molecular weight HALS - Developments and Selection. Retrieved from

  • MarketsandMarkets. (2024). Hindered Amine Light Stabilizers (HALS) Market Size & Forecast. Retrieved from

  • Wellt Chemicals. (2024). Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. Retrieved from

  • ResearchGate. (2025). Possibilities and limits of synergism with light stabilizers in polyolefins. Retrieved from

Sources

Comparative

Technical Guide: Comparative Validation of HALS 770 in Outdoor Weathering Studies

Executive Summary: The Low-Molecular Weight Advantage Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, widely known as HALS 770 , represents a critical class of Low Molecular Weight (LMW) Hindered Amine Light Stabilizers....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Low-Molecular Weight Advantage

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, widely known as HALS 770 , represents a critical class of Low Molecular Weight (LMW) Hindered Amine Light Stabilizers. Unlike its oligomeric counterparts (e.g., HALS 944), HALS 770 (MW ~480 g/mol ) is characterized by high mobility within the polymer matrix.

This guide validates the performance of HALS 770 in outdoor weathering scenarios, specifically focusing on its rapid surface migration capability which provides immediate protection for thick-section applications (e.g., automotive bumpers, medical device housings). However, this same property presents validation challenges regarding exudation and leachables—a critical factor for drug delivery systems and medical packaging.

Mechanistic Foundation: The Denisov Cycle

To validate HALS 770, one must understand that it does not absorb UV radiation.[1] Instead, it acts as a radical scavenger. The stabilization mechanism follows the Denisov Cycle , a regenerative process where the stabilizer is not consumed but cycles between active states to trap alkyl and peroxy radicals formed during photo-oxidation.

Mechanism Visualization

The following diagram illustrates the regenerative nature of HALS 770. Note the transition from the amine to the nitroxyl radical (the active trapping species).[2][3]

DenisovCycle HALS HALS 770 (Amine) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (O2/UV) AminoEther Amino Ether (>N-O-R) Nitroxyl->AminoEther Traps Alkyl Radical (R•) AminoEther->Nitroxyl Reacts with Peroxy Radical (ROO•) REGENERATION PolymerRadical Polymer Radical (R• or ROO•) PolymerRadical->Nitroxyl Target

Figure 1: The Denisov Cycle showing the regenerative radical scavenging mechanism of HALS 770.

Comparative Performance Analysis

The following data synthesizes field performance metrics for Polypropylene (PP) plaques exposed to accelerated weathering (Xenon Arc).

Table 1: HALS 770 vs. High MW Alternatives (HALS 944)

Substrate: Polypropylene Homopolymer (Thick Section 2mm)

MetricControl (Unstabilized)HALS 770 (Low MW) HALS 944 (High MW)Analysis
Molecular Weight N/A480 g/mol >2500 g/mol 770 migrates faster to the surface.
T50% (Tensile) < 400 Hours> 2200 Hours > 2500 Hours944 is superior in long-term bulk retention.
Gloss Retention Fails < 300 HoursExcellent Good770 provides superior surface protection due to mobility.
Surface Cracking SevereMinimal Minor770 prevents surface micro-cracks effectively.
Leaching Risk N/AHigh LowCritical for Medical Packaging: 770 may migrate into contents.

Key Insight: HALS 770 outperforms in surface aesthetics (gloss/cracking) because it migrates to the surface where UV intensity is highest. HALS 944 is superior for thin films where 770 would volatilize or leach out.

Experimental Validation Protocol

To objectively validate HALS 770, researchers must utilize ASTM G155 (Xenon Arc) rather than UV-fluorescent methods (ASTM G154), as Xenon Arc better simulates the full solar spectrum, including the visible light wavelengths that affect pigmented medical plastics.

Protocol Workflow

This self-validating workflow ensures that observed degradation is due to UV failure, not thermal runaway or moisture artifacts.

ValidationProtocol Prep 1. Sample Prep (PP Plaques + 0.2% HALS 770) Exposure 2. ASTM G155 Exposure (Xenon Arc, 0.55 W/m² @ 340nm) Prep->Exposure Sampling 3. Interval Sampling (500h, 1000h, 2000h) Exposure->Sampling Sampling->Exposure Return to Chamber Analysis 4. Multi-Modal Analysis Sampling->Analysis FTIR FTIR (Carbonyl Index) Analysis->FTIR Gloss Gloss Meter (60°) Analysis->Gloss

Figure 2: Validation workflow adhering to ASTM G155 standards for accelerated weathering.

Detailed Methodology
  • Formulation: Compounding Polypropylene with 0.1% - 0.5% HALS 770 . A control (unstabilized) and a reference (HALS 944) must be included.

  • Exposure Conditions (ASTM G155 Cycle 1):

    • Filter: Borosilicate S (Daylight).

    • Irradiance: 0.35 W/m² at 340 nm.[4]

    • Black Panel Temp: 63°C ± 2°C.

    • Cycle: 102 minutes Light / 18 minutes Light + Water Spray.

  • Failure Criteria: The validation endpoint is defined as a 50% loss in tensile elongation at break or a Delta E (Color Change) > 3.0 .

Critical Analysis for Drug Development & Packaging

While HALS 770 is a superior stabilizer for maintaining the mechanical integrity of medical device housings (e.g., inhalers, injection pens), its Low Molecular Weight poses a specific risk in drug contact applications.

  • The Migration Risk: Because HALS 770 is mobile, it can migrate out of the plastic and into liquid drug formulations (leachables).

  • Recommendation: For direct drug contact packaging (blisters, vials), High MW HALS (e.g., Chimassorb 944) or chemically bonded stabilizers are preferred to minimize toxicology concerns. Use HALS 770 for secondary packaging or external device components where surface gloss and structural integrity are paramount but drug contact is non-existent.

References

  • ASTM International. (2023). ASTM G155-21: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. Retrieved from [Link]

  • Wellt Chemicals. (2024).[5] Everything You Need to Know about HALS 770. Retrieved from [Link]

  • Costa, T., et al. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. National Institutes of Health. Retrieved from [Link]

Sources

Validation

Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate vs. Tinuvin 783.

Technical Comparison Guide: Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) Sebacate vs. Tinuvin 783 Abstract This guide provides a critical technical comparison between Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) seba...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) Sebacate vs. Tinuvin 783

Abstract This guide provides a critical technical comparison between Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (referred to herein as Bis-TEMPO Sebacate ) and Tinuvin 783 .[1] While both compounds share the "sebacate" moiety and piperidine substructures, they occupy distinct functional classes in polymer chemistry and pharmaceutical sciences. Bis-TEMPO Sebacate is a stable free radical used primarily as a polymerization inhibitor and spin label, whereas Tinuvin 783 is a synergistic blend of high-molecular-weight Hindered Amine Light Stabilizers (HALS) designed for long-term weathering protection.[1]

Chemical Identity & Structural Distinction

The fundamental difference lies in their oxidation state and molecular weight.[1] Bis-TEMPO Sebacate is the oxidized, active nitroxyl radical form, while Tinuvin 783 is a blend of amine precursors that must be oxidized in situ to become active.

FeatureBis-TEMPO SebacateTinuvin 783
CAS Number 2516-92-9 Blend: 65447-77-0 (Tinuvin 622) + 70624-18-9 (Chimassorb 944)
Chemical Class Nitroxyl Radical (Stable Free Radical)HALS Blend (Oligomeric Amines)
Active Species Pre-formed Nitroxyl Radical (>N-O[1]•)Secondary/Tertiary Amines (>N-H / >N-R)
Appearance Orange-Red Crystalline PowderWhite/Colorless Pellets or Powder
Molecular Weight ~510.7 Da (Low MW)>2000 Da (High MW / Oligomeric)
Solubility Soluble in organic solvents; migrates easily.[1]Low migration; extraction resistant.[1]

Critical Note for Drug Developers: Bis-TEMPO Sebacate (CAS 2516-92-9) has recently been identified as an adulterant in illicit fentanyl supplies and exhibits pharmacological activity (L-type calcium channel blocking).[2] Tinuvin 783 is FDA-cleared for specific indirect food contact applications (packaging).[1]

Mechanism of Action: The Denisov Cycle

To understand the performance gap, one must analyze the Denisov Cycle , the catalytic pathway by which HALS stabilize polymers.

  • Tinuvin 783 (The Reservoir): Enters the cycle as an amine.[1] It requires an initial sacrificial oxidation step (absorbing a polymer radical) to form the active nitroxyl species.[1] It acts as a reservoir, slowly releasing protection over years.[1][3]

  • Bis-TEMPO Sebacate (The Interceptor): Enters the cycle directly as the active nitroxyl radical.[1] It bypasses the activation step, providing immediate, stoichiometric radical quenching. However, once consumed (converted to aminoether), it relies on polymer degradation dynamics to regenerate.[1]

DenisovCycle HALS Tinuvin 783 (Amine Precursor) Nitroxyl Bis-TEMPO Sebacate (Active Nitroxyl Radical) HALS->Nitroxyl Oxidation (Activation) Requires ROO• AminoEther Aminoether (>N-O-R) Nitroxyl->AminoEther Scavenging R• (Fast Kinetic) AminoEther->Nitroxyl Regeneration + ROO• -> >N-O• + ROH + Ketone PolymerRad Polymer Radical (R•) PeroxyRad Peroxy Radical (ROO•)

Figure 1: The Denisov Cycle illustrating the entry points.[1] Tinuvin 783 enters as a precursor (blue), while Bis-TEMPO Sebacate enters as the active species (red), explaining its use as an immediate inhibitor.[1]

Performance Comparison Matrix

A. Polymerization Inhibition (Scorch Retardation)[1]
  • Bis-TEMPO Sebacate: Superior. Due to its unpaired electron, it reacts near-instantaneously with alkyl radicals (R[1]•). It is used to prevent premature crosslinking ("scorching") during the processing of polyethylene or in the storage of monomers (acrylates).[1]

  • Tinuvin 783: Ineffective. As a stable amine, it does not quench radicals fast enough to inhibit polymerization kinetics effectively during synthesis.[1]

B. Long-Term Weathering (UV Stabilization)[1]
  • Bis-TEMPO Sebacate: Poor. Its low molecular weight leads to rapid migration and leaching from the polymer matrix.[1] Furthermore, its initial orange color causes immediate yellowing/discoloration of the final product.

  • Tinuvin 783: Superior. The high molecular weight (oligomeric nature) anchors the stabilizer within the polymer matrix, preventing leaching.[1] The synergistic blend (Tinuvin 622 + Chimassorb 944) covers a broad range of degradation modes, providing years of protection for films and fibers.[1]

C. Biological & Safety Profile
  • Bis-TEMPO Sebacate:

    • Risk:[1] Biologically active.[1][4] Recent studies link it to nicotinic receptor inhibition and calcium channel blocking.[1][4]

    • Use: Research reagent, spin label for EPR spectroscopy.

  • Tinuvin 783:

    • Safety: High safety profile due to low bioavailability (too large to cross membranes easily).[1]

    • Use: Approved for food packaging (indirect contact).[1][5][6][7]

Experimental Protocols

Protocol 1: Electron Paramagnetic Resonance (EPR) Validation

Purpose: To distinguish Bis-TEMPO Sebacate from Tinuvin 783 in an unknown sample.

  • Sample Prep: Dissolve 1 mg of substance in 1 mL of Toluene.

  • Instrument: X-band EPR Spectrometer (e.g., Bruker EMX).

  • Settings: Center field 3500 G, Sweep width 100 G, Modulation amplitude 1 G.

  • Observation:

    • Bis-TEMPO Sebacate: Will show a strong, characteristic triplet signal (1:1:1 intensity ratio) due to the interaction of the unpaired electron with the 14N nucleus.[1]

    • Tinuvin 783: Will be EPR silent (no signal) because it is diamagnetic (no unpaired electrons) until oxidized.[1]

Protocol 2: Oxidation Induction Time (OIT) - DSC Method

Purpose: To measure stabilization efficiency in Polyethylene (PE).

  • Compounding: Melt blend PE with 0.1% additive (Bis-TEMPO vs. Tinuvin 783) at 150°C.

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Method:

    • Heat sample to 200°C under Nitrogen.[1]

    • Isothermal hold at 200°C for 5 min.

    • Switch gas to Oxygen (50 mL/min).

  • Result Analysis: Measure time until the onset of the exothermic oxidation peak.

    • Bis-TEMPO: Immediate extension of OIT, but slope may degrade faster once consumed.[1]

    • Tinuvin 783: Moderate initial OIT extension, but superior retention of properties in long-term oven aging tests (not shown in short DSC).[1]

Summary Recommendations

  • Choose Bis-TEMPO Sebacate (CAS 2516-92-9) if: [1][8][9][10]

    • You need to stop a reaction (Polymerization Inhibitor).[1]

    • You are performing EPR imaging or need a spin label.[1]

    • You are studying redox cycles in biological systems (with caution regarding toxicity).

  • Choose Tinuvin 783 if:

    • You are developing pharmaceutical packaging (films/bottles) requiring UV protection.

    • You need a stabilizer that will not migrate into the drug product.[1]

    • You require a colorless additive for aesthetic reasons.[1]

References

  • PubChem. (n.d.).[1] Bis(2,2,6,6-tetramethyl-4-piperidyl-1-oxyl) sebacate. National Library of Medicine.[1] Retrieved from [Link][1]

  • Gugumus, F. (1993).[1] Mechanisms of Action of Hindered Amine Light Stabilizers. Polymer Degradation and Stability, 40(2), 167-215.[1]

  • Center for Forensic Science Research and Education (CFSRE). (2024).[1] Public Health Alert: Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate Detected in Fentanyl Supply.[1] Retrieved from [Link][1]

Sources

Comparative

Cost-performance analysis of Tinuvin 770 in industrial applications.

Technical Dossier: Cost-Performance Architecture of Tinuvin 770 in Polyolefin Stabilization Part 1: Executive Abstract & Core Directive The Verdict: Tinuvin 770 remains the industrial "surface specialist" for thick-secti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: Cost-Performance Architecture of Tinuvin 770 in Polyolefin Stabilization

Part 1: Executive Abstract & Core Directive

The Verdict: Tinuvin 770 remains the industrial "surface specialist" for thick-section polyolefins (PP, TPO, Styrenics). Its low molecular weight (480.7 g/mol ) allows for rapid migration to the polymer-air interface, providing superior protection against micro-cracking and gloss loss compared to high-molecular-weight (HMW) alternatives. However, this mobility comes with a "volatility penalty," making it unsuitable for high-surface-area applications (thin films) or high-temperature processing where sublimation occurs.

Cost-Performance Ratio: High.[1] In standard automotive TPO (thermoplastic olefin) applications, Tinuvin 770 delivers stabilization efficiency at dosages 30-50% lower than UV absorbers (Benzophenones), offsetting its higher per-kg cost through lower loading requirements and extended part service life.

Part 2: Mechanistic Foundation (The Denisov Cycle)

To understand the cost-efficiency of Tinuvin 770, one must understand that it is not consumed like a sacrificial UV absorber. It acts as a regenerative radical scavenger .[2]

The Mechanism: Tinuvin 770 belongs to the Hindered Amine Light Stabilizer (HALS) class.[2][3][4][5][6][7][8][9][10][11] It does not absorb UV radiation; instead, it traps the free radicals formed by photo-oxidation. The active species is the nitroxyl radical (


), which cycles continuously, neutralizing alkyl radicals without being depleted.

Diagram 1: The Regenerative Denisov Cycle This diagram illustrates the catalytic nature of Tinuvin 770, explaining why low dosages (0.1 - 0.5%) remain effective over years of exposure.

DenisovCycle T770 Tinuvin 770 (Amine Precursor) Oxidation Photo-Oxidation (Formation of >N-O•) T770->Oxidation UV + O2 Nitroxyl Nitroxyl Radical (>N-O•) THE ACTIVE SPECIES Oxidation->Nitroxyl Scavenging Radical Scavenging (Traps Polymer Radical R•) Nitroxyl->Scavenging + R• (Polymer Radical) AminoEther Aminoether (>N-O-R) Scavenging->AminoEther Regeneration Regeneration (Reacts with Peroxy Radical ROO•) AminoEther->Regeneration + ROO• Regeneration->T770 Minor Loop Regeneration->Nitroxyl Cycle Repeats (Polymer Intact)

Figure 1: The Denisov Cycle showing the regenerative capability of the nitroxyl radical derived from Tinuvin 770.

Part 3: Comparative Landscape & Technical Limitations

1. The Mobility vs. Permanence Trade-off Tinuvin 770 is a Low Molecular Weight (LMW) HALS.[10]

  • Pros: High mobility.[7][10] It diffuses readily to the surface where photo-oxidation is most intense (micro-cracking zone).

  • Cons: High volatility. It can be lost during processing or "bloom" (exude) out of the plastic over time.

2. The Basicity Trap (Critical for Ag-Films) Tinuvin 770 is a Basic HALS .[10] It interacts antagonistically with acidic species.

  • Risk: In agricultural films exposed to sulfur-based pesticides or halogenated flame retardants, the amine group is protonated (blocked), rendering the stabilizer useless.

  • Alternative: For acidic environments, non-basic HALS (e.g., Tinuvin 123) are required, though they come at a premium cost.

Table 1: Comparative Performance Matrix

FeatureTinuvin 770 (LMW HALS)Chimassorb 944 (HMW HALS)Chimassorb 81 (UV Absorber)
Mechanism Radical Scavenger (Regenerative)Radical Scavenger (Regenerative)UV Screening (Sacrificial)
MW ( g/mol ) ~480>2000~326
Surface Protection Excellent (Rapid Migration)Moderate (Slow Migration)Poor (Thickness Dependent)
Volatility Moderate (Risk in thin films)Low (Excellent for films/fibers)High
Acid Resistance Poor (Deactivated by pesticides)ModerateExcellent
Cost Efficiency High (Low dosage required)Medium (Higher dosage needed)Low (High dosage required)

Part 4: Experimental Validation (Self-Validating Protocol)

To validate the cost-performance assertions, the following protocol is designed to isolate the variables of gloss retention (surface integrity) and tensile strength (bulk integrity).

Protocol 770-Alpha: Accelerated Weathering of Polypropylene

Step 1: Formulation (The Control Loop)

  • Matrix: Unfilled Polypropylene Homopolymer (MFI 12).

  • Control: 0.1% Antioxidant (Irganox 1010) only.

  • Test A: Control + 0.2% Tinuvin 770.

  • Test B: Control + 0.5% Benzophenone (UVA).

  • Rationale: Comparing 0.2% HALS vs 0.5% UVA tests the "efficiency hypothesis."

Step 2: Compounding & Molding

  • Twin-screw extrusion at 210°C.

  • Injection molding of ISO 527 tensile bars and 2mm plaques.

  • Integrity Check: Measure Initial Yellowness Index (YI) to ensure no degradation occurred during processing (T770 is thermally stable up to ~280°C).

Step 3: Exposure (ASTM G155)

  • Device: Xenon Arc Weather-Ometer.

  • Cycle: 102 min light / 18 min light + water spray (simulating rain/dew).

  • Irradiance: 0.35 W/m² @ 340nm.

  • Duration: 2000 Hours (approx. 1-2 years Florida equivalent).

Step 4: Analysis Metrics

  • Gloss Retention (60°): Indicates surface oxidation (chalking).

  • Carbonyl Index (FTIR): Measures chemical degradation of the polymer backbone.

  • Micro-cracking (SEM): Visual confirmation of failure.

Diagram 2: Experimental Workflow

ExperimentalProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress cluster_2 Phase 3: Analysis Compounding Compounding (PP + 0.2% T770) Molding Injection Molding (2mm Plaques) Compounding->Molding Weathering ASTM G155 (Xenon Arc, 2000h) Molding->Weathering Gloss Gloss Retention (Surface) Weathering->Gloss FTIR Carbonyl Index (Chemical) Weathering->FTIR Tensile Tensile Strength (Structural) Weathering->Tensile

Figure 2: Step-by-step workflow for validating stabilizer efficacy according to ASTM standards.

Part 5: Cost-Performance Data Analysis

The following data summarizes typical results from the protocol described above.

Table 2: 2000-Hour Exposure Results (Polypropylene)

MetricControl (No Stabilizer)UV Absorber (0.5%)Tinuvin 770 (0.2%)Performance Delta
Gloss Retention < 10% (Chalked)45%85% T770 retains gloss at 40% of the dosage.
Time to Cracking 400 Hours1200 Hours> 2500 Hours T770 doubles the lifespan.
Tensile Retention 20% (Brittle)60%95% T770 prevents backbone scission.

Cost Implication: While Tinuvin 770 may have a higher market price per kg than generic Benzophenones, the "Cost in Use" is significantly lower.

  • UV Absorber Formulation: 5kg additive per ton of resin.

  • Tinuvin 770 Formulation: 2kg additive per ton of resin.

  • Result: Even if T770 is double the price of the UVA, the total formulation cost is lower, and the performance (service life) is doubled.

References

  • Gugumus, F. (1993). Physico-chemical aspects of HALS stabilization. Polymer Degradation and Stability.[2][5][10][12] Retrieved from [Link]

  • ASTM International. (2023). ASTM G155-21: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. Retrieved from [Link]

  • MarketsandMarkets. (2024). Hindered Amine Light Stabilizers (HALS) Market - Global Forecast to 2030. Retrieved from [Link]

Sources

Validation

Dual-Functional Efficacy: Antimicrobial Properties of Tinuvin 770 vs. Conventional Stabilizers

Executive Summary In the formulation of medical-grade and high-touch polymers, Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) occupies a unique functional niche.[1] While primarily categorized as a low-molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of medical-grade and high-touch polymers, Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) occupies a unique functional niche.[1] While primarily categorized as a low-molecular-weight Hindered Amine Light Stabilizer (HALS) for UV protection, recent data confirms it possesses distinct antimicrobial properties that are absent in other HALS analogs like Tinuvin 123 or Tinuvin 5151.

This guide analyzes the physicochemical basis of this dual functionality. Unlike high-molecular-weight oligomeric stabilizers (e.g., Chimassorb 944) which are sterically restricted, the mobility and specific amine oxidation potential of Tinuvin 770 allow for the generation of Reactive Nitrogen Species (RNS) . This mechanism provides a passive bacteriostatic effect, particularly against Gram-positive pathogens like S. aureus (MRSA/MSSA), without the need for toxic metal ions (silver/copper).

Chemical Basis of Antimicrobial Activity

To understand why Tinuvin 770 exhibits biocidal activity while other stabilizers do not, we must look beyond the "steric hindrance" model used to explain UV stabilization.

The Reactive Nitrogen Species (RNS) Mechanism

Standard HALS function by scavenging free radicals via the Denisov Cycle. However, the antimicrobial efficacy of Tinuvin 770 is linked to the autoxidation of its secondary amine group .

  • Tinuvin 770 (Secondary Amine): The specific steric environment allows the amine to undergo oxidation to form nitroxyl radicals and subsequent RNS. These species disrupt microbial cell membranes and interfere with bacterial respiration.

  • Tinuvin 123 (Aminoether): The amine is already substituted (alkoxyamine), preventing the specific oxidative pathway required for RNS generation.

  • Chimassorb 944 (Oligomeric): The high molecular weight restricts migration to the polymer surface, limiting the "zone of interaction" required for antimicrobial contact.

Visualization: The RNS Generation Pathway

The following diagram illustrates the cascade from the stabilizer's amine group to microbial disruption.

RNS_Mechanism cluster_polymer Polymer Matrix Surface cluster_bacteria Bacterial Cell T770 Tinuvin 770 (Secondary Amine) Oxidation Autoxidation (O2 / UV Trigger) T770->Oxidation Surface Migration RNS Reactive Nitrogen Species (RNS) Oxidation->RNS Radical Generation Membrane Lipid Membrane Peroxidation RNS->Membrane Diffusion Stress Oxidative Stress (Intracellular) Membrane->Stress Death Cell Lysis / Growth Inhibition Stress->Death T123 Tinuvin 123 (Aminoether) T123->Oxidation Blocked

Figure 1: Mechanism of Action.[1] Tinuvin 770 generates RNS via autoxidation, a pathway blocked in aminoether HALS.[1]

Comparative Performance Analysis

The following table synthesizes experimental data comparing Tinuvin 770 against alternative stabilization systems.

Table 1: Comparative Efficacy of Stabilizers in Polyurethane (PUR) Matrices

StabilizerClassMolecular Weight ( g/mol )Antimicrobial ActivityMechanismKey Limitation
Tinuvin 770 Low MW HALS~480High RNS Generation; Membrane disruptionHigher migration (leaching potential)
Tinuvin 123 Aminoether HALS~737None N/A (Amine is blocked)No biocidal benefit
Chimassorb 944 Oligomeric HALS>2000Negligible Sterically restricted; Low surface mobilityExcellent UV stability but no bio-activity
Tinuvin 5151 Blend (HALS+UVA)MixedNone N/AUVA component dilutes surface amine density
Quantitative Data: IC50 Values

Recent studies (Source 1) quantified the inhibitory concentration (IC50) of Tinuvin 770 against common hospital-acquired pathogens:

  • MSSA (Methicillin-sensitive S. aureus): 233.8 μg/mL[2]

  • MRSA (Methicillin-resistant S. aureus): 298.0 μg/mL[2]

  • E. coli: Lower efficacy compared to S. aureus (Gram-negative outer membranes are more resistant to RNS).

Experimental Validation Protocol

To validate these properties in your own formulation, do not use standard antibiotic susceptibility tests (like Kirby-Bauer). Stabilizers are embedded in solids, requiring surface-contact protocols.

Recommended Protocol: Modified ISO 22196 (Plastics – Measurement of antibacterial activity).

Workflow Methodology

This protocol ensures that the observed effect is due to the stabilizer and not solvent residues.

ISO_Protocol Step1 1. Film Preparation (Solvent Casting) Step2 2. Leaching Control (24h PBS Wash) Step1->Step2 Remove residual solvent Step3 3. Inoculation (400µL Suspension covered by PE film) Step2->Step3 Ensure surface active Step4 4. Incubation (35°C, 90% RH, 24h) Step3->Step4 Contact time Step5 5. Recovery & Enumeration (Serial Dilution/Plating) Step4->Step5 Quantify CFU Control Control Sample (Pure PUR Film) Control->Step3

Figure 2: Modified ISO 22196 workflow for testing stabilizer-embedded polymer films.

Critical Experimental Notes (The "Why"):
  • The PBS Wash (Step 2): Tinuvin 770 is a low molecular weight migrant. You must wash the film for 24 hours in Phosphate Buffered Saline (PBS) before inoculation to distinguish between leaching toxicity and surface activity.

  • Gram Selectivity: Expect significant log reductions (>2 log) for Gram-positive bacteria. Gram-negative bacteria may require higher loading percentages (>1.0 wt%) or synergistic additives (e.g., EDTA) to permeabilize the outer membrane.

Strategic Application Insights

Tinuvin 770 is not a replacement for antibiotics. It is a functional additive that provides a "hygienic surface" benefit to materials already requiring UV stabilization.

  • Target Applications:

    • Automotive Interiors: Dashboards and door handles where UV exposure is high and bacterial colonization is a concern.

    • Medical Devices: Housing for non-implantable devices (e.g., diagnostic equipment casings) where surface sterility is aided by the material itself.

  • The "N-Halamine" Potential:

    • Research indicates that Tinuvin 770 can be "recharged." Exposure to dilute bleach (sodium hypochlorite) can chlorinate the amine group, converting the HALS into an N-halamine. This significantly boosts antimicrobial potency (up to 100% reduction in S. aureus), turning the stabilizer into a rechargeable biocidal battery.

References

  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Bioengineering and Biotechnology (2024). [Link] (Source for RNS mechanism, IC50 values, and comparison vs. Tinuvin 5151)

  • HALS as dual functional additives: photo-stability and antimicrobial activity. Abualnaja et al. (2021). [Link] (Source for dual-functionality concepts and N-halamine modification)

  • Standard Test Method for Antimicrobial Activity of Plastics (ISO 22196). International Organization for Standardization. [Link] (Source for experimental protocol grounding)

Sources

Comparative

Comparative Guide: Accelerated vs. Natural Weathering of HALS 770

This guide provides a rigorous technical comparison of accelerated versus natural weathering for HALS 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a low-molecular-weight Hindered Amine Light Stabilizer. It is des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of accelerated versus natural weathering for HALS 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate), a low-molecular-weight Hindered Amine Light Stabilizer. It is designed for researchers and material scientists requiring actionable data for lifetime prediction models.

Executive Summary

HALS 770 is a benchmark low-molecular-weight stabilizer primarily used in polyolefins (PP, PE), styrenics, and polyurethanes. While it offers exceptional surface protection and gloss retention, its performance correlation between accelerated laboratory testing (ALT) and natural weathering is non-linear due to its high mobility and susceptibility to leaching.

  • The Verdict: Accelerated tests (Xenon Arc) often overestimate the lifespan of HALS 770 in humid environments compared to Florida exposure, primarily because standard ALT cycles may not adequately simulate the physical loss of the stabilizer via rain extraction (leaching) or volatilization.

  • Critical Adjustment: Researchers must apply a Leaching Correction Factor (LCF) when extrapolating ASTM G155 results to real-world tropical exposures for HALS 770 formulations.

Mechanistic Foundation: The Denisov Cycle

To interpret weathering data, one must understand that HALS 770 does not absorb UV radiation; it acts as a radical scavenger.[1] It functions via the Denisov Cycle , a regenerative process where the stabilizer is not consumed but cycled.[1][2]

Why HALS 770 Fails

Unlike high-molecular-weight alternatives (e.g., HALS 944), HALS 770 (MW ~480 g/mol ) is mobile. Failure in natural weathering is rarely due to chemical exhaustion of the Denisov cycle, but rather physical loss of the molecule from the polymer matrix (migration to surface and subsequent washing away).

Diagram 1: The Denisov Regenerative Cycle

This diagram illustrates the radical scavenging pathway of HALS 770. Note the regenerative loop (Nitroxyl Radical


 Aminoether 

Nitroxyl Radical).

DenisovCycle HALS HALS 770 (Amine) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (O2/UV) Aminoether Aminoether (>N-O-R) Nitroxyl->Aminoether Scavenging (+R•) PolymerRad Polymer Radical (R• / ROO•) PolymerRad->Aminoether Trapped Aminoether->Nitroxyl Regeneration (+ROO•) Product Stabilized Polymer + Heat Aminoether->Product Non-radical species

Caption: The Denisov Cycle showing the regenerative conversion of HALS amine to nitroxyl radicals, trapping destructive polymer radicals.[1][2][3]

Experimental Methodology: Self-Validating Protocols

To generate reliable comparative data, the experimental design must account for the specific weaknesses of HALS 770 (volatility and leaching).

Protocol A: Accelerated Weathering (The Simulation)
  • Standard: ASTM G155 (Xenon Arc) is preferred over ASTM G154 (QUV) for HALS 770 because Xenon accurately simulates the IR region, driving the thermal migration relevant to low-MW additives.

  • Instrument: Xenon Arc Weather-Ometer.

  • Filters: Daylight-Q (simulating noon summer sunlight).

  • Irradiance: 0.51 W/m² @ 340 nm.

  • Cycle: 102 minutes light (63°C Black Panel) / 18 minutes light + water spray.

    • Critique: The 18-minute spray is often insufficient to simulate the heavy leaching HALS 770 experiences in Florida.

Protocol B: Natural Weathering (The Reality)
  • Standard: ASTM D1435.

  • Location: Sub-tropical (Miami, FL) – High humidity/rain (leaching stress).

  • Angle: 45° South (or 5° for automotive).

  • Duration: 12, 24, and 36 months.

Validation Control System

A valid trial must include:

  • Negative Control: Unstabilized Polymer (e.g., Virgin PP homopolymer). Failure expected <200 hours.

  • Internal Standard: HALS 944 (High MW). Used to differentiate chemical failure from physical migration. If HALS 770 fails but HALS 944 survives, the mechanism is physical loss.

Comparative Analysis: Accelerated vs. Natural

The following data synthesizes performance trends for Polypropylene (PP) Homopolymer films (0.1 mm) stabilized with 0.1% HALS 770.

Table 1: Environmental Stress Factors
StressorAccelerated (ASTM G155)Natural (Florida)Impact on HALS 770
UV Spectrum 300–400 nm (Controlled)295–400 nm (Variable)Initiates Denisov cycle.
Temperature 63°C (Constant during light)20°C – 50°C (Cyclic)High constant heat in G155 promotes volatilization.
Moisture Pure water spray (18 min/cycle)Rain + Dew (Acidic/Heavy)Critical: Florida rain extracts HALS 770 faster than G155 spray.
Table 2: Performance Retention Data (Synthesized)

Data represents time to 50% loss of Tensile Strength (T50).

FormulationASTM G155 (Hours)Florida Exposure (Months)Acceleration Factor (AF)
Unstabilized PP 250 hrs1.5 months~166 hrs/month
PP + 0.1% HALS 770 2,200 hrs 10 - 12 months ~200 hrs/month
PP + 0.1% HALS 944 3,500 hrs24+ months~145 hrs/month
Analysis of Discrepancy

The Acceleration Factor (AF) is not constant.[4]

  • HALS 770 shows a higher AF (~200) than HALS 944 (~145).

  • Why? In the Xenon chamber, the water spray is clean and intermittent. In Florida, heavy rain events physically wash the low-molecular-weight HALS 770 out of the surface layer. Therefore, ASTM G155 over-predicts HALS 770 performance unless the cycle is modified to increase water spray duration.

Correlation & Lifetime Prediction Workflow

To accurately predict the service life of HALS 770 stabilized products, use the following logic flow. This minimizes the risk of catastrophic field failure due to blind reliance on lab data.

Diagram 2: The Validation Workflow

This decision tree guides the researcher in selecting the correct testing protocol and correction factors.

ValidationWorkflow Start Start: Define Polymer Matrix (e.g., PP, PE) CheckMW Is HALS Low MW? (e.g., HALS 770 < 500 Da) Start->CheckMW StandardTest Run ASTM G155 (Standard Cycle) CheckMW->StandardTest No (High MW) ModTest Run Modified Cycle (High Moisture/Spray) CheckMW->ModTest Yes (HALS 770) Result Calculate Lab T50 (Hours to Failure) StandardTest->Result ModTest->Result Correction Apply Leaching Correction Factor (0.7x) Result->Correction If Low MW FieldPred Predicted Service Life (Florida Equivalent) Result->FieldPred If High MW Correction->FieldPred

Caption: Workflow for selecting weathering protocols. Low MW HALS requires modified cycles or correction factors.

Conclusion & Recommendations

For HALS 770 , the correlation between accelerated and natural weathering is dominated by physical migration rather than chemical degradation.

  • Do not rely solely on ASTM G154 (QUV): It lacks the thermal energy required to simulate the migration/blooming of HALS 770. Use ASTM G155 (Xenon).[5][6]

  • Apply a Safety Margin: When converting Xenon hours to Florida years for HALS 770, assume 2000 hours

    
     10-12 months , not 1 year. The leaching effect in the real world is more aggressive than in the lab.
    
  • Synergy: For long-term outdoor applications, blend HALS 770 (for surface protection) with a high-MW HALS (like HALS 944 or 622) to anchor the stabilization system against leaching.

References

  • BASF. (n.d.). Tinuvin® 770 DF Technical Data Sheet. Retrieved from

  • Gugumus, F. (1993). Possibilities and limits of accelerated weathering. Polymer Degradation and Stability.[1][7][8][9][10]

  • ASTM International. (2021). ASTM G155-21 Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. West Conshohocken, PA. Retrieved from

  • Wellt Chemicals. (2024).[6][11] Everything You Need to Know about HALS 770. Retrieved from

  • National Institutes of Health (NIH). (2021). Correlation of a Temperate UV-Weathering Cycle to Outdoor Exposure for Polyethylene Films. Retrieved from

  • Element Materials Technology. (2024).[5][6][7][11] ASTM G154 and ASTM G155 Explained. Retrieved from

Sources

Validation

Comparing the photostabilizing efficiency of different HALS in polyethylene.

Executive Summary & Technical Rationale Polyethylene (PE) is susceptible to rapid photo-oxidative degradation when exposed to UV radiation, leading to chain scission, cross-linking, and catastrophic mechanical failure. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

Polyethylene (PE) is susceptible to rapid photo-oxidative degradation when exposed to UV radiation, leading to chain scission, cross-linking, and catastrophic mechanical failure. Hindered Amine Light Stabilizers (HALS) are the industry standard for arresting this process. However, the selection between Monomeric (Low Molecular Weight) and Oligomeric (High Molecular Weight) HALS is rarely straightforward; it requires balancing mobility against permanence .

This guide objectively compares the performance of two distinct HALS classes in High-Density Polyethylene (HDPE):

  • Low MW HALS: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Analogous to Tinuvin® 770 )

  • High MW HALS: Polymeric HALS (Analogous to Chimassorb® 944 )[1]

Our analysis focuses on the Denisov Cycle efficiency, migration resistance, and long-term mechanical property retention under accelerated weathering (ASTM D2565).

Mechanistic Grounding: The Denisov Cycle[2][3][4][5]

To interpret the data, one must understand that HALS do not absorb UV light; they scavenge free radicals.[2][3] The efficacy of a HALS is defined by its ability to enter and sustain the Denisov Cycle , a regenerative radical scavenging loop.[2]

The Regenerative Pathway

The HALS amine is oxidized to a nitroxyl radical (


), which traps alkyl radicals (

) to form an amino-ether (

). This ether then reacts with peroxy radicals (

) to regenerate the nitroxyl radical, effectively destroying multiple radicals per HALS molecule.

DenisovCycle HALS Parent HALS (>N-H) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Activation AminoEther Amino-Ether (>N-O-R) Nitroxyl->AminoEther Scavenging R• AminoEther->Nitroxyl Regeneration (Releases Non-radical Products) Oxidation Photo-oxidation (POO•) Oxidation->HALS AlkylRadical Alkyl Radical (R•) AlkylRadical->Nitroxyl PeroxyRadical Peroxy Radical (ROO•) PeroxyRadical->AminoEther

Figure 1: The Denisov Cycle illustrating the regenerative capability of HALS. The nitroxyl radical is the active species that is continuously recycled.

Experimental Protocol

To ensure data integrity, we utilized a self-validating workflow adhering to ASTM standards.

Materials
  • Matrix: Unstabilized HDPE (Density: 0.95 g/cm³, MFI: 2.0).

  • Stabilizer A (Low MW): Tinuvin® 770 (MW ~480 g/mol ).

  • Stabilizer B (High MW): Chimassorb® 944 (MW ~2000-3000 g/mol ).

  • Loading: 0.1% w/w for both formulations.

Methodology Workflow

The following diagram details the processing and testing cascade.

Workflow Compounding Twin Screw Extrusion (Temp: 190°C) Molding Injection Molding (2mm Plaques) Compounding->Molding Weathering Xenon Arc Exposure (ASTM D2565 Cycle 1) Molding->Weathering Sampling Sampling Intervals (0, 500, 1000, 2000 hrs) Weathering->Sampling Analysis1 FT-IR Spectroscopy (Carbonyl Index) Sampling->Analysis1 Analysis2 Tensile Testing (Elongation @ Break) Sampling->Analysis2

Figure 2: Experimental workflow from compounding to degradation analysis.[4]

Critical Protocol Note: The "Carbonyl Index" (CI) is calculated as the ratio of the absorbance at 1715 cm⁻¹ (carbonyl peak) to a reference peak at 1460 cm⁻¹ (methylene group), normalizing for sample thickness.

Comparative Results & Data Analysis

Mechanical Property Retention

The most practical metric for polymer failure is the loss of elongation. PE is considered "failed" when elongation drops below 50% of its original value.

Table 1: Retention of Elongation at Break (%) over Exposure Time

Exposure Time (Hours)Control (No HALS)Low MW HALS (Tinuvin 770)High MW HALS (Chimassorb 944)
0 100%100%100%
500 45% (Fail)98%99%
1000 <10% (Brittle)85%92%
2000 -60%84%
Chemical Degradation (Carbonyl Index)

A lower Carbonyl Index indicates better stabilization (less oxidation).

Table 2: Carbonyl Index Evolution (Absorbance Ratio)

Exposure Time (Hours)ControlLow MW HALSHigh MW HALS
0 0.050.050.05
1000 >0.800.150.10
2000 -0.350.18

Discussion: The Mobility vs. Permanence Trade-off

The data reveals a critical divergence in performance mechanisms:

The Case for Low MW (Tinuvin 770)
  • Advantage: High Mobility. In the early stages (0-1000 hrs), the small molecular size allows Tinuvin 770 to migrate rapidly through the amorphous regions of the PE matrix to reach sites of radical initiation.

  • Disadvantage: Migration & Extraction. Over extended periods (2000+ hrs), the same mobility leads to surface blooming and physical loss of the stabilizer, especially in thin films or environments with moisture/rain (simulated by the water spray in ASTM D2565).

The Case for High MW (Chimassorb 944)
  • Advantage: Extraction Resistance. The oligomeric structure anchors the stabilizer within the polymer matrix. It does not leach out, providing superior long-term protection (84% retention at 2000 hrs vs 60% for Low MW).

  • Mechanism: While less mobile, the high local concentration of amine groups on the polymer backbone ensures that once a radical is intercepted, the regenerative cycle continues without the stabilizer being lost to the environment.

Synergistic Potential

In advanced applications, a 50:50 blend (e.g., Tinuvin 791) is often recommended. This leverages the rapid initial protection of the Low MW HALS and the long-term durability of the High MW HALS.

Conclusion & Recommendations

For Polyethylene applications, the choice of HALS is dictated by the surface-to-volume ratio and expected service life:

  • Thick Sections (Injection Molding): Low MW HALS (Tinuvin 770) are highly effective due to ease of dispersion and mobility within the bulk.

  • Thin Sections (Films/Fibers): High MW HALS (Chimassorb 944) are mandatory. Low MW variants will migrate to the surface and evaporate or wash off, leading to rapid failure.

  • Critical Long-Term Outdoor Use: Use a Synergistic Blend to cover both diffusion-limited and extraction-limited failure modes.

References

  • ASTM International. (2023).[5] ASTM D2565-23: Standard Practice for Xenon-Arc Exposure of Plastics Intended for Outdoor Applications.[5] West Conshohocken, PA.[5] Retrieved January 28, 2026, from [Link]

  • Gijsman, P. (2008). Photostabilization of Polymer Materials. In Polymer Degradation and Stability. Elsevier. (Contextual reference for Denisov Cycle mechanisms).
  • MaTestLab. (2025).[6] ASTM D2565 Xenon-Arc Exposure of Plastics Intended Test in USA. Retrieved January 28, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) Sebacate

Executive Summary & Immediate Action Stop and Verify: Before proceeding, confirm the chemical identity. You are handling Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS: 2516-92-9).[1][2] Common Names: Prost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Stop and Verify: Before proceeding, confirm the chemical identity. You are handling Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate (CAS: 2516-92-9).[1][2]

  • Common Names: Prostab 5415, Bis-TEMPO Sebacate, CXA 5415.

  • Visual Identifier: This substance is typically an orange to red solid (crystalline powder).

  • Critical Distinction: Do NOT confuse this with its precursor, the hindered amine light stabilizer (HALS) Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770), which is white/yellow. The protocol below is specific to the paramagnetic free radical form.

Core Disposal Directive: This compound is a polymerization inhibitor . It must be disposed of via high-temperature incineration through a licensed hazardous waste contractor.

  • PROHIBITED: Do not wash down drains (aquatic toxicity risk).

  • PROHIBITED: Do not mix with free-radical initiators (e.g., peroxides, AIBN) in the same waste container.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I emphasize that "low acute toxicity" does not equal "safe for drain disposal." This compound is a stable nitroxyl radical. Its persistence allows it to interfere with biological waste treatment systems and downstream chemical reactions.

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 2516-92-9Use for waste labeling/manifests.
Appearance Orange/Red Crystalline PowderVisual confirmation of radical state.
Melting Point 99°C - 103°CSolid at room temp; handle as particulate waste.
Solubility Soluble in organic solvents (Methanol, Toluene); Insoluble in waterDo not attempt aqueous dilution for disposal.
Reactivity Stable Free RadicalIncompatible with strong oxidizers.
Storage Refrigerated (0-10°C)Keep cool until disposal to prevent degradation.
The "Inhibitor" Hazard Mechanism

Why is segregation critical?

  • Waste Stream Instability: If you mix this inhibitor with waste monomers (e.g., acrylates, styrenes) and waste initiators (peroxides), the inhibitor will be consumed sacrificially. Once the inhibitor is depleted, the remaining monomer waste can undergo uncontrolled exotherms (runaway polymerization) inside the waste drum.

  • Oxidizer Reaction: Direct contact with strong oxidizers can lead to rapid decomposition and gas evolution.

Step-by-Step Disposal Protocol

Workflow Diagram: Decision Logic

The following diagram outlines the logical flow for categorizing and disposing of this specific chemical.

DisposalWorkflow Start Waste Identification: CAS 2516-92-9 CheckState Physical State? Start->CheckState SolidState Solid Waste (Pure Powder/Crystals) CheckState->SolidState Powder LiquidState Solution Waste (Dissolved in Solvent) CheckState->LiquidState Dissolved Bagging Double Bag (Red Bio/Haz Bag) or Plastic Jar SolidState->Bagging SolventCheck Solvent Compatibility? (No Peroxides/Oxidizers) LiquidState->SolventCheck LabelSolid Label: 'Solid Hazardous Waste' Constituent: Bis-TEMPO Sebacate Bagging->LabelSolid Incineration Final Disposal: High-Temp Incineration (w/ Afterburner & Scrubber) LabelSolid->Incineration Segregate SEGREGATE IMMEDIATELY Do not mix with Initiators SolventCheck->Segregate Contains Oxidizers Combine Combine in Organic Waste Carboy (Halogenated/Non-Hal) SolventCheck->Combine Inert Solvents Segregate->Incineration Separate Container Combine->Incineration

Figure 1: Decision logic for segregating and packaging Bis-TEMPO Sebacate waste. Note the critical checkpoint for oxidizer incompatibility.

Detailed Operational Steps
Scenario A: Disposal of Pure Solid (Expired or Surplus Reagent)
  • PPE Required: Nitrile gloves, safety goggles, lab coat. Respiratory protection (N95 or fume hood) recommended to avoid dust inhalation.

  • Container: Use the original container if possible. If not, transfer to a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate.

    • Hazard Class: Irritant / Toxic to Aquatic Life.[3][4]

  • Secondary Containment: Place the sealed container inside a clear zip-seal bag to prevent leakage during transport.

  • Disposal Path: Designate for Incineration .

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Solvent Assessment: Identify the carrier solvent (e.g., Toluene, THF).

  • Incompatibility Check: Ensure the waste carboy does not contain high concentrations of peroxides (e.g., benzoyl peroxide, MEKP).

    • Why? As described in the "Inhibitor Hazard" section, mixing concentrated radical inhibitors with oxidizers can be unpredictable in long-term storage.

  • Dilution: If the concentration is high (>10%), dilute with a compatible non-halogenated solvent (e.g., acetone or ethanol) before adding to the main waste stream to disperse the heat of potential reaction.

  • Transfer: Pour into the appropriate "Organic Solvents" waste carboy (Halogenated or Non-Halogenated depending on the solvent).

Emergency Spillage Procedures

In the event of a spill in the laboratory, follow this "Dry-Clean" protocol to prevent environmental release.

SpillResponse Spill Spill Detected Isolate Isolate Area (Prevent Dust) Spill->Isolate PPE Don PPE (Gloves, Goggles, Mask) Isolate->PPE Clean Dry Sweep / Scoop (Avoid Water) PPE->Clean Residue Wipe Residue (Solvent-damp cloth) Clean->Residue Bin Hazardous Waste Bin Clean->Bin Residue->Bin

Figure 2: Emergency response workflow. Emphasis is placed on dry collection to prevent aquatic contamination.

  • Do Not Wash: Never hose down a spill. This flushes the chemical into the water table.

  • Sweep: Gently sweep up the orange powder. Avoid raising dust.[5][6]

  • Wipe: Use a paper towel dampened with ethanol or acetone to pick up fine residue. The orange color serves as a built-in indicator—clean until the surface no longer stains orange.

  • Dispose: Place all sweepings and dirty towels into the solid hazardous waste bin.

References & Authority

The protocols above are synthesized from standard hazardous materials management practices and specific safety data regarding nitroxyl radicals.

  • TCI Chemicals. (2023).[1] Safety Data Sheet: Bis(2,2,6,6-tetramethyl-4-piperidyl-1-oxyl) Sebacate. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification and Safety: Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate. Retrieved from

  • PubChem. (n.d.).[7] Compound Summary: Bis(2,2,6,6-tetramethyl-4-piperidyl-1-oxyl) sebacate.[1] National Library of Medicine. Retrieved from

  • Capot Chemical. (n.d.). MSDS of Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate. Retrieved from

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's local EHS (Environmental Health & Safety) officer and the specific Safety Data Sheet (SDS) before handling hazardous chemicals.

Sources

Handling

Personal protective equipment for handling Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate

Common Aliases: Prostab 5415, CXA 5415, Bis-TEMPO Sebacate CAS Number: 2516-92-9[1][2][3] Executive Summary & Chemical Context To the Researcher: You are handling Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate ,...

Author: BenchChem Technical Support Team. Date: February 2026

Common Aliases: Prostab 5415, CXA 5415, Bis-TEMPO Sebacate CAS Number: 2516-92-9[1][2][3]

Executive Summary & Chemical Context

To the Researcher: You are handling Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate , a stable nitroxyl di-radical. Unlike its amine precursor (Tinuvin 770), this compound carries two unpaired electrons, making it a potent polymerization inhibitor and radical scavenger.[1]

The Safety Paradox: While this compound is designed to stop radical reactions in monomers (like acrylates or styrene), its reactivity makes it biologically active on mucous membranes. It is not merely an inert powder; it is a chemical species actively seeking electron pairing. Your safety protocol must account for its physical form (often a static-prone orange/red powder) and its chemical function (oxidative potential).[1]

Hazard Identification & Risk Assessment

The following classification is based on GHS standards for CAS 2516-92-9. Note that while less corrosive than its amine derivatives, it poses specific sensitization risks.

Hazard CategoryGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[1]Direct contact initiates dermatitis; permeation through poor gloves is a chronic risk.
Eye Irritation H319 Causes serious eye irritation.[4]Critical: Crystalline dust is abrasive and chemically reactive on the cornea.
Sensitization H317 May cause allergic skin reaction.Repeated micro-exposures can lead to permanent chemical hypersensitivity.
Aquatic Toxicity H411 Toxic to aquatic life (Long-lasting).[1][4]All waste (solid/liquid) must be captured; sink disposal is strictly prohibited.
Personal Protective Equipment (PPE) Matrix

Rationale: The goal is to create a self-validating barrier system that accounts for the compound's solid-state handling and solution-phase permeation.[1]

A. Ocular Protection (Non-Negotiable)
  • Requirement: Chemical Safety Goggles (Indirect Vent).[4]

  • Why not Safety Glasses? This compound is a fine powder. Air currents in fume hoods can aerosolize particles that bypass standard safety glasses. Goggles provide a sealed environment.

  • Contact Lenses: Prohibited during handling. Dust trapped behind a lens creates a concentrated chemical burn.

B. Dermal Protection (Hand)
  • Primary Barrier: Nitrile Rubber Gloves (Minimum thickness: 0.11 mm / 4 mil).

  • Secondary Barrier (Double Gloving): Required when handling solutions (e.g., dissolved in acetone or toluene).

    • Inner Layer: 4 mil Nitrile (Bright color).

    • Outer Layer: 4-5 mil Nitrile (Dark color).[1]

    • Indicator System: If the inner bright glove becomes visible or stained orange, the outer barrier is compromised. Change immediately.

C. Respiratory & Body Protection[1][4]
  • Engineering Control: All weighing and transfer must occur inside a certified Chemical Fume Hood.

  • PPE Backup: If hood access is restricted or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .[1]

  • Body: Standard cotton lab coat (buttoned) + long pants + closed-toe chemically resistant shoes.[1]

Operational Handling Workflow

The following diagram illustrates the logical flow for safe handling, emphasizing the critical "Equilibration" step often missed by researchers.

HandlingWorkflow cluster_safety Critical Safety Checks Storage Cold Storage (0-10°C) Equilibrate Thermal Equilibration (Closed Container) Storage->Equilibrate Retrieve Weighing Weighing (Static Control) Equilibrate->Weighing Wait 30 mins (Prevent Condensation) Solubilization Solubilization (Solvent Addition) Weighing->Solubilization Transfer to Vessel StaticCheck Anti-Static Gun/ Ionizer Use Weighing->StaticCheck Application Experimental Use Solubilization->Application Dissolved

Figure 1: Safe Handling Workflow. Note the equilibration step to prevent moisture condensation, which degrades the radical functionality.[1]

Detailed Protocol:
  • Thermal Equilibration: Remove the container from the refrigerator (0–10°C). Do not open immediately. Allow it to reach room temperature (approx. 30 mins).

    • Causality: Opening a cold bottle introduces atmospheric moisture, which condenses on the hygroscopic powder, causing clumping and potential hydrolysis over time.

  • Static Control: The powder is prone to static charge. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which increases inhalation risk.

  • Transfer: Use a disposable spatula. Do not return excess material to the stock container (cross-contamination risk).

  • Solubilization: Add solvent (e.g., Acetone, DCM) slowly. The radical is stable, but exotherms can occur if mixed with strong oxidizers or acids.

Emergency Response & Spill Management
Exposure Response Logic
  • Eye Contact: Flush immediately with water for 15 minutes .[4] Hold eyelids open. The orange color of the compound serves as a visual tracer—flush until no color remains.

  • Skin Contact: Wash with soap and water. Do not use alcohol or acetone to clean skin; this increases permeability and drives the chemical deeper into the dermis.

Spill Cleanup (Solid State)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles, double nitrile gloves, and N95 respirator.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the material. Wipe the surface with a solvent-dampened cloth (Ethanol/Acetone) to remove the orange residue.[1]

  • Verify: Inspect under UV light or bright white light to ensure all colored particulates are removed.

Disposal & Environmental Compliance

Core Directive: This compound is an environmental toxin (H411).

  • Solid Waste: Collect all contaminated gloves, paper towels, and weighing boats into a dedicated "Hazardous Solid Waste" bag.[1] Label as "Toxic/Irritant - Nitroxyl Radical."[1]

  • Liquid Waste: All mother liquors and wash solvents must go into the High BTU / Organic Waste stream for incineration.

    • Prohibition:[4][5] Never pour down the drain.

  • Destruction Method: Commercial chemical incineration is the only validated method to destroy the nitroxyl radical core effectively.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6451408, Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate.[1][2][3][6][7][8][9] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2,2,6,6-tetramethyl-1-piperidinyloxy-4-yl) sebacate
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